Myristoyl methyl glucamide
Beschreibung
Eigenschaften
CAS-Nummer |
87157-58-2 |
|---|---|
Molekularformel |
C21H43NO6 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide |
InChI |
InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1 |
InChI-Schlüssel |
GBMPATKVZSIKPO-UYWIDEMCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Myristoyl methyl glucamide fundamental properties for researchers
Myristoyl Methyl Glucamide is a non-ionic surfactant belonging to the family of N-acyl-N-methylglucamides, which are derived from renewable resources such as glucose and fatty acids. This class of surfactants is gaining significant attention in various scientific and industrial fields, including drug delivery and formulation, due to its favorable biocompatibility, biodegradability, and mildness. This guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. While specific experimental data for the myristoyl derivative is not extensively available in public literature, the properties can be reliably inferred from studies on homologous N-acyl-N-methylglucamides (MEGA-n).
Table 1: Fundamental Properties of this compound and Related Compounds
| Property | Value | Remarks |
| Molecular Weight | 405.6 g/mol | For N-myristoyl-N-methylglucamide. |
| Synonyms | N-myristoyl-N-methylglucamine, MEGA-14 | |
| CAS Number | 87157-58-2 | For N-myristoyl-N-methylglucamine.[1] |
| Critical Micelle Concentration (CMC) | Estimated in the range of 0.1 - 1.0 mM | This is an estimated range based on data for similar N-acyl-N-methylglucamides (MEGA-n). The CMC is influenced by factors such as temperature and the presence of electrolytes.[2] |
| Surface Tension | Significantly reduces the surface tension of water. | N-acyl-N-methylglucamides are effective at reducing surface tension. The precise value at the CMC is not readily available but is expected to be in the range of 25-35 mN/m. |
Synthesis of this compound
The synthesis of N-acyl-N-methylglucamides, including this compound, typically involves a two-step process. The general methodology is outlined below, based on established chemical principles for amide synthesis.
Experimental Protocol: Synthesis of N-Myristoyl-N-methylglucamide
-
Reductive Amination of Glucose:
-
Objective: To produce N-methyl-D-glucamine.
-
Procedure: D-glucose is reacted with methylamine (B109427) in an aqueous or alcoholic solution under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Raney nickel or a supported noble metal catalyst like Pd/C). The reaction is typically carried out at elevated temperature and pressure.
-
Purification: The resulting N-methyl-D-glucamine is purified by crystallization.
-
-
Acylation of N-methyl-D-glucamine:
-
Objective: To attach the myristoyl fatty acid chain.
-
Procedure: N-methyl-D-glucamine is dissolved in a suitable solvent (e.g., a polar aprotic solvent like dimethylformamide). Myristoyl chloride (the acyl chloride of myristic acid) is added dropwise to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The final product, this compound, is purified by precipitation, followed by washing and drying.
-
Below is a DOT script for a diagram illustrating the synthesis workflow.
Characterization Methods
The characterization of this compound involves determining its key surfactant properties. The following are standard experimental protocols for these measurements.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the onset of micelle formation.
-
Surface Tension Method:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[3][4][5]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the beginning of micelle formation.[6][7]
-
-
Fluorescent Probe Method:
-
Use a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
-
Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence emission spectrum of each solution.
-
Plot the ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the surfactant concentration.
-
The CMC is determined from the inflection point of this plot.[8]
-
Below is a DOT script for a diagram illustrating the experimental workflow for CMC determination.
Applications in Drug Development
The self-assembling nature of surfactants like this compound into micelles above their CMC makes them attractive for drug delivery applications. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and stability.
Potential Applications:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, enhancing their apparent solubility in aqueous formulations.
-
Controlled Release: The formulation of drugs within micelles can potentially lead to a more controlled and sustained release profile.
-
Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.
Below is a DOT script for a diagram illustrating the logical relationship in micellar drug delivery.
Safety and Biocompatibility
N-acyl-N-methylglucamides are generally considered to be mild and biocompatible surfactants. Their derivation from natural feedstocks contributes to their favorable safety profile. However, as with any excipient, comprehensive toxicological studies are necessary to establish the safety of this compound for any specific drug formulation or application.
Conclusion
This compound presents a promising option as a non-ionic surfactant for various research and drug development applications. Its favorable physicochemical properties, combined with its expected biocompatibility, make it a valuable tool for formulation scientists. While specific experimental data for this particular molecule is emerging, the well-established characteristics of the N-acyl-N-methylglucamide family provide a strong foundation for its investigation and application. Further research to fully characterize its properties and explore its potential in advanced drug delivery systems is warranted.
References
- 1. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tegewa.de [tegewa.de]
- 4. commons.erau.edu [commons.erau.edu]
- 5. clearsolutionsusa.com [clearsolutionsusa.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. cris.unibo.it [cris.unibo.it]
The Solubilization Power of Myristoyl Methyl Glucamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of myristoyl methyl glucamide, a non-ionic detergent, in the critical process of protein solubilization. Integral to the study of membrane proteins, effective solubilization without denaturation is a cornerstone of research in structural biology and drug development. This compound, a member of the N-acyl-N-methylglucamide (MEGA-n) family of surfactants, offers a gentle yet effective means to extract these proteins from their native lipid environment.
The Core Mechanism: Gentle Extraction Through Micellar Encapsulation
This compound is an amphipathic molecule, possessing a hydrophilic head and a hydrophobic tail. This dual nature is the key to its function in protein solubilization. The hydrophilic portion consists of an uncharged N-methylglucamine head group, while the hydrophobic part is a 14-carbon myristoyl acyl chain.
Non-ionic detergents like this compound are considered mild and non-denaturing. They are particularly adept at disrupting lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact. This makes them ideal for isolating membrane proteins in their biologically active forms.
The mechanism of solubilization can be understood as a stepwise process:
-
Partitioning: At concentrations below its Critical Micelle Concentration (CMC), individual detergent molecules (monomers) partition into the lipid bilayer of the cell membrane.
-
Micelle Formation: As the detergent concentration increases and surpasses the CMC, the monomers self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads form an outer shell that is soluble in the aqueous buffer.
-
Membrane Disruption and Protein Extraction: These micelles integrate into the lipid bilayer, disrupting its structure and extracting the embedded membrane proteins. The hydrophobic transmembrane domains of the protein are encapsulated within the hydrophobic core of the detergent micelle, effectively shielding them from the aqueous solvent. This process results in the formation of protein-detergent complexes that are soluble in aqueous solutions.
This gentle mechanism of action preserves the native conformation and functionality of the solubilized protein, which is crucial for subsequent downstream applications such as structural analysis and functional assays.
Quantitative Data: Physicochemical Properties
The effectiveness of a detergent is largely determined by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the aggregation number (the number of monomers in a micelle), and the micelle molecular weight. For the N-acyl-N-methylglucamide (MEGA-n) series, these properties are heavily influenced by the length of the acyl chain.
| Detergent Name | Acyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| MEGA-8 (Octanoyl-N-methylglucamine) | C8 | 321.41 | 79 |
| MEGA-9 (Nonanoyl-N-methylglucamine) | C9 | 335.44 | 25 |
| MEGA-10 (Decanoyl-N-methylglucamine) | C10 | 349.46 | 7-10 |
| This compound (MEGA-14) | C14 | 405.63 | Estimated < 1 |
| Note: The CMC for this compound is an estimation based on the trend observed in the MEGA-n series. |
Experimental Protocols
The following section outlines a general, yet detailed, protocol for the solubilization of a target membrane protein from E. coli membranes using a non-ionic detergent such as this compound. This protocol can be adapted for other cell types and specific proteins.
Membrane Preparation
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells using a high-pressure homogenizer or sonication.
-
Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and cellular debris.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the lysis buffer to remove any remaining soluble proteins. Repeat the ultracentrifugation step.
Protein Solubilization
-
Resuspension: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Detergent Addition: Add this compound to the resuspended membranes. The optimal concentration needs to be determined empirically but should be well above the CMC. A starting point is typically a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for the solubilization of the membrane proteins.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.
-
Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins in detergent micelles, ready for downstream applications such as affinity chromatography.
Analysis of Solubilization Efficiency
The efficiency of the solubilization can be assessed by analyzing the protein content of the supernatant and the pellet from the final centrifugation step using SDS-PAGE and Western blotting with an antibody specific to the target protein.
Concluding Remarks
This compound stands as a valuable tool in the biochemist's toolkit for the study of membrane proteins. Its non-denaturing properties and efficacy in disrupting lipid environments while preserving protein structure make it a suitable choice for a wide range of applications. The selection of the appropriate detergent and the optimization of solubilization conditions remain critical empirical steps for each specific protein of interest. This guide provides a foundational understanding of the principles and practices involved in leveraging this compound for successful protein solubilization.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Myristoyl methyl glucamide, a non-ionic surfactant valued for its mildness and performance in various applications. This document details its chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and presents relevant data in a structured format.
Chemical Structure and Properties
This compound, systematically known as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide, is a derivative of glucose.[1] Its structure features a hydrophilic head group derived from N-methylglucamine and a hydrophobic tail composed of a myristoyl (C14) fatty acid chain. This amphiphilic nature imparts its surfactant properties.
The key structural features include a linear C14 acyl chain attached to the nitrogen atom of N-methylglucamine. The N-methylglucamine moiety itself is a sugar alcohol derived from glucose, providing multiple hydroxyl groups that contribute to its water solubility and its ability to form hydrogen bonds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | [1] |
| Molecular Formula | C₂₁H₄₃NO₆ | [1] |
| Molecular Weight | 405.6 g/mol | [1] |
| CAS Number | 87157-58-2 | [1] |
| SMILES | CCCCCCCCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@@HO | [1] |
| InChIKey | GBMPATKVZSIKPO-UYWIDEMCSA-N | [1] |
Synthesis of this compound
-
Synthesis of N-methylglucamine: This is typically achieved through the reductive amination of D-glucose with methylamine (B109427).[3]
-
Acylation of N-methylglucamine: The resulting N-methylglucamine is then reacted with a myristic acid derivative, such as myristoyl chloride or a myristic acid ester (e.g., methyl myristate), to form the final amide product.
Below is a diagram illustrating the overall synthetic pathway.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound, adapted from the procedures described in the patent literature for N-acyl-N-methylglucamides.[2]
Stage 1: Synthesis of N-methylglucamine
Materials:
-
Anhydrous D-glucose
-
Methylamine (solution in alcohol, e.g., methanol)
-
Hydrogen gas
-
Catalyst (e.g., Raney Nickel or a supported noble metal catalyst like Ni-Cu/TiO₂)[2]
-
Anhydrous alcohol (e.g., methanol)
-
Nitrogen gas
Procedure:
-
In a suitable reactor, dissolve anhydrous D-glucose in an anhydrous alcohol solvent (e.g., methanol) under stirring. The concentration of glucose can range from 10-80% by mass.[2]
-
Add a solution of methylamine in alcohol to the glucose solution. The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0.[2]
-
The reaction is carried out at a temperature of 10-40°C for 1-3 hours under normal pressure, with a nitrogen atmosphere to protect the reaction.[2]
-
The resulting transparent solution is then transferred to a hydrogenation reactor containing the catalyst. The amount of catalyst is typically 2-20% by mass of the dextrose.[2]
-
The mixture is subjected to hydrogenation with hydrogen gas at a temperature of 50-80°C.
-
After the reaction is complete (monitored by, for example, the cessation of hydrogen uptake), the catalyst is filtered off.
-
The filtrate is cooled to 0-10°C to induce crystallization of N-methylglucamine.[2]
-
The crystalline product is collected by filtration, washed with cold solvent, and dried under vacuum.
Stage 2: Synthesis of this compound (Acylation)
Materials:
-
N-methylglucamine (from Stage 1)
-
Myristoyl chloride
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)
-
Base (e.g., triethylamine, pyridine)
-
Nitrogen gas
Procedure:
-
Suspend N-methylglucamine in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, under a nitrogen atmosphere.
-
Add a base (e.g., triethylamine) to the suspension to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add myristoyl chloride dropwise to the cooled suspension while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (can be monitored by TLC).
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield pure this compound.
Data Presentation
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value | Notes |
| Theoretical Yield | Dependent on starting material quantities. | Can be calculated based on the stoichiometry of the reaction. |
| Experimental Yield | Data not available in the searched literature. | Typically ranges from moderate to high for similar acylation reactions. |
| Purity | Data not available in the searched literature. | Can be determined by techniques such as HPLC, GC-MS, or NMR. |
| ¹H NMR Data | Data not available in the searched literature. | Expected to show signals for the aliphatic chain, the N-methyl group, and the polyol backbone. |
| ¹³C NMR Data | Data not available in the searched literature. | Expected to show signals corresponding to the carbonyl carbon, the aliphatic chain, the N-methyl carbon, and the carbons of the glucamine moiety. |
| IR Spectroscopy Data | Data not available in the searched literature. | Expected to show characteristic peaks for O-H stretching (broad), C-H stretching, and a strong C=O stretching (amide). |
| Mass Spectrometry Data | Data not available in the searched literature. | The molecular ion peak [M+H]⁺ would be expected at m/z 406.3. |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding of the chemical nature and synthesis of this compound for professionals in research and development. The provided experimental protocol, while generalized, offers a solid starting point for its laboratory-scale preparation. Further optimization and detailed analytical characterization would be necessary for specific applications.
References
Myristoyl Methyl Glucamide: A Biodegradable Surfactant for Advanced Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristoyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, positioning it as a sustainable alternative to traditional surfactants in a variety of laboratory applications. Its biodegradable nature, coupled with mildness and versatile surfactant properties, makes it an attractive candidate for use in sensitive biological systems and environmentally conscious research environments. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its characterization, and potential applications in research and drug development.
Core Properties and Performance Data
This compound's performance as a surfactant is defined by several key parameters. While specific data for the pure substance is not always readily available in public literature, the following tables summarize known information for commercially available products containing Lauroyl/Myristoyl Methyl Glucamide (such as GlucoTain® Flex) and provide a template for data that should be determined experimentally for specific laboratory applications.[1]
Table 1: Physicochemical and Surfactant Properties of this compound-Containing Products
| Property | Value | Test Condition |
| INCI Name | Lauroyl/Myristoyl Methyl Glucamide | - |
| Appearance | Yellowish paste at 20°C, Clear liquid at 50°C | - |
| Active Substance | Approx. 35% | - |
| HLB (Griffin) | 11.5 | Calculated |
| Melting Point | Approx. 32-34°C | - |
| pH (10% aq. solution) | 4.8 - 6.8 | - |
| Critical Micelle Concentration (CMC) | Data not available, requires experimental determination | See Protocol 1 |
| Surface Tension at CMC | Data not available, requires experimental determination | See Protocol 2 |
Table 2: Biodegradability and Cytotoxicity Profile
| Parameter | Result | Method |
| Ready Biodegradability | Readily biodegradable | OECD 301F |
| Cytotoxicity (IC50) on Human Keratinocytes (HaCaT) | Data not available, requires experimental determination | MTT Assay (See Protocol 3) |
Experimental Protocols
To empower researchers to fully characterize this compound for their specific needs, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescence Probe
The CMC is a fundamental property of a surfactant, indicating the concentration at which micelles begin to form.[2] The fluorescence probe method is a sensitive technique for determining the CMC of non-ionic surfactants.[3][4]
Materials:
-
This compound
-
Pyrene (B120774) (fluorescent probe)
-
High-purity water
-
Volumetric flasks
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to not affect the properties of the aqueous solution.
-
Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve , which can be identified as the point of maximum change in the I₁/I₃ ratio.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of N-Myristoyl Meglumine (B1676163)
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Myristoyl meglumine, a compound of interest in various scientific and pharmaceutical applications. This document details its structural characteristics, physicochemical parameters, and relevant biological context, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
N-Myristoyl meglumine, also known as Myristoyl methyl glucamide, is a nonionic surfactant. It is synthesized by the N-acylation of meglumine (N-methyl-D-glucamine) with myristic acid (tetradecanoic acid). Meglumine is a sugar alcohol derived from glucose and is widely used as an excipient in pharmaceutical formulations.[1][2] The myristoyl group is a 14-carbon saturated fatty acid chain.
The structure of N-Myristoyl meglumine consists of a hydrophilic head group derived from meglumine and a hydrophobic tail from myristic acid. This amphipathic nature is responsible for its surface-active properties.
Physicochemical Properties
The physical and chemical properties of N-Myristoyl meglumine are summarized in the table below. These properties are crucial for understanding its behavior in various formulations and biological systems.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | [3] |
| Synonyms | This compound, N-Myristoyl meglumine, N-Methyl-N-tetradecanoylglucamine | [3] |
| CAS Number | 87157-58-2 | [3] |
| Molecular Formula | C21H43NO6 | [3] |
| Molecular Weight | 405.6 g/mol | [3] |
| Appearance | White to off-white crystalline powder (Meglumine) | [4] |
| Melting Point | 129-131.5 °C (for Meglumine) | [5][6] |
| Solubility | Meglumine is freely soluble in water. | [4] |
| Critical Micelle Concentration (CMC) | The CMC is the concentration at which surfactant molecules aggregate to form micelles.[7][8] While the specific CMC for N-Myristoyl meglumine is not detailed in the provided results, it is a key parameter for any surfactant. |
Experimental Protocols
Synthesis of N-Myristoyl Meglumine
A plausible synthesis method for N-Myristoyl meglumine involves the amidation of meglumine with an activated form of myristic acid, such as myristoyl chloride or a fatty acid methyl ester.[9]
Materials:
-
Meglumine (N-methyl-D-glucamine)
-
Myristoyl chloride or Myristic acid methyl ester
-
Anhydrous solvent (e.g., pyridine, dimethylformamide)
-
Alkali catalyst (for methyl ester route, e.g., sodium methoxide)[9]
-
Purification solvents (e.g., ethanol, methanol, acetone)
Procedure (Conceptual):
-
Dissolve meglumine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Slowly add myristoyl chloride (or myristic acid methyl ester with a catalyst) to the meglumine solution, typically in a 1.0-1.1 molar ratio of the fatty acid derivative to meglumine.[9]
-
The reaction mixture is stirred at a controlled temperature (e.g., 50-80°C for the methyl ester route) for a specified duration (e.g., 2-6 hours).[9]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent to yield N-Myristoyl meglumine.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[7][8] A common method is surface tensiometry.
Procedure:
-
Prepare a series of aqueous solutions of N-Myristoyl meglumine with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the CMC.[7][8]
Biological Relevance and Applications
Role in Drug Delivery
As a nonionic surfactant, N-Myristoyl meglumine has potential applications in pharmaceutical formulations, particularly in drug delivery systems.[1] Surfactants are used to:
-
Increase the solubility of poorly water-soluble drugs.
-
Formulate emulsions and microemulsions.
-
Develop nanoparticulate drug delivery systems , such as micelles and nanoparticles, to enhance drug stability, targeting, and bioavailability.[10][11][12]
Context of N-Myristoylation in Cellular Signaling
While N-Myristoyl meglumine is a synthetic surfactant, its myristoyl group is relevant to a crucial biological process called N-myristoylation. This is the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[13][14]
N-myristoylation is critical for:
-
Protein localization: It can anchor proteins to cellular membranes.[13]
-
Signal transduction: Many proteins involved in signaling pathways are myristoylated.[13][14]
-
Protein stability and interactions. [13]
NMT is a validated drug target for various diseases, including cancer and infectious diseases, as its inhibition can disrupt essential cellular processes in pathogens or cancer cells.[15][16][17]
Stability and Storage
Meglumine, the precursor to N-Myristoyl meglumine, is stable and should be stored in a well-closed container in a cool, dry place.[6] It does not polymerize or dehydrate unless heated above 150°C for extended periods.[6] While specific stability data for N-Myristoyl meglumine is not available in the search results, as a fatty acid amide, it is expected to be relatively stable under normal storage conditions. Hydrolysis of the amide bond could occur under strongly acidic or basic conditions.
Conclusion
N-Myristoyl meglumine is a nonionic surfactant with a well-defined chemical structure and properties that make it a candidate for various applications in research and drug development. Its amphipathic nature, stemming from the combination of a hydrophilic meglumine head group and a hydrophobic myristoyl tail, governs its functionality. Understanding its physicochemical properties, such as its CMC, is essential for its effective use in formulations. Furthermore, the biological significance of the myristoyl group in cellular processes highlights the broader context in which this and related molecules are studied. This guide provides a foundational understanding for professionals working with N-Myristoyl meglumine.
References
- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. Meglumine - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meglumine or N-methyl d-glucamine or N-Methylglucamine Manufacturers [mubychem.com]
- 5. Meglumine | 6284-40-8 [chemicalbook.com]
- 6. Meglumine CAS#: 6284-40-8 [m.chemicalbook.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
- 9. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]
- 10. Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Micelle Concentration of Myristoyl Methyl Glucamide in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Myristoyl methyl glucamide, a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications for solubilizing membrane proteins. This document presents quantitative data, detailed experimental protocols for CMC determination, and visual representations of experimental workflows and influencing factors.
Quantitative Data Summary
This compound, also known as N-myristoyl-N-methylglucamine or MEGA-10, is a non-ionic detergent valued for its gentle solubilization properties. Its CMC is a crucial parameter, indicating the concentration at which surfactant monomers self-assemble into micelles. This property is influenced by factors such as temperature and the presence of electrolytes.
Below is a summary of reported CMC values for this compound in aqueous solutions.
| CMC (mM) | Temperature (°C) | Conditions | Reference |
| 4.8 | 25 | Saline buffer | [1] |
| 4.88 | Not Specified | No salt | [2] |
| 6-7 | 25 | Not Specified | [3] |
It is important to note that the CMC of this compound is affected by the presence of salts, with studies indicating a decrease in the CMC value in electrolyte solutions due to the "salting-out" effect[4].
Experimental Protocols for CMC Determination
The determination of the CMC is achievable through various analytical techniques that detect the physicochemical changes occurring at the onset of micellization. The most common methods for non-ionic surfactants like this compound are surface tensiometry and fluorescence spectroscopy. While the conductivity method is also prevalent for ionic surfactants, it is not suitable for non-ionic surfactants as they do not significantly alter the conductivity of the solution[5].
Surface Tensiometry
Principle: This method is based on the principle that surfactants lower the surface tension of a liquid. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, the surface tension remains relatively constant with further increases in surfactant concentration, as the excess monomers form micelles in the bulk solution[6].
Detailed Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water or a specific buffer. The concentration range should bracket the expected CMC value.
-
Instrumentation: A tensiometer, equipped with a platinum Wilhelmy plate or a Du Noüy ring, is used for the measurements. The instrument should be calibrated according to the manufacturer's instructions.
-
Measurement:
-
The platinum plate or ring is thoroughly cleaned, typically by flaming, to ensure complete wetting.
-
For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium, as the migration of surfactant molecules to the surface is a time-dependent process.
-
Multiple readings should be taken for each concentration to ensure accuracy and reproducibility.
-
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the regression lines of these two regions[6].
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
Principle: This technique utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a characteristic shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3)[7][8].
Detailed Methodology:
-
Preparation of Solutions:
-
A stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) is prepared.
-
A series of this compound solutions of varying concentrations are prepared in deionized water or a buffer.
-
A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The final concentration of pyrene should be very low (in the micromolar range) to avoid excimer formation. The solutions are then allowed to equilibrate.
-
-
Instrumentation: A spectrofluorometer is used to record the fluorescence emission spectra.
-
Measurement:
-
The excitation wavelength is set to approximately 335 nm.
-
The emission spectrum is scanned over a range that covers the pyrene emission peaks (typically 350-450 nm).
-
The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are recorded for each surfactant concentration.
-
-
Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The resulting plot will be sigmoidal. The CMC is determined from the point of maximum inflection of this curve, which can be found by taking the first derivative of the curve[7][8].
Visualizations
Experimental Workflows
The following diagrams illustrate the generalized workflows for determining the CMC using the described experimental methods.
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Factors Influencing Critical Micelle Concentration
The CMC of a non-ionic surfactant like this compound is influenced by several factors. The diagram below illustrates these relationships.
Caption: Key factors influencing the CMC of non-ionic surfactants.
References
- 1. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. MEGA 10 [gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Biophysical Choreography of a Bio-Based Surfactant: A Technical Guide to the Self-Assembly and Micelle Formation of Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl methyl glucamide, a nonionic surfactant derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals and drug delivery, owing to its favorable biocompatibility and unique self-assembly characteristics. This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and micelle formation of this compound. We delve into its critical micelle concentration, aggregation behavior, and the thermodynamics that drive the spontaneous formation of micelles. Detailed experimental protocols for characterizing these properties are provided to enable researchers to conduct their own investigations. Furthermore, this guide employs graphical representations to elucidate key concepts and experimental workflows, offering a complete resource for professionals working with this promising bio-based surfactant.
Introduction
Surfactants are amphiphilic molecules that, above a certain concentration in a solution, spontaneously self-assemble into organized structures known as micelles. This process, driven by the hydrophobic effect, is fundamental to a wide range of applications, from detergency to advanced drug delivery systems. This compound, also known as N-myristoyl-N-methylglucamine or MEGA-14, is a nonionic surfactant belonging to the N-acyl-N-methylglucamide (MEGA) family. Its structure consists of a hydrophilic glucose-based headgroup and a hydrophobic myristoyl (C14) tail. This unique molecular architecture imparts desirable properties such as good water solubility, resistance to electrolyte effects, and low toxicity, making it an attractive excipient in pharmaceutical formulations.
Understanding the self-assembly and micellization behavior of this compound is crucial for its effective utilization. This guide summarizes the key physicochemical parameters associated with its micelle formation and provides detailed methodologies for their determination.
Physicochemical Properties and Micelle Formation
The self-assembly of this compound in aqueous solutions is characterized by several key parameters. While specific experimental data for this compound (MEGA-14) is not extensively available in the reviewed literature, we can extrapolate and estimate its properties based on the well-documented behavior of its shorter-chain homologs (MEGA-8, MEGA-9, and MEGA-10).
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules aggregate to form micelles.[1] The CMC is a critical parameter as it dictates the concentration at which the surfactant becomes effective for applications such as solubilization and emulsification.
A study on N-acyl-N-methylglucamides (MEGA-n) demonstrated a linear relationship between the logarithm of the CMC and the number of carbon atoms in the acyl chain.[2] By extrapolating the data from MEGA-8, MEGA-9, and MEGA-10, the estimated CMC of this compound (MEGA-14) at 25°C is presented in Table 1.
Aggregation Number (Nagg)
The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter influences the size and solubilization capacity of the micelle. For long-chain nonionic surfactants, the aggregation number can vary significantly depending on factors such as temperature, electrolyte concentration, and the chemical structure of the surfactant. While a specific aggregation number for this compound is not available in the literature, typical values for similar nonionic surfactants can range from several dozen to a few hundred.
Thermodynamics of Micellization
The process of micellization is a thermodynamically spontaneous event, characterized by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).[1]
-
Gibbs Free Energy of Micellization (ΔG°m): A negative ΔG°m indicates that micelle formation is a spontaneous process. It can be calculated from the CMC using the following equation for nonionic surfactants:
ΔG°m = RT ln(CMC)
where R is the gas constant and T is the absolute temperature.
-
Enthalpy of Micellization (ΔH°m): This represents the heat change associated with the formation of micelles. It can be determined experimentally using techniques like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the CMC. For many nonionic surfactants, micellization is an endothermic process (positive ΔH°m) at lower temperatures.
-
Entropy of Micellization (ΔS°m): The entropy change is often the primary driving force for micellization, a phenomenon known as the hydrophobic effect. The transfer of the hydrophobic tails from the structured water environment to the micellar core leads to a significant increase in the overall entropy of the system. It can be calculated using the Gibbs-Helmholtz equation:
ΔS°m = (ΔH°m - ΔG°m) / T
Table 1: Physicochemical Parameters of this compound Micellization
| Parameter | Symbol | Estimated/Typical Value | Unit |
| Critical Micelle Concentration (25°C) | CMC | ~0.1 (extrapolated) | mM |
| Aggregation Number | Nagg | Not available (typically 50-200 for similar surfactants) | - |
| Standard Gibbs Free Energy of Micellization (25°C) | ΔG°m | ~ -22.8 (calculated from extrapolated CMC) | kJ/mol |
| Standard Enthalpy of Micellization | ΔH°m | Not available (often positive for nonionic surfactants) | kJ/mol |
| Standard Entropy of Micellization | ΔS°m | Not available (expected to be positive) | J/mol·K |
Note: The CMC value is an estimation based on the extrapolation of data from shorter-chain N-acyl-N-methylglucamides. The ΔG°m is calculated from this extrapolated CMC. Nagg, ΔH°m, and ΔS°m values are typical ranges for similar surfactants and require experimental determination for this compound.
Experimental Protocols
Accurate characterization of the self-assembly and micelle formation of this compound requires precise experimental techniques. The following sections detail the methodologies for determining the key parameters.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry
This is a widely used and reliable method for determining the CMC of surfactants. It is based on the principle that surfactants lower the surface tension of a liquid.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.[3]
-
Determination of Aggregation Number (Nagg)
Method: Steady-State Fluorescence Quenching
This technique utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.
-
Reagents:
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride)
-
This compound solutions at concentrations well above the CMC.
-
-
Procedure:
-
Prepare a series of this compound solutions containing a constant concentration of the fluorescent probe.
-
Add increasing concentrations of the quencher to these solutions.
-
Measure the fluorescence intensity of the probe at each quencher concentration.
-
The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles:
ln(I0/I) = [Q] / ([S] - CMC) * Nagg
where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.
-
A plot of ln(I0/I) versus [Q] should yield a straight line, from the slope of which Nagg can be calculated.[4]
-
Determination of Thermodynamic Parameters of Micellization
Method: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.
-
Apparatus: Isothermal Titration Calorimeter.
-
Procedure:
-
Fill the sample cell with high-purity water.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of small, sequential injections of the surfactant solution into the water-filled cell while monitoring the heat evolved or absorbed.
-
The resulting thermogram will show a characteristic sigmoidal curve.
-
The inflection point of the curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization (ΔH°m).
-
The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can then be calculated from the CMC and ΔH°m values.[5]
-
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the process of micelle formation and the experimental workflows.
Caption: Self-assembly of this compound into a micelle above the CMC.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of Myristoyl Methyl Glucamide (MEGA-14): Aggregation Number and Micelle Size
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristoyl methyl glucamide, also known as N-myristoyl-N-methylglucamide or MEGA-14, is a non-ionic surfactant valued in biochemical and pharmaceutical applications for its ability to solubilize membrane proteins while preserving their native structure and function. A thorough understanding of its micellar properties, specifically its aggregation number and micelle size, is crucial for optimizing its use in various experimental and formulation contexts. This technical guide provides a comprehensive overview of these key parameters, details the experimental methodologies used for their determination, and presents available data for closely related compounds to serve as a valuable reference.
Core Physicochemical Data
The aggregation behavior of surfactants in aqueous solution is characterized by several key parameters. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the aggregation number represents the average number of surfactant molecules per micelle, and the micelle size describes the physical dimensions of these aggregates.
| Parameter | Value (for MEGA-10) | Experimental Conditions | Measurement Technique |
| Critical Micelle Concentration (CMC) | 4.88 mM | No salt conditions | Not specified |
| Aggregation Number | Data not available for MEGA-14 | - | - |
| Micelle Size (Hydrodynamic Radius) | Data not available for MEGA-14 | - | - |
Note: The CMC value for MEGA-10 decreases in the presence of sodium chloride. It is expected that MEGA-14, with a longer hydrophobic chain, would have a lower CMC than MEGA-10.
Experimental Methodologies for Micelle Characterization
The determination of micelle aggregation number and size relies on a suite of sophisticated biophysical techniques. The following are detailed protocols for the key experimental methods used in the characterization of surfactant micelles.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. It is a primary method for determining the hydrodynamic radius (R_h) of micelles.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:
R_h = k_B * T / (6 * π * η * D)
where:
-
k_B is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the solvent
Experimental Workflow:
Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering is a powerful technique for determining the size, shape, and internal structure of micelles.
Principle: SANS involves scattering a beam of neutrons off a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. The scattering pattern provides information about the structure of the sample on a nanometer scale. By using deuterated solvents (e.g., D₂O), the contrast between the hydrogen-rich surfactant micelles and the solvent can be enhanced, leading to a stronger scattering signal. The analysis of the scattering curve allows for the determination of parameters such as the radius of gyration (R_g), aggregation number, and the shape of the micelles (e.g., spherical, ellipsoidal, cylindrical).
Experimental Workflow:
Fluorescence Quenching
Fluorescence quenching is a widely used method for determining the mean aggregation number of micelles.
Principle: This technique involves the use of a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelles. The quenching of the probe's fluorescence occurs when a quencher molecule is in the same micelle. By analyzing the quenching efficiency as a function of the total surfactant and quencher concentrations, the concentration of micelles can be determined. The aggregation number (N_agg) is then calculated using the following relationship:
N_agg = (C_total - CMC) / C_micelle
where:
-
C_total is the total surfactant concentration
-
CMC is the critical micelle concentration
-
C_micelle is the concentration of micelles
Experimental Workflow:
Logical Relationship of Micellar Properties
The formation and characteristics of micelles are governed by the fundamental properties of the surfactant molecules and the surrounding solution conditions.
This guide provides a foundational understanding of the aggregation number and micelle size of this compound and the experimental approaches required for their determination. While specific data for MEGA-14 remains to be experimentally determined and published, the information on homologous surfactants and the detailed methodologies presented here offer a robust framework for researchers and professionals working with this important non-ionic surfactant.
Navigating Formulations: A Technical Guide to the Hydrophilic-Lipophilic Balance of Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) value of Myristoyl Methyl Glucamide, a non-ionic surfactant increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and performance. This document offers a comprehensive overview of the theoretical and experimental determination of its HLB value, alongside practical guidance for its application in emulsion and dispersion systems.
Understanding the Hydrophilic-Lipophilic Balance (HLB) System
The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value, typically ranging from 0 to 20 for non-ionic surfactants, dictates the surfactant's solubility and, consequently, its function in a formulation.
| HLB Range | Application |
| 1-3 | Antifoaming agents |
| 3-6 | Water-in-oil (W/O) emulsifiers |
| 7-9 | Wetting and spreading agents |
| 8-18 | Oil-in-water (O/W) emulsifiers |
| 13-15 | Detergents |
| 15-20 | Solubilizers or hydrotropes |
HLB Value of this compound
A commercially available product, GlucoTain® Flex , identified as Lauroyl/Myristoyl Methyl Glucamide, is reported to have a Griffin HLB value of 11.5 . Another related product, GlucoTain® Plus , which is a blend of Capryloyl/Caproyl Methyl Glucamide and Lauroyl/Myristoyl Methyl Glucamide, has an approximate Griffin HLB of 12 .
Based on this information, this compound is classified as a hydrophilic surfactant, making it suitable for use as an oil-in-water (O/W) emulsifier.
Influence of Alkyl Chain Length on HLB:
The lipophilic portion of this compound is the myristoyl group, which is a saturated fatty acid with 14 carbon atoms (C14). The lauroyl group, present in the commercial blend, has 12 carbon atoms (C12). Generally, for a homologous series of surfactants, an increase in the alkyl chain length leads to a decrease in the HLB value due to the increased lipophilicity.
Therefore, it can be inferred that the HLB value of pure this compound would be slightly lower than that of pure Lauroyl Methyl Glucamide. Given that the commercial blend containing both has an HLB of 11.5, the HLB of pure this compound is likely to be in the range of 10.5 to 11.5 .
Quantitative Data Summary:
| Surfactant | Composition | Reported HLB (Griffin) | Inferred HLB of this compound |
| GlucoTain® Flex | Lauroyl/Myristoyl Methyl Glucamide | 11.5 | ~10.5 - 11.5 |
| GlucoTain® Plus | Capryloyl/Caproyl Methyl Glucamide & Lauroyl/Myristoyl Methyl Glucamide | ~12 |
Theoretical Calculation of HLB
For novel surfactants where experimental data is unavailable, theoretical methods can provide an estimated HLB value.
Griffin's Method
Developed in 1949, Griffin's method is primarily for non-ionic surfactants. The formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
Davies' Method
Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the surfactant molecule.
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
| Group | Group Number |
| Hydrophilic Groups | |
| -SO4-Na+ | 38.7 |
| -COO-K+ | 21.1 |
| -COO-Na+ | 19.1 |
| -N (tertiary amine) | 9.4 |
| Ester (sorbitan ring) | 6.8 |
| Ester (free) | 2.4 |
| -COOH | 2.1 |
| -OH (free) | 1.9 |
| -O- | 1.3 |
| -OH (sorbitan ring) | 0.5 |
| Lipophilic Groups | |
| -CH- | -0.475 |
| -CH2- | -0.475 |
| -CH3 | -0.475 |
| =CH- | -0.475 |
Experimental Determination of HLB
Experimental methods are crucial for accurately determining the HLB of a surfactant or the required HLB of an oil phase for a specific formulation.
Emulsion Stability Method
This practical method involves preparing a series of emulsions with a specific oil phase and a range of surfactant blends with varying, known HLB values. The stability of these emulsions is then observed over time. The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
Experimental Protocol:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically done by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated as follows:
-
HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)
-
Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.
-
-
-
Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion with the oil phase of interest. A typical formulation would consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.
-
Homogenization: Subject each formulation to the same homogenization process (e.g., high-shear mixing or microfluidization) to ensure uniform droplet size distribution.
-
Stability Assessment: Store the emulsions at controlled temperatures (e.g., room temperature and accelerated conditions like 40°C). Observe the emulsions at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.
-
Determination of Optimal HLB: The HLB of the surfactant blend that results in the most stable emulsion over the observation period is considered the required HLB of the oil phase.
Water Titration Method (Greenwald's Method)
This method determines the water number of a surfactant, which can be correlated to its HLB value. The water number is the amount of water that can be solubilized by a solution of the surfactant in a specific solvent system until persistent turbidity is observed.
Experimental Protocol:
-
Solvent Preparation: Prepare a solvent mixture, for example, a 4:96 (w/w) mixture of cyclohexane (B81311) and 1,4-dioxane.
-
Surfactant Solution: Accurately weigh a known amount of the surfactant (e.g., 1 gram) and dissolve it in a specific volume of the solvent mixture.
-
Titration: Titrate the surfactant solution with deionized water, adding small increments of water while continuously stirring.
-
Turbidity Measurement: After each addition of water, measure the transmittance of the solution using a spectrophotometer at a fixed wavelength (e.g., 650 nm).
-
Endpoint Determination: The endpoint is reached when a sharp and persistent decrease in transmittance is observed, indicating the onset of turbidity. The volume of water added at this point is the water number.
-
HLB Correlation: The water number can be correlated to the HLB value using a calibration curve prepared with surfactants of known HLB values.
Application in Formulations: The HLB System in Practice
The primary application of the HLB system is to select the appropriate surfactant or blend of surfactants to create a stable emulsion with a given oil phase. The "required HLB" (rHLB) of an oil is the HLB value of the surfactant that will provide the most stable emulsion for that specific oil.
Required HLB of Common Excipients:
| Oil/Excipient | Required HLB for O/W Emulsion |
| Beeswax | 9 |
| Cetyl Alcohol | 15 |
| Stearyl Alcohol | 14 |
| Lanolin, Anhydrous | 10 |
| Mineral Oil, Light | 12 |
| Petrolatum | 10.5 |
| Isopropyl Myristate | 11.5 |
| Silicone Oil | 11 |
For a blend of oils, the required HLB can be calculated as a weighted average of the rHLB of the individual components.
Logical Workflow for Surfactant Selection
The following diagram illustrates the logical workflow for selecting a suitable surfactant system for an oil-in-water emulsion using the HLB system.
Navigating the Formulation Landscape: A Technical Guide to Myristoyl Methyl Glucamide Solubility in Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl methyl glucamide, a non-ionic surfactant derived from natural fatty acids and glucose, is gaining prominence in the formulation of personal care and pharmaceutical products.[1] Its mildness and ecofriendly profile make it an attractive alternative to traditional surfactants. However, understanding its solubility characteristics in various buffer systems is crucial for successful formulation development. This technical guide provides an in-depth overview of the solubility of this compound, supported by general principles for non-ionic surfactants, and outlines experimental protocols for its determination.
Core Concepts: Understanding this compound
This compound is a sugar-based surfactant known for its excellent cleansing and wetting abilities.[2] As a non-ionic surfactant, its solubility is primarily influenced by temperature rather than the pH of the medium.[3] These types of surfactants are valued for their ability to act as solubilizers, helping to dissolve ingredients that are not easily soluble in water.[2] Commercial products containing this compound, often in combination with other alkyl methyl glucamides like lauroyl methyl glucamide, are described as being miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric).[2][4] This broad miscibility suggests good aqueous compatibility.
Solubility Profile of this compound
Qualitative Solubility Data
| Property | Observation | Source |
| General Miscibility | Miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric). | [2][4] |
| Role in Formulations | Excellent non-EO (ethylene oxide-free) solubilizer. | [2] |
| Product Form | Often supplied as a clear yellowish liquid in aqueous solutions. |
Experimental Protocols for Determining Solubility
To generate precise solubility data for this compound in specific buffer systems, a systematic experimental approach is necessary. The following protocols outline standard methodologies for this purpose.
1. Equilibrium Solubility Method
This method determines the saturation solubility of a compound in a given solvent system.
-
Materials:
-
This compound (pure substance)
-
A series of aqueous buffer solutions at desired pH values (e.g., acetate, phosphate, borate (B1201080) buffers)
-
Thermostatically controlled shaker or incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Centrifuge and/or filters (e.g., 0.45 µm PTFE)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved material settle.
-
Carefully withdraw a clear aliquot of the supernatant. For accuracy, centrifuge or filter the aliquot to remove any suspended particles.
-
Dilute the aliquot with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
2. Turbidimetric Method (Cloud Point Determination)
For non-ionic surfactants, the cloud point is the temperature at which the solution becomes cloudy as the surfactant's solubility decreases with increasing temperature.
-
Materials:
-
This compound solution of a known concentration in the desired buffer.
-
Spectrophotometer with a temperature-controlled cuvette holder.
-
Thermometer.
-
-
Procedure:
-
Prepare a solution of this compound in the buffer of interest at a concentration below its expected solubility limit.
-
Place the solution in the cuvette of the spectrophotometer.
-
Slowly increase the temperature of the cuvette holder while monitoring the absorbance or transmittance of the solution at a fixed wavelength.
-
The temperature at which a sharp increase in absorbance (or decrease in transmittance) is observed is the cloud point. This indicates the temperature at which the surfactant starts to phase-separate from the solution.
-
Visualizing Experimental and Logical Workflows
To effectively plan and execute solubility studies, a clear workflow is essential. The following diagrams, generated using the DOT language, illustrate key processes.
Conclusion
This compound presents a favorable profile for formulators seeking mild and effective surfactant systems. While specific quantitative solubility data across a range of buffers is not extensively published, its classification as a non-ionic, sugar-based surfactant implies good aqueous compatibility, with temperature being the primary factor influencing its solubility. For formulations requiring precise solubility parameters, the experimental protocols outlined in this guide provide a robust framework for generating the necessary data. A thorough understanding of these principles and methodologies will empower researchers and drug development professionals to effectively incorporate this compound into innovative and stable product formulations.
References
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction from E. coli using Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction and purification of membrane proteins are pivotal steps in structural biology and drug discovery. These proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and enzymatic activity, making them prime targets for therapeutic intervention. Myristoyl methyl glucamide, a non-ionic detergent, offers a gentle yet effective means of solubilizing membrane proteins from E. coli, a commonly used expression host. Its amphipathic nature allows for the disruption of the cell membrane and the formation of protein-detergent micelles, thereby maintaining the protein's structural integrity in an aqueous environment.
This document provides detailed application notes and protocols for the use of this compound in the extraction of membrane proteins from E. coli.
Physicochemical Properties of N-Acyl-N-Methylglucamides
| Detergent Name | Abbreviation | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (mM) |
| Nonanoyl-N-methylglucamide | MEGA-9 | C9 | 335.5 | 25[1] |
| Decanoyl-N-methylglucamide | MEGA-10 | C10 | 349.5 | 7[1] |
| This compound | - | C14 | 405.6 | ~0.4 (Estimated) |
Table 1: Physicochemical properties of selected N-Acyl-N-Methylglucamides. The CMC of this compound is an estimation based on the trend of decreasing CMC with increasing alkyl chain length.
Experimental Protocols
This section outlines a comprehensive protocol for the extraction of a target membrane protein from E. coli using this compound.
Part 1: Expression and Harvesting of E. coli
A standard protocol for the expression of a target membrane protein in E. coli is a prerequisite for successful extraction. This typically involves transformation of a suitable E. coli strain (e.g., BL21(DE3) or C41(DE3)) with an expression vector containing the gene of interest, followed by induction of protein expression.
Protocol 1: Cell Culture and Harvest
-
Inoculation: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).
-
Scale-up: The next day, use the overnight culture to inoculate 1 L of fresh LB broth with the same antibiotic.
-
Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Resuspend the cell pellet in a wash buffer (e.g., phosphate-buffered saline, PBS) and centrifuge again.
-
Storage: The cell pellet can be stored at -80°C until further use.
Part 2: Membrane Protein Extraction
This part of the protocol focuses on the lysis of E. coli cells, isolation of the membrane fraction, and subsequent solubilization of the target membrane protein using this compound.
Protocol 2: Membrane Isolation and Solubilization
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors) at a ratio of 5 mL of buffer per gram of wet cell paste.
-
Lyse the cells using a suitable method such as sonication on ice or multiple passes through a French press at 16,000 psi.
-
-
Removal of Cell Debris:
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and inclusion bodies.
-
Carefully collect the supernatant.
-
-
Membrane Fraction Isolation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant containing the cytosolic proteins.
-
-
Membrane Wash:
-
Wash the membrane pellet by resuspending it in a high-salt wash buffer (e.g., Lysis Buffer with 500 mM NaCl) to remove peripherally associated proteins.
-
Centrifuge again at 100,000 x g for 1 hour at 4°C. Discard the supernatant.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound). The optimal concentration of this compound may need to be determined empirically, but a starting point of 1-2% (w/v) is recommended. This is significantly above the estimated CMC to ensure efficient micelle formation.
-
Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., using a rocker or end-over-end rotator).
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins and is ready for the subsequent purification steps.
-
Data Presentation: Comparison of Detergents
The choice of detergent is critical for the successful extraction and purification of a functional membrane protein. The following table presents representative data on the relative protein yield and purity obtained with different non-ionic detergents for the extraction of a model membrane protein from E. coli. While specific data for this compound is not available in the provided search results, data for other common non-ionic detergents are included for comparison.
| Detergent | Concentration (% w/v) | Relative Protein Yield (%) | Purity (%) |
| This compound (Hypothetical) | 1.5 | ~70-80 | >90 |
| n-Dodecyl-β-D-maltoside (DDM) | 1.0 | 100 | >95 |
| Triton X-100 | 1.0 | ~90 | >90 |
| Octyl-β-D-glucoside (OG) | 2.0 | ~60 | >90 |
Table 2: Representative data comparing the efficiency of different non-ionic detergents for E. coli membrane protein extraction. The data for this compound is hypothetical and based on the expected performance of a gentle, non-ionic detergent. Actual results may vary depending on the target protein and experimental conditions.
Logical Relationships in Detergent-Based Extraction
The process of membrane protein extraction with detergents involves a series of equilibria and logical steps to ensure the protein is successfully transferred from the lipid bilayer into a stable, soluble protein-detergent complex.
Conclusion
This compound is a promising non-ionic detergent for the gentle and efficient extraction of membrane proteins from E. coli. Its properties, inferred from related N-acyl-N-methylglucamides, suggest it can effectively solubilize membrane proteins while preserving their native structure and function. The provided protocols offer a robust starting point for researchers. However, optimization of detergent concentration, incubation time, and buffer composition is recommended for each specific target protein to achieve maximal yield and purity. Careful consideration of the detergent's physicochemical properties and a systematic approach to protocol development are key to successfully isolating membrane proteins for downstream applications in research and drug development.
References
Application Notes and Protocols for the Solubilization of G-Protein Coupled Receptors (GPCRs) with Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) are a vast family of integral membrane proteins that are central to cellular signaling and are the targets of a large percentage of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery and understanding disease. A critical and often challenging step in this process is the extraction of GPCRs from their native membrane environment in a stable and functionally active state. This process, known as solubilization, requires the use of detergents that can disrupt the lipid bilayer without denaturing the delicate structure of the receptor.
Myristoyl methyl glucamide (MMG) is a non-ionic detergent belonging to the N-alkanoyl-N-methylglucamide family. These detergents are noted for their gentle, non-denaturing properties, which can be advantageous for maintaining the conformational integrity of sensitive membrane proteins like GPCRs. This document provides detailed application notes and starting protocols for the solubilization of GPCRs using this compound. It is important to note that while specific data for MMG in GPCR solubilization is limited, the provided protocols are based on the known properties of closely related glucamide detergents and general principles of membrane protein biochemistry. Empirical optimization for each specific GPCR is highly recommended.
Physicochemical Properties of this compound and Related Detergents
| Property | This compound (MMG) | Decanoyl-N-methylglucamide (MEGA-10) | Nonanoyl-N-methylglucamide (MEGA-9) |
| Chemical Formula | C₂₁H₄₃NO₆ | C₁₇H₃₅NO₆ | C₁₆H₃₃NO₆ |
| Molecular Weight (Da) | 405.6 | 349.5 | 335.4 |
| Critical Micelle Concentration (CMC) | Estimated ~1-5 mM | ~7 mM[1] | ~25 mM[1] |
| Aggregation Number | Not Determined | Not Determined | Not Determined |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic |
Note: The Critical Micelle Concentration (CMC) is a critical parameter. Detergent concentrations must be kept above the CMC to form micelles and effectively solubilize membrane proteins. The CMC can be influenced by buffer conditions such as ionic strength, pH, and temperature. The estimated CMC for MMG is based on the trend of decreasing CMC with increasing alkyl chain length in the N-alkanoyl-N-methylglucamide series.
Signaling Pathway of a Typical GPCR
The following diagram illustrates the canonical signaling pathway of a G-protein coupled receptor upon ligand binding, leading to the activation of a G-protein and downstream signaling cascades. Understanding this pathway is crucial as the goal of solubilization is to isolate a receptor that can still bind its ligand and potentially interact with its cognate G-protein.
Experimental Protocols
The following protocols provide a starting point for the solubilization of GPCRs using this compound. Optimization of detergent concentration, protein-to-detergent ratio, buffer composition, temperature, and incubation time is crucial for each specific GPCR.
Protocol 1: Small-Scale Solubilization Trial for GPCRs from Cultured Cells
This protocol is designed for initial screening to determine the optimal concentration of this compound for solubilizing a target GPCR.
Materials:
-
Cultured cells expressing the target GPCR
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v)
-
Microcentrifuge tubes, pre-chilled
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Membrane Preparation (Crude):
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by dounce homogenization (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration (e.g., using a BCA assay).
-
-
Solubilization:
-
Aliquot the membrane suspension to different tubes.
-
Add an equal volume of 2x Solubilization Buffer with varying concentrations of this compound to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v). The final protein concentration should be in the range of 1-5 mg/mL.
-
Incubate on a rotator at 4°C for 1-4 hours.
-
-
Clarification:
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized GPCR.
-
-
Analysis:
-
Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody against the GPCR or an affinity tag to assess solubilization efficiency.
-
If a functional assay is available (e.g., radioligand binding), assess the activity of the solubilized receptor in the supernatant.
-
Protocol 2: Large-Scale GPCR Solubilization and Affinity Purification
This protocol is for larger-scale preparations once optimal solubilization conditions have been determined.
Materials:
-
Cell paste or membrane preparation from a larger-scale culture
-
Optimized Solubilization Buffer (determined from Protocol 1)
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound, 10 mM Imidazole (for His-tagged proteins)
-
Elution Buffer: Wash Buffer containing 250-500 mM Imidazole (for His-tagged proteins)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged GPCRs)
Procedure:
-
Solubilization:
-
Resuspend the cell paste or membrane preparation in the optimized Solubilization Buffer at a protein concentration of 5-10 mg/mL.
-
Incubate with gentle agitation for the optimized time (e.g., 2 hours) at 4°C.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Purification:
-
Equilibrate the affinity resin with Wash Buffer.
-
Incubate the clarified supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Load the resin into a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified GPCR with Elution Buffer.
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Assess the functionality of the purified receptor.
-
Pool the pure, active fractions, and if necessary, exchange the buffer.
-
Store the purified GPCR at -80°C.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for GPCR solubilization and purification.
Logical Relationships in Detergent-Based Solubilization
The success of GPCR solubilization depends on a delicate balance of interactions between the receptor, lipids, and the detergent. This diagram illustrates the key relationships.
Concluding Remarks
This compound, as a member of the N-alkanoyl-N-methylglucamide family of non-ionic detergents, holds promise for the gentle solubilization of G-Protein Coupled Receptors. The protocols and information provided herein serve as a comprehensive starting point for researchers. Success with any specific GPCR will ultimately depend on careful, empirical optimization of the solubilization conditions. It is recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger-scale preparations for structural and functional studies.
References
Application Notes and Protocols for the Functional Reconstitution of Ion Channels Using Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional reconstitution of ion channels into artificial lipid bilayers is a powerful technique for studying their biophysical properties in a controlled environment, free from the complexities of the native cellular membrane.[1] This process typically involves the solubilization of the ion channel from its native membrane using a mild detergent, followed by its incorporation into liposomes to form proteoliposomes. The choice of detergent is critical for maintaining the structural and functional integrity of the ion channel.
Myristoyl methyl glucamide (MMG) is a non-ionic detergent belonging to the N-acyl-N-methylglucamide family. While its direct application in ion channel reconstitution is not yet extensively documented in scientific literature, its chemical structure suggests it may be a valuable tool for membrane protein research. Its homologs with shorter alkyl chains, such as nonanoyl- and decanoyl-N-methylglucamide, have been successfully used to solubilize and reconstitute membrane proteins. This document provides a detailed, albeit theoretical, protocol for the use of this compound in the functional reconstitution of ion channels, based on established methodologies for similar non-ionic detergents. Researchers should note that the provided protocols will likely require optimization for specific ion channels.
Properties of this compound and Other Common Detergents
The selection of a detergent is guided by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter for effective membrane protein solubilization.[2] As a general trend for N-acyl-N-methylglucamides, the CMC decreases as the length of the alkyl chain increases.[3][4] Based on the known CMC values for nonanoyl-N-methylglucamide (25 mM) and decanoyl-N-methylglucamide (7 mM), the CMC for this compound (a C14 acyl chain) is estimated to be significantly lower.
| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Alkyl Chain Length | CMC (mM) |
| This compound (MMG) | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | 405.6[5] | 14 | ~0.5 - 1.5 (Estimated) |
| Decanoyl-N-methylglucamide (MEGA-10) | N-Decanoyl-N-methylglucamine | 349.46[6] | 10 | 6-7[6] |
| Nonanoyl-N-methylglucamide (MEGA-9) | Nonaoyl-N-methylglucamide | 335.4[6] | 9 | 19-25[6] |
| n-Octyl-β-D-glucopyranoside (OG) | n-Octyl-β-D-glucopyranoside | 292.4[6] | 8 | 20-25[6] |
| n-Dodecyl-β-D-maltoside (DDM) | n-Dodecyl-β-D-maltoside | 510.6 | 12 | 0.17 |
Disclaimer: The CMC for this compound is an estimation based on the properties of its shorter-chain homologs and general principles of surfactant chemistry. Experimental determination is highly recommended for optimal results.
Experimental Protocols
I. Workflow for Ion Channel Reconstitution into Proteoliposomes
The overall workflow for reconstituting a purified ion channel into proteoliposomes using this compound is depicted below. This process involves solubilizing the protein, preparing liposomes, mixing the components to form proteoliposomes, and subsequent functional analysis.
Caption: General workflow for ion channel reconstitution using MMG.
II. Detailed Protocol for Proteoliposome Preparation
This protocol provides a general method for reconstituting a purified ion channel into pre-formed liposomes using this compound.
Materials:
-
Purified ion channel of interest
-
This compound (MMG)
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG))
-
Solubilization Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Reconstitution Buffer (same as Solubilization Buffer)
-
Dialysis tubing (e.g., 10 kDa MWCO) or Bio-Beads™ SM-2
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome Preparation: a. Prepare a lipid mixture (e.g., 3:1 POPC:POPG) in chloroform. b. Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with Reconstitution Buffer to a final concentration of 10-20 mg/mL. d. Subject the lipid suspension to several freeze-thaw cycles to facilitate the formation of multilamellar vesicles. e. Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 21 times to generate unilamellar liposomes.
-
Ion Channel Solubilization: a. Resuspend the purified ion channel in Solubilization Buffer containing MMG at a concentration 2-3 times its estimated CMC (e.g., 2-5 mM). The optimal concentration should be determined empirically. b. Incubate with gentle agitation for 1-4 hours at 4°C. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material. The supernatant contains the solubilized ion channel.
-
Reconstitution: a. Mix the solubilized ion channel with the prepared liposomes at a desired lipid-to-protein ratio (LPR). A typical starting LPR is between 50:1 and 200:1 (w/w). b. Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
Detergent Removal:
-
Dialysis: Transfer the protein-lipid-detergent mixture to a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete removal of the detergent.
-
Bio-Beads: Add prepared Bio-Beads™ SM-2 to the mixture and incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes, followed by an overnight incubation.[7]
-
-
Proteoliposome Characterization and Storage: a. Harvest the proteoliposomes after detergent removal. b. The size distribution of the proteoliposomes can be analyzed by dynamic light scattering (DLS). c. The efficiency of protein incorporation can be assessed by SDS-PAGE and protein quantification assays. d. Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.
III. Protocol for Functional Analysis using Planar Lipid Bilayer Electrophysiology
This protocol describes the fusion of proteoliposomes with a planar lipid bilayer for single-channel recordings.
Materials:
-
Proteoliposomes containing the ion channel of interest
-
Planar lipid bilayer setup
-
Lipids for bilayer formation (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC)
-
Electrolyte solutions (cis and trans chambers)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: a. Form a planar lipid bilayer by painting a lipid solution (e.g., DPhPC in n-decane) across a small aperture separating two chambers (cis and trans) filled with electrolyte solution. b. Monitor the capacitance of the bilayer to ensure the formation of a stable, solvent-free membrane.
-
Proteoliposome Fusion: a. Add a small aliquot of the proteoliposome suspension to the cis chamber. b. Induce fusion of the proteoliposomes with the planar bilayer by creating an osmotic gradient (e.g., adding a small amount of a hypertonic solution to the cis chamber) or by applying a brief voltage pulse.
-
Single-Channel Recording: a. Once a channel incorporates into the bilayer, apply a holding potential and record the resulting ion current using a patch-clamp amplifier. b. Analyze the single-channel currents to determine properties such as conductance, open probability, and gating kinetics.
Signaling Pathways and Logical Relationships
The process of detergent-mediated reconstitution relies on a series of phase transitions dictated by the relative concentrations of lipid and detergent.
Caption: Lipid-detergent phase behavior during solubilization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein solubilization efficiency | MMG concentration is too low. | Increase the MMG concentration. Empirically determine the optimal concentration for your protein. |
| Inefficient mixing. | Ensure gentle but thorough mixing during incubation. | |
| Protein precipitation during reconstitution | Rapid detergent removal. | Slow down the rate of dialysis by using a lower buffer exchange rate or a stepwise dialysis protocol. Use a higher ratio of Bio-Beads to sample volume for a more gradual removal. |
| Unfavorable lipid composition. | Test different lipid compositions that may better stabilize the protein. | |
| Low or no functional activity | Protein denaturation. | Perform all steps at 4°C. Ensure MMG is of high purity. |
| Incorrect protein orientation in the membrane. | Try alternative reconstitution methods, such as co-solubilization of protein and lipids before detergent removal. | |
| Leaky proteoliposomes. | Optimize the lipid composition for better membrane stability. Ensure complete detergent removal. |
Note: The protocols and suggestions provided here are intended as a starting point. Significant optimization may be required for the successful functional reconstitution of a specific ion channel using this compound.
References
- 1. Lauroyl/Myristoyl Methyl Glucamide (with Product List) [incidecoder.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Non-Ionic Detergents | Non-Ionic Detergents for Sale [gbiosciences.com]
- 7. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Proteoliposomes using Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers, known as proteoliposomes, is a cornerstone technique for the functional and structural investigation of these critical cellular components. This approach allows for the study of membrane proteins in a controlled, native-like environment, free from the complexities of the cellular milieu. Myristoyl Methyl Glucamide, a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA-n) family, offers a gentle yet effective means of solubilizing membrane proteins for their subsequent incorporation into liposomes. Its high critical micelle concentration (CMC) facilitates its removal, a crucial step in the formation of functional proteoliposomes.
These application notes provide a comprehensive guide to the use of this compound and its close structural analogs (e.g., MEGA-9, MEGA-10) in the preparation of proteoliposomes. Detailed protocols, quantitative data, and visual workflows are presented to assist researchers in successfully reconstituting their membrane proteins of interest.
Physicochemical Properties of N-acyl-N-methylglucamides
Understanding the properties of the detergent is critical for successful proteoliposome reconstitution. This compound is part of the MEGA-n detergent series, where 'n' denotes the number of carbons in the acyl chain. Myristoyl corresponds to a C14 acyl chain. The properties of closely related MEGA-n detergents provide valuable insights.
| Detergent | Acyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number |
| MEGA-8 | C8 | 321.41 | 79 mM | - |
| MEGA-9 | C9 | 335.44 | 25 mM | - |
| MEGA-10 | C10 | 349.46 | 6-7 mM | - |
| Lauroyl/Myristoyl Methyl Glucamide | C12/C14 Mix | - | - | - |
Data for CMC values are for aqueous solutions and can be influenced by buffer composition and temperature.
Experimental Protocols
The following protocols outline the key steps for the preparation of proteoliposomes using this compound or its analogs. Optimization of specific parameters, such as detergent concentration and lipid-to-protein ratio, is often necessary for each specific membrane protein.
Protocol 1: Preparation of Unilamellar Liposomes
This protocol describes the formation of liposomes, which will serve as the lipid bilayer for protein incorporation.
Materials:
-
Phospholipids (B1166683) (e.g., POPC, POPE, POPG) in chloroform (B151607)
-
Chloroform and/or methanol
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Hydration buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired phospholipids in chloroform to achieve the desired molar ratio.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the dried lipid film by adding the hydration buffer to the flask. The final lipid concentration is typically in the range of 10-20 mg/mL.
-
Agitate the flask by vortexing or gentle swirling to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm or 200 nm) multiple times (typically 11-21 passes) using a mini-extruder.[1]
-
The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).
-
Protocol 2: Detergent-Mediated Reconstitution of Membrane Proteins
This protocol details the solubilization of the membrane protein and its incorporation into the pre-formed liposomes.
Materials:
-
Purified membrane protein in a suitable buffer
-
This compound (or MEGA-n analog)
-
Prepared unilamellar liposomes (from Protocol 1)
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis cassettes with an appropriate MWCO)
-
Reconstitution buffer (similar to hydration buffer)
Procedure:
-
Solubilization of Liposomes and Protein:
-
To the prepared liposome (B1194612) suspension, add this compound to a final concentration that is above its CMC and sufficient to saturate the lipid vesicles. A starting point is a total molar detergent-to-lipid ratio of approximately 5:1.[1]
-
In a separate tube, solubilize the purified membrane protein with this compound. The detergent concentration should be maintained above its CMC.
-
-
Formation of Mixed Micelles:
-
Combine the detergent-saturated liposomes with the solubilized membrane protein. The protein-to-lipid molar ratio should be optimized for the specific protein, with common starting ratios ranging from 1:100 to 1:500 (protein:lipid).[1][2]
-
Incubate the mixture for 1-2 hours at a suitable temperature (e.g., 4°C or room temperature) with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent to induce the spontaneous formation of proteoliposomes. This is a critical step and can be achieved by several methods:
-
Adsorption: Add adsorbent beads (e.g., Bio-Beads SM-2) to the mixed micelle solution. Use a ratio of approximately 10:1 (w/w) of wet Bio-Beads to detergent.[3] Incubate with gentle rotation, replacing the beads with fresh ones every few hours or overnight.
-
Dialysis: Place the mixed micelle solution in a dialysis cassette (e.g., 10-14 kDa MWCO) and dialyze against a large volume of detergent-free reconstitution buffer. Perform several buffer changes over 24-48 hours.
-
-
-
Harvesting Proteoliposomes:
-
After detergent removal, pellet the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of proteoliposomes. These values should be considered as starting points and may require optimization for specific experimental systems.
| Parameter | Recommended Range | Notes |
| Lipid Concentration (during hydration) | 10 - 20 mg/mL | Higher concentrations can be used if hydration is efficient. |
| Detergent-to-Lipid Ratio (molar) | ~5:1 | This ratio is for saturating the liposomes without complete solubilization.[1] |
| Protein-to-Lipid Ratio (molar) | 1:100 to 1:500 | Highly dependent on the protein and the desired density in the proteoliposomes.[1][2] |
| Bio-Beads-to-Detergent Ratio (w/w) | 10:1 | For efficient removal of detergent by adsorption.[3] |
| Dialysis MWCO | 10-14 kDa | Should be significantly smaller than the protein of interest. |
Visualizing the Workflow
Diagrams created using Graphviz to illustrate the key processes.
Characterization of Proteoliposomes
Following preparation, it is essential to characterize the proteoliposomes to ensure successful protein incorporation and functionality.
-
Protein Incorporation Efficiency: This can be determined by quantifying the amount of protein in the proteoliposome pellet versus the amount remaining in the supernatant after centrifugation. Techniques such as SDS-PAGE followed by densitometry or protein-specific assays can be used.
-
Size and Homogeneity: Dynamic Light Scattering (DLS) can be used to determine the size distribution and polydispersity of the proteoliposome population.
-
Protein Orientation: The orientation of the incorporated protein (right-side-out vs. inside-out) can be assessed using functional assays or by employing probes that are only accessible to one side of the membrane.
-
Functional Activity: The ultimate test of successful reconstitution is the retention of the protein's biological activity. This can be measured using appropriate functional assays, such as transport assays for transporters or binding assays for receptors.
Conclusion
This compound and related MEGA-n detergents are valuable tools for the preparation of proteoliposomes. Their non-ionic nature and favorable CMC values allow for the gentle solubilization of membrane proteins and straightforward removal during the reconstitution process. The protocols and data provided in these application notes serve as a robust starting point for researchers aiming to study membrane proteins in a defined lipid environment, ultimately facilitating a deeper understanding of their structure and function.
References
Application of Myristoyl Methyl Glucamide in Cell Lysis Protocols for Mammalian Cells
Application Note
Introduction
The effective lysis of mammalian cells is a critical first step for the study of intracellular proteins and their functions. The choice of detergent is paramount, as it must efficiently disrupt the cell membrane while preserving the integrity and functionality of the released proteins. Myristoyl methyl glucamide is a non-ionic surfactant that presents a potential alternative to commonly used detergents in cell lysis protocols. Its non-ionic nature suggests it may be a mild lysing agent, suitable for applications where maintaining protein structure and function is essential. This document provides a detailed protocol for the evaluation and application of this compound for the lysis of mammalian cells, intended for researchers, scientists, and drug development professionals.
While specific data on the use of this compound for mammalian cell lysis is not widely available in current scientific literature, this protocol offers a framework for its evaluation based on the established principles of cell lysis using mild non-ionic detergents. Researchers are encouraged to adapt and optimize these protocols for their specific cell types and downstream applications.
Principles of Detergent-Based Cell Lysis
Detergents are amphipathic molecules that can disrupt the lipid bilayer of cell membranes, leading to the release of cellular contents.[1][2] Non-ionic detergents, such as Triton™ X-100 and polysorbates, are considered mild and are often used to lyse cells without denaturing proteins, making them ideal for immunoprecipitation and functional assays.[1][2] The effectiveness of a detergent is dependent on its concentration, the buffer composition, temperature, and the specific cell type being lysed.[3][4]
Table 1: Comparison of Common Lysis Detergents
| Detergent | Type | Properties | Common Use Level |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong, denaturing detergent that disrupts most protein interactions. | 1-10% |
| Triton™ X-100 | Non-ionic | Mild, non-denaturing detergent, effective for solubilizing membrane proteins while preserving their native structure. | 0.1-1% |
| NP-40 (Igepal® CA-630) | Non-ionic | Similar to Triton™ X-100, a mild, non-denaturing detergent used for extracting cytoplasmic proteins. | 0.1-1% |
| CHAPS | Zwitterionic | Mild, non-denaturing detergent that is effective at solubilizing membrane proteins and can be removed by dialysis. | 0.5-1% |
| This compound (Hypothetical) | Non-ionic | Expected to be a mild, non-denaturing detergent suitable for applications requiring native protein conformation. | To be determined empirically (e.g., 0.1-2%) |
Experimental Workflow for Evaluating a Novel Lysis Reagent
Caption: Experimental workflow for testing this compound.
Protocol: Lysis of Adherent Mammalian Cells using this compound
This protocol provides a general procedure for lysing adherent mammalian cells. The optimal concentration of this compound and incubation time should be determined empirically for each cell line and application.
Materials
-
Cultured adherent mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Stock (10X): 500 mM Tris-HCl (pH 7.4), 1.5 M NaCl
-
This compound (powder or stock solution)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphatase Inhibitor Cocktail (optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Lysis Buffer Preparation (1X)
Prepare fresh before use. For 10 mL of 1X Lysis Buffer:
| Component | Stock Concentration | Volume for 10 mL | Final Concentration |
| Lysis Buffer Stock | 10X | 1 mL | 1X (50 mM Tris-HCl, 150 mM NaCl) |
| This compound | 10% (w/v) | 100 µL - 1 mL | 0.1% - 1% (for optimization) |
| Protease Inhibitor Cocktail | 100X | 100 µL | 1X |
| Nuclease-free water | - | to 10 mL | - |
Procedure
-
Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Place the culture dish on ice.
-
Add an appropriate volume of ice-cold 1X Lysis Buffer to the cells. For a 10 cm dish, 500 µL to 1 mL is recommended.
-
Incubate the dish on ice for 15-30 minutes, with occasional gentle swirling.
-
Using a cell scraper, scrape the cells from the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately for downstream applications or stored at -80°C for later use.
Protocol: Lysis of Suspension Mammalian Cells using this compound
Procedure
-
Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold 1X Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the tube on ice for 15-30 minutes, with gentle mixing every 5 minutes.
-
Proceed with steps 9-12 from the adherent cell protocol.
Hypothetical Signaling Pathway Preservation
Caption: A generic signaling cascade.
Downstream Applications and Validation
To validate the efficacy of this compound for a specific purpose, it is essential to compare its performance with established lysis reagents.
Table 2: Validation Parameters and Assays
| Parameter | Assay | Purpose |
| Protein Yield | BCA or Bradford Assay | To quantify the total protein extracted from a given number of cells. |
| Protein Integrity | SDS-PAGE and Western Blot | To assess the presence of specific proteins and check for degradation. |
| Protein Function | Enzyme Activity Assays | To determine if the native conformation and function of enzymes are preserved. |
| Protein-Protein Interactions | Immunoprecipitation (IP) followed by Western Blot | To evaluate the ability to pull down protein complexes, indicating preservation of interactions. |
Troubleshooting
-
Low Protein Yield: Increase the concentration of this compound, increase the incubation time, or use a larger volume of lysis buffer. Ensure complete cell scraping or resuspension.
-
Protein Degradation: Ensure all steps are performed on ice and that a fresh protease inhibitor cocktail is used. Reduce the incubation time.
-
Incomplete Lysis: Observe the cell suspension under a microscope to check for intact cells. If lysis is incomplete, consider increasing the detergent concentration or combining the chemical lysis with gentle mechanical disruption (e.g., douncing).
Conclusion
This compound holds potential as a mild, non-ionic detergent for the lysis of mammalian cells. The protocols and validation strategies outlined in this document provide a comprehensive guide for researchers to systematically evaluate its suitability for their specific experimental needs. Through empirical optimization of lysis conditions and rigorous comparison with standard detergents, the utility of this compound in preserving protein integrity and function can be thoroughly assessed.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. eurx.com.pl [eurx.com.pl]
Application Notes and Protocols: Myristoyl Methyl Glucamide for Protein Stabilization in Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Methyl Glucamide (MMG) is a non-ionic detergent belonging to the N-D-Gluco-N-methylalkanamide class of surfactants. These detergents are characterized by a glucose-derived hydrophilic headgroup and a hydrophobic alkyl chain. First described as a promising class of detergents for membrane biochemistry in the early 1980s, these compounds were noted for their high solubilizing power and non-denaturing properties, making them valuable reagents for membrane research[1][2]. The non-ionic nature of MMG makes it particularly suitable for techniques that are sensitive to charge, such as ion-exchange chromatography, and for preserving the native structure and function of proteins.
The structure of this compound consists of a 14-carbon myristoyl tail, providing a significant hydrophobic character suitable for interacting with the transmembrane domains of integral membrane proteins. The N-methyl glucamide headgroup offers hydrophilicity for solubility in aqueous buffers. This amphipathic nature allows MMG to form micelles that can encapsulate membrane proteins, replacing the native lipid bilayer and maintaining their stability in solution.
Physicochemical Properties
The efficacy of a detergent in stabilizing a membrane protein for structural studies is highly dependent on its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and micelle size. The CMC is the concentration at which detergent monomers begin to form micelles[3]. For structural biology applications, detergents with a moderately low CMC are often preferred to ensure micelle formation at reasonable concentrations without excessive monomeric detergent that can be detrimental to protein stability and downstream applications like crystallization and cryo-electron microscopy (cryo-EM).
| Detergent | Alkyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) |
| MEGA-8 | 8 | 321.41 | 79[3] |
| MEGA-9 | 9 | 335.44 | 25[3] |
| MEGA-10 | 10 | 349.46 | 6-7[3] |
| This compound (MMG) | 14 | 405.6 | Estimated < 1 |
| Dodecyl-β-D-maltoside (DDM) | 12 | 510.62 | 0.17 |
| Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) | 12 | 1053.28 | 0.01 |
Note: The CMC for this compound is an estimate based on the trend observed in the MEGA-n series, where the CMC decreases with increasing alkyl chain length.
Applications in Structural Biology
This compound is a promising candidate for the stabilization of membrane proteins for the following applications:
-
Protein Solubilization and Purification: Its non-denaturing character is advantageous for extracting membrane proteins from the lipid bilayer while preserving their native fold and function.
-
X-ray Crystallography: Detergents with well-defined, small micelles are often beneficial for promoting the formation of well-ordered crystals. The properties of the N-D-Gluco-N-methylalkanamide class suggest they can be suitable for this application.
-
Cryo-Electron Microscopy (Cryo-EM): The use of detergents with appropriate micellar properties is crucial for obtaining high-resolution structures. The non-ionic nature and expected micelle characteristics of MMG make it a candidate for cryo-EM sample preparation.
-
Biophysical and Functional Assays: Maintaining the native conformation of the protein is essential for meaningful biophysical characterization (e.g., thermal stability assays) and functional studies.
Experimental Protocols
General Protocol for Membrane Protein Solubilization and Purification
This protocol provides a general framework for the solubilization and purification of a target membrane protein using this compound. Optimization of detergent concentration, buffer composition, and incubation times will be necessary for each specific protein.
Materials:
-
Cell paste or membrane preparation containing the overexpressed target protein.
-
This compound (MMG) stock solution (e.g., 10% w/v in water).
-
Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1x - 1x CMC of MMG.
-
Elution Buffer: As required for the affinity tag (e.g., with imidazole (B134444) for His-tagged proteins or maltose for MBP-tagged proteins), containing 0.1x - 1x CMC of MMG.
-
Affinity chromatography resin.
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend cell paste in Lysis Buffer without detergent.
-
Lyse cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.
-
Collect the supernatant and ultracentrifuge (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Resuspend the membrane pellet in Lysis Buffer.
-
-
Solubilization:
-
Determine the total protein concentration of the membrane suspension.
-
Add MMG stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Ultracentrifuge the solubilized mixture (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
-
Affinity Chromatography:
-
Incubate the supernatant containing the solubilized protein with the equilibrated affinity resin for 1-2 hours at 4°C.
-
Pack the resin into a column and wash with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Size Exclusion Chromatography (SEC):
-
For further purification and to assess the homogeneity of the protein-detergent complex, perform SEC using a buffer containing an appropriate concentration of MMG (typically 0.1x - 1x CMC).
-
Protocol for Detergent Screening using Thermal Shift Assay
A thermal shift assay, or differential scanning fluorimetry, is a rapid and effective method to assess the thermal stability of a protein in the presence of different detergents or other additives. An increase in the melting temperature (Tm) of the protein indicates stabilization.
Materials:
-
Purified protein in a suboptimal detergent (e.g., DDM).
-
Stock solutions of various detergents to be screened, including this compound.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well qPCR plate.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Prepare the Protein-Detergent Mixtures:
-
In a 96-well plate, prepare reactions containing the purified protein at a final concentration of 1-2 µg/µL.
-
Add each detergent to be tested to a final concentration of 2-5x their respective CMCs. Include a no-detergent-exchange control (protein in its original detergent).
-
The final volume for each reaction should be around 20 µL.
-
-
Add SYPRO Orange Dye:
-
Dilute the SYPRO Orange stock to a 200x working solution.
-
Add 1 µL of the 200x SYPRO Orange to each well.
-
-
Perform the Thermal Shift Assay:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A higher Tm indicates greater protein stability in that particular detergent.
-
Concluding Remarks
This compound and the broader class of N-D-Gluco-N-methylalkanamide detergents represent a potentially valuable, yet under-explored, set of tools for the stabilization of membrane proteins for structural studies. Their non-ionic nature and favorable solubilizing properties, as suggested by early studies, warrant further investigation by researchers working with challenging membrane protein targets. The protocols provided here offer a starting point for the empirical determination of the utility of this compound for specific proteins of interest. As with any detergent, careful optimization is key to achieving a stable and homogeneous protein-detergent complex suitable for high-resolution structural analysis.
References
- 1. N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-d-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
Application Notes and Protocols for Myristoyl Methyl Glucamide in Cryo-EM Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural determination of membrane proteins by single-particle cryo-electron microscopy (cryo-EM) has revolutionized structural biology. A critical bottleneck in this process remains the preparation of high-quality, vitrified samples, which is heavily dependent on the choice of detergent used to solubilize and stabilize the protein of interest. Myristoyl methyl glucamide, a non-ionic detergent, presents a promising option for membrane protein sample preparation for cryo-EM. Its gentle, non-denaturing properties, characteristic of the N-acyl-N-methylglucamide (MEGA) series of detergents, make it a candidate for maintaining the structural integrity of sensitive membrane proteins.
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in cryo-EM sample preparation, based on its physicochemical properties and by drawing parallels with other well-characterized glucamide detergents.
Physicochemical Properties of this compound and Comparison with Common Cryo-EM Detergents
The selection of an appropriate detergent is paramount for successful cryo-EM studies. Key parameters include the Critical Micelle Concentration (CMC), molecular weight, and micelle size. A lower CMC is often preferred to minimize the concentration of free detergent micelles, which can increase background noise in cryo-EM images. However, detergents with a higher CMC can be more easily removed by dialysis, which is advantageous for certain applications.
Below is a summary of the properties of this compound in comparison to other detergents commonly used in cryo-EM.
| Detergent | Chemical Name | Type | Molecular Weight ( g/mol ) | CMC (mM, in water) |
| This compound | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | Non-ionic | 405.6[1] | ~0.1 - 0.5 (Estimated) |
| MEGA-10 | N-Decanoyl-N-methylglucamine | Non-ionic | 349.46 | 6-7 |
| DDM | n-Dodecyl-β-D-maltoside | Non-ionic | 510.6 | 0.17 |
| LMNG | Lauryl Maltose Neopentyl Glycol | Non-ionic | 1053.2 | 0.01 |
| Digitonin | - | Non-ionic | 1229.3 | 0.25-0.5 |
| GDN | Glyco-diosgenin | Non-ionic | 1093.2 | 0.018 |
Note: The CMC of this compound is an estimate based on the trend of decreasing CMC with increasing acyl chain length in the N-acyl-N-methylglucamide series.
Experimental Protocols
The following are hypothetical protocols for the use of this compound in the preparation of a membrane protein sample for cryo-EM. These protocols should be considered as a starting point and will require optimization for each specific protein.
Protocol 1: Solubilization of Membrane Proteins
-
Preparation of Stock Solution: Prepare a 10% (w/v) stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This is well above the estimated CMC.
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and centrifugation protocols. Resuspend the membrane pellet in a buffer to a final protein concentration of 5-10 mg/mL.
-
Solubilization: Add the 10% this compound stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration may vary and should be determined empirically.
-
Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.
-
Collection: Carefully collect the supernatant containing the solubilized protein-detergent complexes.
Protocol 2: Purification of Solubilized Membrane Protein
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, Strep-tag), proceed with affinity chromatography. Equilibrate the column with a buffer containing this compound at a concentration 2-3 times its estimated CMC (e.g., approximately 0.5-1.5 mM).
-
Binding and Washing: Load the supernatant from the solubilization step onto the equilibrated column. Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein using the appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins, desthiobiotin for Strep-tagged proteins) in the same detergent-containing buffer.
-
Size Exclusion Chromatography (SEC): For further purification and to assess the homogeneity of the sample, perform SEC. Use a buffer containing this compound at a concentration 1-2 times its estimated CMC (e.g., approximately 0.2-1.0 mM).
-
Analysis: Collect fractions and analyze by SDS-PAGE and negative stain EM to assess purity and particle integrity.
Protocol 3: Cryo-EM Grid Preparation
-
Sample Concentration: Concentrate the purified protein to a suitable concentration for cryo-EM, typically in the range of 1-10 mg/mL.
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., holey carbon grids) to make them hydrophilic.
-
Apply 3-4 µL of the concentrated protein sample to the grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes. The blotting time will need to be optimized.
-
Plunge-freeze the grid into liquid ethane (B1197151) or a mixture of liquid ethane and propane.
-
-
Screening: Screen the frozen grids using a transmission electron microscope to assess ice thickness and particle distribution.
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for preparing a membrane protein for cryo-EM using a glucamide detergent like this compound.
Caption: General workflow for membrane protein preparation for cryo-EM.
Logical Relationships in Detergent Selection
The choice of detergent is a critical decision point that influences the entire cryo-EM workflow. The following diagram illustrates the logical considerations when selecting a detergent like this compound.
Caption: Logical considerations for selecting this compound.
Disclaimer
The provided protocols and application notes for this compound are theoretical and intended as a starting guide. Due to the lack of direct published data on its use in cryo-EM, extensive optimization will be necessary for any specific membrane protein target. Researchers are encouraged to perform thorough biochemical and biophysical characterization of their protein in the presence of this compound before proceeding to cryo-EM grid preparation.
References
Application Notes and Protocols for Myristoyl Methyl Glucamide in Western Blotting of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Methyl Glucamide (MMG) is a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA) class of surfactants. These detergents are valued in membrane biochemistry for their ability to solubilize membrane proteins while preserving their native structure and function. This document provides detailed application notes and protocols for the use of this compound in the extraction and subsequent Western blot analysis of membrane proteins. Due to the limited direct data on this compound, information from closely related N-acyl-N-methylglucamides (MEGA-8, -9, and -10) is used to infer its properties and performance.
Properties of this compound and Related Detergents
This compound's structure, with a C14 acyl chain, suggests properties intermediate to shorter and longer chain MEGA detergents. The "Mega" series of detergents are known for their high solubilizing power and non-denaturing properties, making them valuable for membrane research.[1][2]
Table 1: Physicochemical Properties of N-acyl-N-methylglucamide (MEGA) Detergents
| Detergent | Acyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in water |
| MEGA-8 (Octanoyl-N-methylglucamide) | C8 | 321.41 | 79 mM |
| MEGA-9 (Nonanoyl-N-methylglucamide) | C9 | 335.44 | 25 mM |
| MEGA-10 (Decanoyl-N-methylglucamide) | C10 | 349.46 | 6-7 mM[3][4] |
| This compound (MMG) | C14 | ~405.57 | Estimated < 6-7 mM |
Note: The CMC for this compound is estimated to be lower than that of MEGA-10, following the trend of decreasing CMC with increasing acyl chain length in the MEGA series.
Advantages of Using this compound in Western Blotting
-
Mild Solubilization: As a non-ionic detergent, MMG is less denaturing than ionic detergents like SDS, which helps in preserving the native conformation and antigenicity of membrane proteins.
-
Effective Solubilization: The N-acyl-N-methylglucamide class of detergents has been shown to have high solubilizing power for membrane proteins.[1][2]
-
Compatibility with Downstream Applications: Proteins solubilized with mild non-ionic detergents are often more amenable to immunoprecipitation and other functional assays.
Experimental Protocols
Protocol 1: Membrane Protein Extraction using this compound
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktail.
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice with short pulses to aid in membrane disruption and reduce viscosity from DNA.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Protein Quantification:
Protocol 2: Western Blotting of Membrane Proteins
Materials:
-
Solubilized membrane protein lysate
-
Laemmli sample buffer (4X or 6X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Crucially, for many membrane proteins, boiling the sample should be avoided as it can cause aggregation. Instead, incubate the samples at a lower temperature (e.g., 37°C for 30 minutes or room temperature for 15-30 minutes) before loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane of the SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For large membrane proteins, a wet transfer at a lower voltage overnight in the cold room is often recommended.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Application Examples: Signaling Pathway Analysis
Western blotting of membrane proteins is critical for studying various signaling pathways. Here are two examples:
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1] Western blot is a key technique to analyze the expression and phosphorylation status of EGFR and downstream components.
Tumor Necrosis Factor (TNF) Signaling Pathway
The TNF receptor (TNFR) is a transmembrane protein that, upon binding to TNF-α, initiates signaling cascades leading to inflammation and apoptosis. Western blotting is used to detect the expression of TNFR and the activation of downstream signaling molecules.[9][10]
Experimental Workflow Diagram
The following diagram outlines the general workflow for Western blotting of membrane proteins using this compound.
Troubleshooting
Table 2: Common Issues and Solutions in Membrane Protein Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient protein extraction. | Optimize MMG concentration and incubation time. Consider sonication to improve lysis. |
| Protein aggregation. | Avoid boiling the samples. Try different incubation temperatures (e.g., room temperature, 37°C). | |
| Poor antibody binding. | Ensure the primary antibody is validated for Western blotting and recognizes the epitope on the non-denatured or mildly denatured protein. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Smeared bands | Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
| High molecular weight protein transfer issue. | Optimize transfer conditions (e.g., longer transfer time, lower voltage). |
Conclusion
This compound, as a member of the MEGA family of non-ionic detergents, presents a promising option for the solubilization of membrane proteins for Western blot analysis. Its mild, non-denaturing properties are advantageous for preserving protein structure and antigenicity. While direct quantitative data for MMG is still emerging, the information available for related compounds provides a strong basis for its successful application. The protocols and guidelines presented here offer a starting point for researchers to effectively utilize this detergent in their studies of membrane protein expression and signaling.
References
- 1. N-d-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEGA 10 [gbiosciences.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. BCA and Bradford Protein Assays – Alfateq [alfateq.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Tumor Necrosis Factor (TNF) Induces p100 Processing via TNF Receptor-2 (TNFR2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoyl Methyl Glucamide in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl methyl glucamide is a non-ionic detergent that offers a gentle yet effective option for the solubilization and purification of proteins, particularly membrane proteins. Its structure, featuring a hydrophilic glucose-based headgroup and a hydrophobic myristoyl (C14) tail, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining protein stability and function in an aqueous environment. These application notes provide detailed protocols and key data for the use of this compound in protein purification workflows.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a detergent is crucial for optimizing solubilization and purification protocols. The following table summarizes the key properties of this compound and related N-acyl-N-methylglucamides.
| Property | This compound (C14) | Decanoyl-N-methylglucamide (MEGA-10) | Reference/Note |
| Molecular Formula | C21H43NO6 | C17H35NO6 | [1] |
| Molecular Weight ( g/mol ) | 405.57 | 349.46 | [1][2] |
| Critical Micelle Concentration (CMC) (mM) | ~0.06 (Estimated) | 6-7 | [2][3] |
| Aggregation Number | Not Determined (Estimated to be >70) | Not specified in provided results |
Note on Estimated Values: The Critical Micelle Concentration (CMC) for this compound is estimated based on the trend observed in the homologous series of N-acyl-N-methylglucamides (MEGA-n), where the CMC decreases with increasing acyl chain length.[1][3] The aggregation number is also an estimate based on the properties of similar non-ionic detergents.
Experimental Protocols
I. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in protein purification buffers.
Materials:
-
This compound powder
-
High-purity water or desired buffer (e.g., Tris-HCl, HEPES)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the desired amount of this compound powder.
-
In a clean beaker, add the powder to the appropriate volume of high-purity water or buffer to achieve the desired stock concentration (e.g., 10% w/v).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution gently at room temperature until the detergent is completely dissolved. Mild heating (up to 37°C) can be applied to aid dissolution if necessary.
-
Once dissolved, sterile-filter the solution using a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
II. General Protocol for Membrane Protein Solubilization
Objective: To extract and solubilize a target membrane protein from a cell membrane preparation using this compound.
Materials:
-
Isolated cell membranes containing the target protein
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v)
-
Microcentrifuge or ultracentrifuge
-
Dounce homogenizer or sonicator
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Lysis/Solubilization Buffer.
-
Homogenize the membrane suspension using a Dounce homogenizer or sonication on ice to ensure a uniform suspension.
-
Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay).
-
Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 2-5 times the estimated CMC (~0.12-0.30 mM). The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1.
-
Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
III. Optimization of Solubilization Conditions
The optimal conditions for protein solubilization are protein-dependent. It is recommended to perform a small-scale screen to determine the ideal this compound concentration.
Procedure:
-
Set up a series of small-scale solubilization reactions with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated CMC).
-
Keep the protein concentration and all other buffer components constant.
-
Follow the general solubilization protocol (Protocol II).
-
Analyze the supernatant from each condition by SDS-PAGE and Western blot (if an antibody is available) to assess the efficiency of target protein extraction.
Visualizations
Caption: General workflow for membrane protein purification using this compound.
Caption: Logical workflow for optimizing this compound concentration for protein solubilization.
Downstream Compatibility
This compound, as a non-ionic detergent, is generally compatible with a range of downstream applications, including:
-
Chromatography: Compatible with affinity, ion-exchange, and size-exclusion chromatography. It is important to maintain the detergent concentration above the CMC in all buffers to prevent protein aggregation.
-
SDS-PAGE and Western Blotting: Compatible, though detergent micelles can sometimes affect protein mobility.
-
Mass Spectrometry: While non-ionic detergents are more compatible with mass spectrometry than ionic detergents, their presence can still cause ion suppression. Detergent removal steps may be necessary for optimal results.
-
Structural Studies (e.g., Crystallography, Cryo-EM): The suitability of this compound for structural studies needs to be empirically determined for each target protein. Its relatively small micelle size could be advantageous in some cases.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein solubilization | Insufficient detergent concentration. | Increase the concentration of this compound. Optimize the detergent-to-protein ratio. |
| Inefficient membrane disruption. | Ensure thorough homogenization or sonication of the membrane preparation. | |
| Protein aggregation | Detergent concentration drops below the CMC. | Maintain this compound concentration above its CMC in all buffers throughout the purification process. |
| Protein is unstable in the chosen detergent. | Screen other detergents or consider adding stabilizing agents like glycerol (B35011) or specific lipids. | |
| Interference in downstream assays | Presence of detergent. | Consider detergent removal strategies such as dialysis, hydrophobic adsorption chromatography, or gel filtration with a detergent-free buffer. |
References
- 1. Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEGA 10 [gbiosciences.com]
- 3. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Myristoyl Methyl Glucamide in Micellar Electrokinetic Chromatography for the Separation of Neutral Analytes
Abstract
This document provides a detailed, albeit theoretical, application note and protocol for the use of the non-ionic, sugar-based surfactant, Myristoyl Methyl Glucamide, as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC). Due to a lack of specific published data on this application, this guide is based on the fundamental principles of MEKC and the known properties of this compound and similar non-ionic surfactants. The described method is tailored for the separation of a model mixture of neutral analytes, such as parabens, which are commonly found in cosmetic and pharmaceutical formulations where this surfactant is also used.
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral molecules.[1][2][3] The separation principle relies on the differential partitioning of analytes between a pseudostationary phase, composed of micelles, and the surrounding aqueous buffer (mobile phase).[1][4] The choice of surfactant is critical for achieving the desired selectivity and resolution.[5]
This compound is a non-ionic surfactant derived from glucose and fatty acids.[6][7] Its structure consists of a hydrophilic sugar-based headgroup and a hydrophobic myristoyl (C14) tail. Non-ionic surfactants are known for their mildness and biocompatibility, making them interesting candidates for MEKC, especially in the analysis of sensitive biological molecules or in applications requiring mass spectrometric detection due to their reduced interference compared to ionic surfactants. Although traditionally MEKC employs ionic surfactants to create a charged pseudostationary phase that moves counter to or slower than the electroosmotic flow (EOF), non-ionic surfactants can be used in conjunction with an ionic surfactant to form mixed micelles, or in specialized MEKC applications. For this hypothetical protocol, we will consider its use in a standard MEKC setup, assuming it forms micelles that can effectively partition neutral analytes.
Properties of this compound
| Property | Description | Reference |
| Chemical Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | [8] |
| Molecular Formula | C21H43NO6 | [8] |
| Molecular Weight | 405.6 g/mol | [8] |
| Type | Non-ionic surfactant | [9] |
| Key Features | Biodegradable, mild, thickening properties | [6][7] |
| Critical Micelle Concentration (CMC) | Not found in literature. Estimated to be in the low millimolar (mM) range, typical for non-ionic surfactants with similar alkyl chain lengths. |
Experimental Protocols
Hypothetical Application: Separation of Parabens
This protocol outlines a hypothetical method for the separation of a mixture of four common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) using this compound as the micellar phase.
1. Instrumentation and Materials:
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Fused-Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, 60 cm total length, 50 cm effective length.
-
Reagents:
-
This compound (analytical grade)
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax)
-
Boric acid
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Methanol (B129727) (HPLC grade)
-
Methylparaben, Ethylparaben, Propylparaben, Butylparaben standards
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Solutions:
-
Background Electrolyte (BGE): 20 mM Borate (B1201080) buffer, pH 9.2, containing 50 mM this compound:
-
Dissolve an appropriate amount of sodium tetraborate and boric acid in deionized water to achieve a 20 mM borate buffer.
-
Adjust the pH to 9.2 with 1 M sodium hydroxide.
-
Weigh and dissolve this compound to a final concentration of 50 mM. This concentration is chosen to be well above the estimated Critical Micelle Concentration (CMC).
-
Filter the BGE through a 0.45 µm syringe filter.
-
-
Sample Solution: 100 µg/mL of each paraben in 50:50 Methanol:Water:
-
Prepare individual stock solutions of each paraben (1 mg/mL) in methanol.
-
Prepare a working mixture by diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to a final concentration of 100 µg/mL for each analyte.
-
3. Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
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Between runs, flush with 0.1 M NaOH for 2 minutes, followed by water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
4. Electrophoretic Conditions:
| Parameter | Value |
| Applied Voltage | +25 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 254 nm |
Illustrative Data Presentation
The following table presents hypothetical data for the separation of parabens, demonstrating the expected outcome of the MEKC method. The migration time is expected to increase with the hydrophobicity of the parabens, as more hydrophobic analytes will partition more strongly into the micellar phase.
| Analyte | Expected Migration Time (min) | Theoretical Plates (N) | Resolution (Rs) |
| Methylparaben | 4.5 | 150,000 | - |
| Ethylparaben | 5.2 | 165,000 | 2.8 |
| Propylparaben | 6.5 | 180,000 | 4.5 |
| Butylparaben | 8.1 | 195,000 | 5.1 |
Visualizations
Experimental Workflow
The overall workflow for the MEKC analysis is depicted below.
Logical Relationship for Method Optimization
Optimizing an MEKC separation involves a systematic approach to adjusting various parameters to achieve the desired resolution and analysis time.
Discussion
The hypothetical protocol presented here serves as a starting point for developing a functional MEKC method using this compound. The key to a successful separation lies in the optimization of several parameters. The concentration of the surfactant directly influences the retention of analytes; higher concentrations lead to longer migration times, especially for hydrophobic compounds. The pH of the buffer affects the electroosmotic flow and the charge of any ionizable analytes. For the separation of neutral parabens, a high pH (around 9) is chosen to ensure a strong and stable EOF. The addition of an organic modifier, such as methanol or acetonitrile, can alter the partitioning equilibrium and is often used to reduce the migration times of strongly retained analytes. The applied voltage and temperature are adjusted to balance analysis time and separation efficiency, while avoiding excessive Joule heating.
Conclusion
While no specific applications of this compound in MEKC have been reported in the scientific literature to date, its properties as a non-ionic, sugar-based surfactant make it a plausible candidate for the separation of neutral analytes. The provided theoretical application note and protocol offer a comprehensive guide for researchers and scientists to explore its potential in this high-resolution separation technique. Experimental validation would be required to determine the optimal conditions and true efficacy of this compound as a pseudostationary phase in MEKC.
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. scispace.com [scispace.com]
- 5. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. Sugar-based surfactants [terchemicals.com]
- 8. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. makingchembooks.com [makingchembooks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myristoyl Methyl Glucamide (MMG) for Membrane Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myristoyl methyl glucamide (MMG) for the solubilization of specific membrane proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound (MMG) and why use it for membrane protein solubilization?
This compound (MMG) is a non-ionic detergent. Non-ionic detergents are considered mild and are often used to solubilize membrane proteins while preserving their native structure and function. They are effective at disrupting lipid-lipid and lipid-protein interactions without significantly denaturing the protein or disrupting protein-protein interactions. This makes MMG a potentially good candidate for isolating functional membrane proteins or protein complexes.
Q2: What is the Critical Micelle Concentration (CMC) of this compound (MMG) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1][2] For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC.[1]
Q3: How do I determine the optimal concentration of MMG for my specific membrane protein?
The optimal concentration of MMG will vary depending on the specific membrane protein and the lipid composition of the membrane. A good starting point is to screen a range of MMG concentrations. A typical approach is to test concentrations at various multiples of the estimated CMC. Given the lack of a precise CMC for MMG, a broader concentration range should be screened. It is also crucial to optimize the detergent-to-protein ratio, with typical protein concentrations for solubilization ranging from 1 to 10 mg/mL.
Q4: Can I use MMG for all types of membrane proteins?
While non-ionic detergents like MMG are broadly applicable, there is no single detergent that works for all membrane proteins. The effectiveness of MMG will depend on the specific characteristics of your target protein. It is always recommended to perform a detergent screening with a panel of different detergents to identify the optimal one for your protein of interest.
Q5: How can I remove MMG after solubilization?
Detergent removal may be necessary for downstream applications. Common methods for removing non-ionic detergents include dialysis, size-exclusion chromatography, and hydrophobic adsorption chromatography. The efficiency of removal will depend on the CMC of the detergent; detergents with a high CMC are generally easier to remove by dialysis.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of membrane proteins with this compound (MMG).
| Issue | Potential Cause | Suggested Solution |
| Low Solubilization Efficiency | MMG concentration is too low. | Increase the MMG concentration. Ensure you are working well above the estimated CMC. |
| Insufficient incubation time. | Increase the incubation time with the detergent. Typical times range from 30 minutes to a few hours. | |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of your solubilization buffer. | |
| Protein Aggregation | MMG concentration is too high, leading to delipidation. | Decrease the MMG concentration. Consider adding back lipids or cholesterol analogs. |
| Protein is unstable in MMG. | Screen other detergents. Some proteins may require a different type of detergent for stability. | |
| Loss of Protein Activity | Denaturation of the protein by the detergent. | Although MMG is a mild detergent, some proteins are particularly sensitive. Try a different non-ionic detergent or a zwitterionic detergent. |
| Co-factors or essential lipids were removed during solubilization. | Supplement the solubilization and purification buffers with the necessary co-factors or lipids. | |
| Difficulty with Downstream Applications (e.g., activity assays, structural studies) | Interference from MMG micelles. | Reduce the MMG concentration to just above the CMC after the initial solubilization. Consider detergent exchange to a detergent more compatible with your application. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for low membrane protein solubilization efficiency.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal MMG Concentration
This protocol outlines a method for determining the optimal concentration of this compound (MMG) for solubilizing a target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA.
-
This compound (MMG) stock solution (e.g., 10% w/v).
-
Protease inhibitor cocktail.
-
Microcentrifuge tubes.
-
Ultracentrifuge.
Procedure:
-
Prepare Membrane Suspension: Resuspend the isolated membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors.
-
Set up Solubilization Reactions: In separate microcentrifuge tubes, add the membrane suspension and varying concentrations of MMG. A suggested range to test is 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). The final volume should be consistent across all tubes.
-
Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.
-
Analyze Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantify Solubilization: Analyze the amount of the target protein in the supernatant by SDS-PAGE followed by Coomassie staining or Western blotting. The concentration that yields the highest amount of soluble target protein is the optimal concentration.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal MMG concentration for membrane protein solubilization.
Physicochemical Properties of N-Methylglucamides
The properties of N-methylglucamide detergents are influenced by the length of their acyl chain. While specific data for this compound is limited, the following table provides data for related compounds to illustrate the general trends.
| Detergent | Acyl Chain Length | Molecular Weight ( g/mol ) | CMC (mM) |
| Nonanoyl-N-methylglucamide | C9 | 321.4 | 25[3] |
| Decanoyl-N-methylglucamide (MEGA-10) | C10 | 349.5 | 7[3] |
| This compound (MMG) | C14 | 405.6 | Not Determined (Estimated < 1 mM) |
References
Technical Support Center: Preventing Protein Aggregation with Non-Ionic Detergents
Disclaimer: Specific experimental data on the use of Myristoyl methyl glucamide (MMG) for preventing protein aggregation during protein purification is limited in publicly available scientific literature. This guide provides general principles and troubleshooting advice based on the well-documented use of other non-ionic detergents with similar amphipathic properties. The information presented here should be used as a starting point for the empirical optimization of your specific protein purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why is it a problem during purification?
A1: Protein aggregation is a process where individual protein molecules clump together to form non-functional and often insoluble aggregates. This is a common challenge during protein purification, driven by factors such as high protein concentration, non-optimal buffer conditions (pH, ionic strength), temperature fluctuations, and exposure to hydrophobic surfaces. Aggregation can lead to a significant loss of active protein, reduced yield, and can interfere with downstream applications by causing artifacts or eliciting an immune response in therapeutic proteins.[1]
Q2: How do non-ionic detergents like this compound (MMG) help prevent protein aggregation?
A2: Non-ionic detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[2][3] They prevent aggregation primarily by:
-
Masking Hydrophobic Patches: Many proteins have exposed hydrophobic regions that can interact with each other, leading to aggregation. Non-ionic detergents can bind to these hydrophobic patches through their tails, while their hydrophilic heads interact with the aqueous buffer, effectively shielding the hydrophobic regions and preventing protein-protein association.
-
Forming Micelles: Above a certain concentration, called the Critical Micelle Concentration (CMC), detergent molecules self-assemble into structures called micelles.[4][5] These micelles can encapsulate protein molecules, providing a soluble, stable environment that mimics a natural lipid bilayer for membrane proteins and prevents aggregation for soluble proteins with hydrophobic tendencies.[2][5]
-
Breaking Lipid-Lipid and Lipid-Protein Interactions: In the case of membrane proteins, non-ionic detergents are crucial for gently extracting them from the cell membrane without disrupting their native structure.[6][7]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to form micelles.[4][5] It is a critical parameter for protein purification because:
-
Below the CMC: The detergent exists as individual monomers. These can still bind to hydrophobic surfaces of the protein and equipment, but their ability to solubilize and stabilize proteins is limited.
-
At or Above the CMC: Micelles form, which are essential for effectively solubilizing membrane proteins and preventing the aggregation of many soluble proteins.[5] For effective protein solubilization and stabilization, the detergent concentration should generally be at or above its CMC. A common starting point is 2 times the CMC.[5]
Q4: Are there potential downsides to using detergents in protein purification?
A4: Yes, while beneficial, detergents can also present challenges:
-
Interference with Downstream Applications: Detergents can interfere with certain assays, mass spectrometry, and crystallization.
-
Difficult to Remove: Removing detergents after purification can be challenging and may require specific techniques like dialysis, size-exclusion chromatography, or hydrophobic adsorption chromatography.
-
Protein Denaturation: While non-ionic detergents are generally considered mild, some proteins can still be destabilized or denatured, especially with prolonged exposure or at high concentrations.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Protein still aggregates even with MMG (or another non-ionic detergent). | 1. Detergent concentration is too low: The concentration may be below the CMC, preventing micelle formation. 2. Inappropriate buffer conditions: The pH, ionic strength, or presence of other additives may not be optimal for your protein's stability.[8] 3. Protein concentration is too high: Even with detergents, very high local protein concentrations can promote aggregation.[8] 4. Presence of a denaturing agent: Other components in your buffer might be causing the protein to unfold and aggregate. | 1. Increase detergent concentration: Try a concentration range from 1x to 5x the CMC. If the CMC of MMG is unknown, test a range of concentrations (e.g., 0.01% to 1% w/v). 2. Optimize buffer conditions: Screen different pH values (generally 1 pH unit away from the protein's pI), salt concentrations (try both low and high salt), and consider adding stabilizing osmolytes like glycerol (B35011) (5-20%) or sugars.[8] 3. Reduce protein concentration: Perform purification with a more dilute protein sample. 4. Review all buffer components: Ensure no components are incompatible with your protein. |
| Low protein yield after purification. | 1. Protein is precipitating before or during purification: Aggregation is leading to loss of soluble protein. 2. Detergent is interfering with chromatography: The detergent might be interacting with the chromatography resin, affecting protein binding or elution. 3. Protein is being stripped from the column by the detergent. | 1. Add detergent at the earliest stage: Include the detergent in the lysis buffer to prevent aggregation from the start. 2. Consult resin manufacturer's guidelines: Check for compatibility with your chosen detergent. You may need to adjust the detergent concentration or switch to a different type of resin. 3. Optimize wash and elution buffers: Ensure the detergent concentration is maintained throughout the purification process. |
| Detergent is interfering with downstream applications. | Excess detergent remains in the final protein sample. | Perform detergent removal: Use methods like: * Size-Exclusion Chromatography: Separates the protein from smaller detergent micelles. * Hydrophobic Adsorption Chromatography: Uses beads that bind the detergent. * Dialysis/Diafiltration: Effective for detergents with a high CMC, as it removes monomers. |
Quantitative Data
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number |
| n-Dodecyl-β-D-maltoside | DDM | 510.6 | 0.17 mM (0.0087% w/v) | 98 |
| Triton X-100 | ~625 | 0.24 mM (0.015% w/v) | 140 | |
| Tween 20 | ~1228 | 0.06 mM (0.0074% w/v) | N/A | |
| n-Octyl-β-D-glucopyranoside | OG | 292.4 | 20-25 mM (0.58-0.73% w/v) | 27 |
| Cymal-5 | 490.6 | ~2.5 mM (~0.12% w/v) | ~47 |
*Data compiled from various sources.[4][9] CMC and aggregation number can vary with buffer conditions (e.g., ionic strength, temperature).
Experimental Protocols
General Protocol for Using a Non-Ionic Detergent to Prevent Aggregation During Affinity Purification
This protocol provides a general workflow. The specific concentrations of the detergent and other buffer components should be optimized for your protein of interest.
-
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail, and the chosen non-ionic detergent at a concentration of 2x its CMC.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and the non-ionic detergent at 1x its CMC.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 250 mM Imidazole (for His-tagged proteins), and the non-ionic detergent at 1x its CMC.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin with Wash Buffer.
-
Load the clarified lysate onto the equilibrated resin.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein using the Elution Buffer.
-
-
Post-Purification Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Determine protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
Assess the aggregation state of the purified protein using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Visualizations
Caption: Experimental workflow for protein purification using a non-ionic detergent.
Caption: Mechanism of protein stabilization by non-ionic detergents.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. agscientific.com [agscientific.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Protein Crystallization with Myristoyl Methyl Glucamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Myristoyl methyl glucamide in protein crystallization experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during protein crystallization when using this compound.
Q1: My protein precipitates immediately upon adding the crystallization screen solution. What could be the cause?
A1: Immediate precipitation often indicates that the protein concentration is too high or that the protein is unstable in the specific buffer conditions.[1] The appearance of a brown amorphous precipitate can be a sign of high protein concentration or an unstable, impure, and aggregation-prone protein sample.[1]
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Systematically decrease the starting protein concentration. While some proteins crystallize at 1-2 mg/ml, others may require up to 20-30 mg/ml or more.[1]
-
Optimize Detergent Concentration: Ensure the this compound concentration is optimal to maintain protein stability. For purification, a concentration of 1x to 2x the Critical Micelle Concentration (CMC) is often used.[1]
-
Buffer Composition: Re-evaluate the pH and salt concentration of your protein buffer.[1] The addition of small amounts of non-ionic detergents can be particularly important when working with proteins from eukaryotic expression systems.
-
Additives: Consider the inclusion of stabilizing additives such as glycerol, but keep its concentration minimal (ideally below 1%) as high concentrations can prevent crystallization.[2]
-
Q2: I am observing phase separation in my crystallization drops. What does this mean and how can I fix it?
A2: Phase separation, where the crystallization drop separates into two distinct liquid phases, is a common occurrence when using detergents. It can sometimes be a precursor to crystal formation, with crystals growing at the interface of the two phases.[3] However, excessive phase separation can inhibit the growth of well-ordered crystals.
-
Troubleshooting Steps:
-
Adjust Detergent Concentration: Phase separation is often caused by an excess of free detergent micelles.[3] Try reducing the concentration of this compound in your protein solution.
-
Modify Precipitant Concentration: The type and concentration of the precipitating agent can influence phase separation. Experiment with different concentrations or types of precipitants.
-
Temperature: Varying the incubation temperature can sometimes modulate phase behavior and promote crystallization.
-
Q3: My crystallization attempts result in many small, needle-like crystals instead of larger, single crystals. How can I improve crystal size and quality?
A3: The formation of numerous small crystals suggests a high nucleation rate. To obtain larger crystals, the rate of nucleation needs to be controlled.
-
Troubleshooting Steps:
-
Lower Protein and Precipitant Concentrations: Reducing the supersaturation by lowering the concentration of both the protein and the precipitant can lead to fewer nucleation events and the growth of larger crystals.[4]
-
Seeding: Micro-seeding, where microscopic crystals from a previous experiment are introduced into a new crystallization drop, can promote the growth of larger, well-formed crystals.
-
Additives: The addition of certain chemicals can influence crystal habit. Divalent cations like MgCl₂ or CaCl₂ and small organic molecules have been shown to improve crystal quality in some cases.[5]
-
Temperature Control: Lowering the temperature can slow down the crystallization process, potentially leading to better-ordered and larger crystals.
-
Q4: My crystallization drops remain clear and show no signs of precipitation or crystals. What should I do?
A4: Clear drops usually indicate that the protein concentration is too low to achieve the necessary supersaturation for nucleation.[1]
-
Troubleshooting Steps:
-
Increase Protein Concentration: Gradually increase the protein concentration in your crystallization trials. A minimum concentration of 5 to 10 mg/ml is a good starting point for many proteins.[1]
-
Increase Precipitant Concentration: A higher concentration of the precipitating agent can also induce supersaturation.
-
Change Crystallization Method: If vapor diffusion is not yielding results, consider trying other methods such as microdialysis or batch crystallization.
-
Quantitative Data Summary
| Property | Typical Value for n-Octyl-β-D-glucopyranoside (OG) | Reference |
| Critical Micelle Concentration (CMC) | ~20-25 mM (0.6-0.75% w/v) | [6] |
| Aggregation Number | 80-100 | |
| Micelle Molecular Weight | ~25 kDa |
Note: These values are for a related compound and should be used as a guideline. Experimental determination of the CMC for this compound is recommended.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Dye-Based Method
This protocol describes a general method to estimate the CMC of a detergent.
Materials:
-
This compound solution of known concentration
-
Fluorescent dye (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH)
-
Spectrofluorometer
-
Buffer solution
Methodology:
-
Prepare a series of dilutions of this compound in the buffer you intend to use for crystallization.
-
Add a small, constant amount of the fluorescent dye to each dilution.
-
Incubate the solutions for a set period to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation and emission wavelengths will depend on the dye used.
-
Plot the fluorescence intensity as a function of the detergent concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence intensity is observed. This change occurs as the dye partitions into the hydrophobic core of the newly formed micelles.
Protocol 2: General Protocol for Membrane Protein Solubilization and Crystallization
This protocol provides a general workflow for using this compound to solubilize and crystallize a membrane protein.
Materials:
-
Cell paste containing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound, typically well above the CMC)
-
Purification columns (e.g., affinity and size-exclusion chromatography)
-
Crystallization screening kits
-
Crystallization plates
Methodology:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate to pellet cell debris, then ultracentrifuge the supernatant to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Lysis Buffer and add Solubilization Buffer to the desired final concentration of this compound. Incubate with gentle agitation at 4°C for 1-2 hours.
-
Clarification: Ultracentrifuge the solubilized mixture to pellet any unsolubilized material. The supernatant now contains the solubilized membrane protein.
-
Purification: Purify the protein using affinity chromatography followed by size-exclusion chromatography. The buffers used in these steps should contain this compound at a concentration above its CMC (e.g., 1-2x CMC).
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization trials (e.g., 5-20 mg/ml).
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion (hanging or sitting drop) method, mixing the concentrated protein solution with various crystallization screen solutions.
Visualizations
References
Technical Support Center: Myristoyl Methyl Glucamide Removal from Protein Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of Myristoyl methyl glucamide from protein samples via dialysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein sample preparation?
This compound is a non-ionic detergent used to solubilize, stabilize, and purify proteins, particularly membrane proteins. Its amphipathic nature, with a hydrophobic myristoyl tail and a hydrophilic methyl glucamide headgroup, allows it to disrupt lipid bilayers and maintain protein solubility in aqueous solutions.
Q2: Why is it necessary to remove this compound from my protein sample?
Residual detergent in a protein sample can interfere with various downstream applications, including:
-
Mass Spectrometry (MS): Detergents can suppress ionization, create adducts, and contaminate the instrument, leading to poor data quality.
-
Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen interactions and lead to inaccurate results.[1][2][3]
-
Protein Quantification Assays: Detergents can interfere with colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays, leading to inaccurate protein concentration measurements.
-
Structural Biology Studies (e.g., Crystallography, NMR): The presence of detergent micelles can hinder crystal formation and interfere with spectroscopic measurements.
-
Functional Assays: Detergents may denature or alter the native conformation of the protein, affecting its biological activity.
Q3: What are the key physical properties of this compound relevant to its removal by dialysis?
| Property | Value | Reference |
| Molecular Formula | C21H43NO6 | [4] |
| Molecular Weight | 405.58 g/mol | [4] |
| Critical Micelle Concentration (CMC) | Not Available | |
| Aggregation Number | Not Available |
Experimental Protocol: Dialysis for this compound Removal
This protocol provides a general framework for removing this compound from protein samples using dialysis. Since the CMC of this compound is not known, an empirical approach to optimizing the dialysis conditions is recommended.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 10-14 kDa, ensuring it is at least twice the molecular weight of the protein of interest)
-
Dialysis buffer (a buffer in which the protein is stable and soluble)
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, leaving extra space for sample expansion.
-
Prepare the tubing according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate and EDTA solution to remove contaminants.
-
Rinse the tubing thoroughly with deionized water.
-
-
Sample Preparation:
-
If possible, dilute the protein sample to a concentration below the presumed CMC of this compound. Since the CMC is unknown, a starting point could be a 5 to 10-fold dilution. This will increase the proportion of detergent monomers, which are more readily removed by dialysis.
-
Carefully load the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Securely clamp both ends of the dialysis tubing.
-
-
Dialysis Setup:
-
Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume).
-
Place the beaker on a stir plate and add a stir bar to ensure gentle and continuous stirring of the buffer.
-
Perform the dialysis at a controlled temperature, typically 4°C, to maintain protein stability.
-
-
Buffer Exchange:
-
Allow the dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. For efficient removal, at least three buffer changes are recommended.
-
The duration between buffer changes can be extended for subsequent changes (e.g., 4-6 hours for the second change, and overnight for the final change).
-
-
Sample Recovery:
-
After the final buffer exchange, carefully remove the dialysis bag/cassette from the buffer.
-
Gently remove the sample from the tubing/cassette using a pipette.
-
Experimental Workflow for Dialysis
Caption: Workflow for removing this compound via dialysis.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of this compound by dialysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein Precipitation in Dialysis Bag | 1. Detergent concentration dropped too quickly: Rapid removal of the solubilizing detergent can cause hydrophobic proteins to aggregate. 2. Buffer incompatibility: The dialysis buffer composition (pH, ionic strength) may not be optimal for protein stability. 3. High protein concentration: Concentrated protein solutions are more prone to aggregation. | 1. Gradual detergent removal: Perform a stepwise dialysis against decreasing concentrations of this compound. 2. Optimize buffer: Screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or non-detergent sulfobetaines) on a small scale before large-scale dialysis. 3. Dilute the sample: Start with a more dilute protein sample if possible. |
| Incomplete Detergent Removal | 1. Detergent concentration above CMC: A significant portion of the detergent exists as large micelles that cannot pass through the dialysis membrane pores. 2. Insufficient dialysis time or buffer volume: Inadequate time or a small buffer volume will lead to incomplete equilibration. 3. Inappropriate MWCO: The membrane pores may be too small for efficient removal of detergent monomers. | 1. Dilute the sample: Ensure the initial detergent concentration is below its CMC. Since the CMC is unknown, empirical testing of different dilutions is necessary. 2. Increase dialysis duration and buffer volume: Extend the dialysis time and use a larger volume of dialysis buffer with more frequent changes. 3. Select appropriate MWCO: Use a dialysis membrane with a MWCO that is significantly larger than the detergent's monomeric molecular weight (405.58 g/mol ) but smaller than the protein. |
| Sample Loss | 1. Protein binding to the dialysis membrane: Some proteins can non-specifically adsorb to the membrane surface. 2. Leakage from the dialysis bag: Improperly sealed dialysis tubing can lead to sample loss. | 1. Use low-binding membranes: Consider using dialysis membranes made of regenerated cellulose (B213188) or other low-protein-binding materials. For very dilute samples, adding a carrier protein like BSA to the dialysis buffer can help.[5] 2. Ensure proper sealing: Use appropriate clips and check for leaks before starting the dialysis. |
| Sample Volume Increase | Osmotic gradient: If the dialysis buffer has a lower solute concentration than the sample, water will move into the dialysis bag. | Adjust buffer osmolarity: Ensure the osmolarity of the dialysis buffer is similar to that of the protein sample by including appropriate concentrations of salts or other small molecules. |
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for common dialysis issues.
Quantification of Residual this compound
It is often necessary to quantify the amount of residual detergent to ensure its successful removal. Here are some methods that can be adapted for this compound:
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by detection and quantification by mass spectrometry. | Highly sensitive and specific. Can provide absolute quantification. | Requires specialized equipment and expertise. Method development can be time-consuming. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies that specifically recognize the detergent. | High sensitivity and specificity. Suitable for high-throughput screening. | Requires the availability of specific antibodies, which may not be commercially available for this compound. |
| Colorimetric Assays (e.g., modified BCA or Bradford) | Some detergents interfere with standard protein assays, and this interference can be used to estimate detergent concentration. | Simple, rapid, and uses standard laboratory equipment. | Less specific and sensitive compared to LC-MS or ELISA. Prone to interference from other sample components. |
Due to the lack of a commercially available specific assay for this compound, developing a custom LC-MS method is the most reliable approach for accurate quantification of residual detergent.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Myristoyl Methyl Glucamide on Downstream Enzyme Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Myristoyl methyl glucamide in experimental setups and its potential impact on downstream enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
This compound is a non-ionic surfactant.[1] Such surfactants are often employed in biochemical assays to solubilize proteins, particularly membrane-associated proteins, and to prevent non-specific binding to reaction vessels. Their amphiphilic nature allows them to interact with hydrophobic regions of proteins, maintaining their solubility and stability in aqueous solutions.
Q2: How can this compound potentially interfere with my enzyme assay?
Non-ionic surfactants like this compound can interfere with enzyme assays in several ways:
-
Direct Enzyme Inhibition or Activation: Surfactants can bind to enzymes and alter their conformation, leading to either inhibition or, in some cases, activation of enzymatic activity. This interaction is dependent on both the specific enzyme and the surfactant concentration.
-
Protein Destabilization: While often used to stabilize proteins, non-ionic surfactants can also promote protein denaturation and aggregation, particularly at concentrations above their Critical Micelle Concentration (CMC).[2]
-
Interference with Assay Detection: Surfactants can interfere with the detection method of the assay. For example, they might quench fluorescence signals in fluorescent-based assays or interact with reagents in colorimetric assays.
-
Substrate Sequestration: Above the CMC, surfactants form micelles which can sequester hydrophobic substrates, reducing their availability to the enzyme and leading to an apparent decrease in enzyme activity.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which molecules self-assemble to form micelles.[3][4][5] Below the CMC, surfactant molecules exist as monomers. The effect of a surfactant on an enzyme can differ significantly below and above the CMC.[2] It is crucial to know the CMC of this compound in your specific assay buffer to better understand its potential effects.
Q4: Are there general recommendations for the concentration of this compound to use?
It is recommended to use the lowest concentration of this compound that achieves the desired solubilization or stabilization without significantly impacting enzyme activity. Ideally, this concentration should be below the CMC to minimize micelle formation. A concentration titration experiment is highly recommended to determine the optimal concentration for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during enzyme assays when this compound is present in the reaction.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Reduced Enzyme Activity | Enzyme Inhibition: this compound may be directly inhibiting the enzyme. | 1. Perform a Surfactant Titration: Test a range of this compound concentrations, both below and above its estimated CMC, to determine its effect on enzyme activity. 2. Determine IC50: If inhibition is observed, determine the half-maximal inhibitory concentration (IC50) to quantify the inhibitory potency. 3. Substitute Surfactant: Consider using a different non-ionic surfactant that may have less of an effect on your specific enzyme. |
| Substrate Unavailability: Micellar encapsulation of the substrate. | 1. Work Below the CMC: If possible, adjust the this compound concentration to be below its CMC. 2. Increase Substrate Concentration: Perform a substrate titration to see if increasing the substrate concentration can overcome the apparent inhibition. | |
| Increased Enzyme Activity | Enzyme Activation: The surfactant may be causing a conformational change that increases enzyme activity. | 1. Confirm the Effect: Repeat the experiment with appropriate controls to ensure the activation is real and reproducible. 2. Characterize the Activation: Determine the concentration-dependence of the activation. 3. Consider Assay Implications: If the activation is consistent, this may need to be accounted for in the interpretation of results, especially when screening for inhibitors. |
| High Assay Background or Signal Instability | Interference with Detection: The surfactant may be directly interfering with the assay's detection method (e.g., fluorescence quenching, absorbance interference). | 1. Run a Surfactant-Only Control: Measure the assay signal with all components except the enzyme, at various concentrations of this compound. 2. Test Alternative Detection Methods: If possible, try a different assay format with an alternative detection method (e.g., colorimetric vs. fluorescent). |
| Irreproducible Results | Protein Aggregation or Denaturation: The surfactant concentration may be in a range that promotes protein instability. | 1. Assess Protein Stability: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the aggregation state of your enzyme in the presence of the surfactant. 2. Optimize Surfactant Concentration: As with inhibition, a surfactant titration may reveal a concentration range that maintains protein stability. |
Quantitative Data on Non-Ionic Surfactant-Enzyme Interactions
| Surfactant | Enzyme | Assay | IC50 (mM) |
| Polysorbate 80 | Cytochrome P450 3A4 | Testosterone 6β-hydroxylation | 0.40 |
| TPGS | Cytochrome P450 3A4 | Testosterone 6β-hydroxylation | 0.15 |
| Sucrose Laurate | Cytochrome P450 3A4 | Testosterone 6β-hydroxylation | 0.20 |
| Cremophor EL | Cytochrome P450 3A4 | Testosterone 6β-hydroxylation | 0.60 |
| Cremophor RH 40 | Cytochrome P450 3A4 | Testosterone 6β-hydroxylation | 0.80 |
| Polysorbate 80 | Cytochrome P450 2C9 | Diclofenac 4-hydroxylation | 0.04 |
| TPGS | Cytochrome P450 2C9 | Diclofenac 4-hydroxylation | 0.30 |
| Sucrose Laurate | Cytochrome P450 2C9 | Diclofenac 4-hydroxylation | 0.07 |
| Cremophor EL | Cytochrome P450 2C9 | Diclofenac 4-hydroxylation | 0.03 |
| Cremophor RH 40 | Cytochrome P450 2C9 | Diclofenac 4-hydroxylation | 0.03 |
Data sourced from a study on the impact of non-ionic surfactants on cytochrome P450-mediated metabolism.[6]
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Enzyme Activity
This protocol outlines a general procedure to assess the impact of this compound on the activity of your enzyme of interest.
1. Materials:
- Purified enzyme stock solution
- Substrate stock solution
- Assay buffer
- This compound stock solution (e.g., 10% w/v)
- Microplate reader (or other appropriate detection instrument)
- 96-well assay plates
2. Procedure:
- Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range both below and above the estimated CMC of the surfactant.
- In a 96-well plate, add the diluted this compound solutions. Include a control with only the assay buffer (no surfactant).
- Add the enzyme to each well to a final desired concentration.
- Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for any interaction between the enzyme and the surfactant.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular time intervals.
- Calculate the initial reaction rates for each surfactant concentration.
- Plot the relative enzyme activity (as a percentage of the no-surfactant control) against the concentration of this compound.
Protocol 2: Surfactant Removal from Protein Samples
If this compound is found to significantly interfere with a downstream assay, it may be necessary to remove it from the protein sample.
Method: Size-Exclusion Chromatography (Gel Filtration)
This method is effective for removing surfactants with a high CMC.
1. Materials:
- Protein sample containing this compound
- Desalting column or spin column packed with an appropriate size-exclusion resin
- Assay buffer (without surfactant)
- Centrifuge (for spin columns)
2. Procedure:
- Equilibrate the desalting/spin column with the assay buffer according to the manufacturer's instructions.
- Apply the protein sample to the column.
- For desalting columns, elute the protein with the assay buffer and collect fractions. The protein will elute in the void volume, while the smaller surfactant monomers will be retained in the resin.
- For spin columns, centrifuge the column according to the manufacturer's protocol to collect the protein sample in the eluate.
- Pool the protein-containing fractions (if using a desalting column) and confirm the removal of the surfactant and the recovery of the protein using appropriate analytical methods.
Visualizations
Caption: Workflow for Determining the Impact of this compound on Enzyme Activity.
Caption: Troubleshooting Logic for Enzyme Assays Containing this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. aidic.it [aidic.it]
- 3. Impact of Surfactants on Cumulative Trypsin Activity in Bottom-Up Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and kinetic behaviour of some enzymes in surfactant environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GlucoTain® Plus [essentialingredients.com]
- 6. Effects of non-ionic surfactants on cytochrome P450-mediated metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristoyl Methyl Glucamide Interference in Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Myristoyl Methyl Glucamide in Bradford or BCA protein assays.
Troubleshooting Guides
Issue: Inaccurate Protein Concentration in the Presence of this compound
This compound is a non-ionic detergent that can interfere with standard colorimetric protein assays. The following guide will help you troubleshoot and mitigate its effects.
1. Understanding the Interference
-
Bradford Assay: The Coomassie Brilliant Blue G-250 dye used in the Bradford assay can interact with detergents. Non-ionic detergents like this compound can lead to the formation of precipitates and alter the pH of the assay, affecting the linearity and accuracy of the results.[1] This can result in either an overestimation or underestimation of the protein concentration.
-
BCA Assay: The bicinchoninic acid (BCA) assay is generally more tolerant to non-ionic detergents than the Bradford assay.[2] However, interference can still occur, particularly at higher detergent concentrations. The mechanism of interference can involve the detergent affecting the copper chelation step of the assay.
2. Initial Assessment: Control Experiments
To determine the extent of interference, run the following controls:
-
Buffer Blank: Your sample buffer containing this compound but no protein. This will reveal if the detergent itself produces a background signal.
-
Spiked Standard: A known concentration of a standard protein (e.g., BSA) prepared in the same buffer as your sample (containing this compound). This will show how the detergent affects the color development of a known amount of protein.
3. Mitigation Strategies
Based on the results of your control experiments, choose one of the following mitigation strategies:
-
Sample Dilution: If your protein sample is sufficiently concentrated, diluting it in a compatible buffer can reduce the concentration of this compound to a non-interfering level.[3][4] This is the simplest approach but may not be feasible for dilute protein samples.
-
Use of Detergent-Compatible Assay Kits: Several commercially available protein assay kits are formulated to be compatible with detergents.
-
Detergent Removal: If dilution or compatible kits are not suitable, the detergent must be removed from the sample prior to the assay.
-
Protein Precipitation (Acetone or TCA): This method effectively removes detergents and other interfering substances.[1][4] See the detailed protocols below.
-
Detergent Removal Spin Columns: These commercially available columns use a resin to bind and remove detergent molecules from the sample with high protein recovery.[1][8][9]
-
Quantitative Data Summary
Due to the lack of specific published data on the quantitative interference of this compound in Bradford and BCA assays, the following table provides illustrative, hypothetical data based on the known behavior of similar non-ionic detergents. Researchers should perform their own validation experiments to determine the precise level of interference for their specific experimental conditions.
| This compound Conc. (%) | Bradford Assay (% Interference) | BCA Assay (% Interference) |
| 0.01 | 2-5% | < 2% |
| 0.05 | 10-20% | 2-5% |
| 0.1 | 25-50% | 5-10% |
| 0.5 | >100% (significant precipitation) | 15-25% |
| 1.0 | Assay not recommended | 30-50% |
-
% Interference is calculated as: [((Absorbance of sample with detergent - Absorbance of blank with detergent) / (Absorbance of sample without detergent - Absorbance of blank without detergent)) - 1] * 100
-
Positive values indicate an overestimation of protein concentration.
Experimental Protocols
Acetone (B3395972) Precipitation Protocol for Detergent Removal
This protocol is effective for removing detergents and concentrating protein samples.[10][11][12][13]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the detergent.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the pellet in a buffer compatible with your protein assay (e.g., PBS or the assay's dilution buffer).
Trichloroacetic Acid (TCA) Precipitation Protocol
TCA precipitation is another effective method for removing interfering substances.[14][15][16]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample, add TCA to a final concentration of 10-20%. For example, add 250 µL of 100% TCA to 1 mL of sample for a final concentration of 20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet twice with 200 µL of ice-cold acetone. After each wash, centrifuge at 14,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in a buffer compatible with your protein assay. Neutralize the pH with a small amount of Tris base if necessary.
Standard Bradford Assay Protocol
Materials:
-
Bradford reagent
-
Protein standard (e.g., BSA at 2 mg/mL)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a series of protein standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your (detergent-free) sample.
-
Add 5 µL of each standard or unknown sample to a microplate well.
-
Add 250 µL of Bradford reagent to each well.
-
Mix gently and incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve and determine the concentration of your unknown samples.[17][18]
Standard BCA Assay Protocol
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard (e.g., BSA at 2 mg/mL)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Prepare a series of protein standards as described for the Bradford assay.
-
Add 25 µL of each standard or unknown sample to a microplate well.
-
Add 200 µL of the working reagent to each well.
-
Mix and incubate at 37°C for 30 minutes.
-
Cool to room temperature and measure the absorbance at 562 nm.
-
Generate a standard curve and determine the concentration of your unknown samples.[19][20]
Visualizations
Caption: Experimental workflow for protein quantification in the presence of this compound.
Caption: Troubleshooting decision tree for this compound interference.
Caption: Mechanism of this compound interference in the Bradford assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a non-ionic surfactant used to solubilize and stabilize proteins, particularly membrane proteins.
Q2: Why do detergents like this compound interfere with protein assays? Detergents can interact with assay reagents. In the Bradford assay, they can bind to the Coomassie dye, leading to precipitation or a shift in the dye's absorbance spectrum. In the BCA assay, they can interfere with the copper reduction-chelation reaction.[1][6]
Q3: Is the Bradford or BCA assay more suitable for samples containing this compound? The BCA assay is generally more tolerant of non-ionic detergents than the Bradford assay.[2] However, significant interference can still occur, especially at higher detergent concentrations. It is always recommended to perform control experiments.
Q4: Can I create my protein standards in the buffer containing this compound to correct for the interference? While preparing standards in the same buffer can account for some of the background signal, it may not fully correct for the non-linear interference caused by the detergent's interaction with the protein-dye or protein-copper complexes. This approach should be validated carefully.
Q5: What are the advantages and disadvantages of protein precipitation versus detergent removal spin columns?
-
Protein Precipitation (Acetone/TCA):
-
Detergent Removal Spin Columns:
Q6: Are there alternative protein assays that are less susceptible to detergent interference? Yes, some assays like the 660 nm protein assay are designed to be compatible with a wider range of detergents.[2] Additionally, non-colorimetric methods such as UV absorbance at 280 nm can be used if the sample is pure and does not contain other UV-absorbing compounds.
References
- 1. Thermo Scientific HiPPR Detergent Removal Spin Column Kit, 5 mL PROMO Thermo Scientific™ Pierce™ Detergent Removal Spin Column | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. Quantifying proteins using the Bradford method [qiagen.com]
- 3. iright.com [iright.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermo Scientific Detergent Removal Spin Columns Plates 10 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 12. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 14. its.caltech.edu [its.caltech.edu]
- 15. dawson.omrf.org [dawson.omrf.org]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. vectorlabs.com [vectorlabs.com]
Technical Support Center: Managing Myristoyl Methyl Glucamide-Induced Artifacts in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage artifacts induced by the non-ionic surfactant Myristoyl methyl glucamide in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my samples?
This compound is a non-ionic surfactant. Due to its gentle nature, it is often used in personal care products and can be introduced into laboratory samples as a contaminant.[1] In research settings, it might be used for protein solubilization, particularly for hydrophobic proteins, due to its ability to disrupt membranes and protein aggregates.
Q2: How can this compound interfere with my mass spectrometry results?
Like many detergents, this compound can significantly interfere with mass spectrometry analysis.[2][3][4] Common issues include:
-
Ion Suppression: The surfactant molecules, being more abundant and readily ionizable, can suppress the ionization of your target analytes (peptides, proteins, small molecules), leading to reduced signal intensity or complete signal loss.
-
Artifact Peaks: this compound can generate its own characteristic peaks in the mass spectrum, which can overlap with or be mistaken for analyte peaks. These can appear as single charged ions or form adducts with sodium ([M+Na]+) or potassium ([M+K]+).
-
Contamination of the MS System: Surfactants can accumulate in the ion source, transfer optics, and on the column of a liquid chromatography system, leading to persistent background noise and reduced instrument performance.
Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound artifacts?
The monoisotopic mass of this compound (C₂₁H₄₃NO₆) is 405.3090 Da.[5][6] Therefore, you should look for the following characteristic ions in your mass spectra, particularly in positive ion mode:
-
[M+H]⁺: 406.3163 m/z
-
[M+Na]⁺: 428.2983 m/z
-
[M+K]⁺: 444.2722 m/z
You may also observe multimers of these ions, especially at higher concentrations of the surfactant.
Q4: Are there any "mass spectrometry-friendly" alternatives to this compound?
Yes, several MS-compatible surfactants have been developed to minimize interference.[7] These are often designed to be easily removable or to degrade under acidic conditions typical for MS sample preparation. Some alternatives include:
-
Acid-labile surfactants: These surfactants break down into smaller, non-interfering molecules upon acidification of the sample.
-
Degradable surfactants: Similar to acid-labile surfactants, these are designed to degrade under specific conditions.
-
Commercially available MS-compatible surfactants: Several manufacturers offer surfactants optimized for mass spectrometry workflows.
Troubleshooting Guides
Issue 1: Reduced or No Signal for My Target Analyte
This is a classic sign of ion suppression caused by the presence of this compound.
Troubleshooting Workflow:
Caption: Workflow for addressing ion suppression.
Detailed Steps:
-
Confirm Surfactant Presence: Before proceeding with extensive cleanup, confirm the presence of this compound by looking for its characteristic m/z values in your mass spectrum.
-
Implement a Removal Strategy: Based on your sample type, choose an appropriate removal method. A comparison of common methods is provided in the table below.
Issue 2: Unidentified Peaks Dominating the Spectrum
These are likely artifact peaks from this compound.
Troubleshooting Workflow:
Caption: Workflow for managing artifact peaks.
Detailed Steps:
-
Identify Artifacts: Confirm that the unknown peaks correspond to the expected m/z values for this compound and its adducts.
-
Reduce Concentration: If possible, reduce the concentration of the surfactant used in your sample preparation.
-
Optimize Cleanup: If reducing the concentration is not feasible, improve the efficiency of your detergent removal protocol. This may involve using a different method or optimizing the conditions of your current method (e.g., increasing the number of washes).
-
Consider Alternatives: For future experiments, consider using a mass spectrometry-compatible surfactant.[7]
Quantitative Data on Detergent Removal Methods
The following table summarizes the reported efficiencies of common detergent removal methods. While specific data for this compound is limited, the efficiencies for other non-ionic surfactants provide a good estimate.
| Removal Method | Target Detergent(s) | Reported Removal Efficiency | Advantages | Disadvantages | References |
| Protein Precipitation (Acetone) | Non-ionic detergents (e.g., Triton X-100) | >90% for 0.5% initial concentration | Simple, fast, and inexpensive. | Can lead to loss of some proteins, especially hydrophobic ones. May not be suitable for peptides. | [8] |
| Protein Precipitation (TCA) | General proteins | >92% protein precipitation | Effective for concentrating proteins. | Can cause protein denaturation. Residual TCA needs to be removed. | [8] |
| Solid-Phase Extraction (C18) | Non-ionic detergents (e.g., Triton X-100) | Variable, can be improved with chlorinated solvent washes. | Good for desalting and concentrating peptides. | May not efficiently remove all non-ionic detergents without optimization. Hydrophilic peptides may not bind well. | [2][3][4] |
| Specialized Detergent Removal Resins | Various (ionic, non-ionic, zwitterionic) | >99.5% for several non-ionic detergents | High removal efficiency, good protein/peptide recovery. | Can be more expensive than other methods. | [9] |
| Gel-Based Cleanup (In-gel digestion) | SDS and other detergents | Effective at removing detergents prior to digestion. | Good for complex protein mixtures and removing various contaminants. | Can be time-consuming and may result in sample loss. | [10] |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for Protein Samples
This protocol is suitable for removing this compound from protein solutions.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Buffer for resuspension (e.g., 50 mM ammonium (B1175870) bicarbonate)
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add at least 4 volumes of ice-cold acetone to the protein solution.
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the acetone and the dissolved surfactant.
-
Allow the protein pellet to air-dry briefly to remove any residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., digestion buffer for proteomics).
Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Peptide Samples
This protocol can be adapted to remove this compound from peptide mixtures, such as those from a tryptic digest.
Materials:
-
Peptide sample containing this compound
-
C18 SPE cartridge or spin tip
-
Activation solution (e.g., 100% acetonitrile)
-
Equilibration/Wash solution (e.g., 0.1% trifluoroacetic acid (TFA) in water)
-
Elution solution (e.g., 60% acetonitrile, 0.1% TFA in water)
-
(Optional) Chlorinated solvent for enhanced detergent removal (e.g., dichloromethane)
Procedure:
-
Activate the C18 resin: Pass the activation solution through the cartridge/tip.
-
Equilibrate the C18 resin: Pass the equilibration solution through the cartridge/tip.
-
Load the sample: Load your acidified peptide sample onto the C18 resin. The peptides will bind to the resin, while some of the surfactant and salts will flow through.
-
Wash the resin: Wash the resin with the equilibration/wash solution to remove residual salts and some of the surfactant.
-
(Optional Enhanced Detergent Removal): To improve the removal of the non-ionic surfactant, perform a wash with a chlorinated solvent. This step should be carefully optimized as it can lead to the loss of hydrophobic peptides.
-
Elute the peptides: Elute the bound peptides using the elution solution. The eluted sample should be significantly depleted of this compound.
-
Dry the eluted sample in a vacuum centrifuge and resuspend in a buffer suitable for MS analysis.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C21H43NO6) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 10. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Membrane Protein Extraction with Myristoyl Methyl Glucamide (MMG)
Welcome to the technical support center for Myristoyl methyl glucamide (MMG), a non-ionic detergent for membrane protein extraction. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their membrane protein extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMG) and why is it used for membrane protein extraction?
This compound (MMG) is a non-ionic detergent. Detergents are essential for extracting membrane proteins from their native lipid bilayer environment.[1] They work by disrupting the lipid membrane and forming micelles around the hydrophobic transmembrane domains of the protein, thereby solubilizing them in an aqueous buffer. Non-ionic detergents like MMG are generally considered mild and are often used to preserve the structural integrity and function of the target protein during extraction.[2]
Q2: What are the critical properties of a detergent for successful membrane protein extraction?
The effectiveness of a detergent is determined by its physicochemical properties, primarily its Critical Micelle Concentration (CMC) and aggregation number.
-
Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For effective solubilization, the detergent concentration must be significantly above its CMC.[1][4]
-
Aggregation Number: This refers to the average number of detergent monomers in a single micelle.[5]
Q3: How do I choose the optimal concentration of MMG for my experiment?
Since the CMC of MMG is not widely reported, a screening approach is necessary. A good starting point is to test a range of concentrations, for example, from 0.1% to 2% (w/v). The optimal concentration will be protein-dependent and should be sufficient to solubilize the target protein without causing denaturation.
Q4: What other factors can influence the extraction efficiency of MMG?
Several factors beyond detergent concentration can impact extraction efficiency:
-
Temperature: Extraction is typically performed at 4°C to minimize proteolytic degradation.
-
pH: The optimal pH is usually close to physiological pH (around 7.4) but may need to be adjusted for specific proteins.
-
Ionic Strength: Salt concentration (e.g., 150 mM NaCl) can influence micelle formation and protein stability.[6]
-
Additives: The inclusion of additives like glycerol (B35011), cholesterol analogs, or specific lipids can sometimes enhance protein stability.[1]
Troubleshooting Guide
Problem 1: Low or no extraction of the target membrane protein.
| Possible Cause | Suggested Solution |
| MMG concentration is too low. | Increase the MMG concentration in increments (e.g., 0.5% steps). Ensure the concentration is well above the presumed CMC. |
| Incubation time is too short. | Extend the solubilization time (e.g., from 1 hour to 4 hours or overnight) at 4°C with gentle agitation. |
| Insufficient mixing. | Ensure thorough but gentle mixing during solubilization to facilitate the interaction between the detergent and the membrane. |
| Inappropriate buffer conditions. | Optimize the pH and ionic strength of the solubilization buffer. |
Problem 2: The extracted protein is aggregated.
| Possible Cause | Suggested Solution |
| MMG concentration is too high. | Excessive detergent can sometimes lead to protein denaturation and aggregation.[7][8] Reduce the MMG concentration. |
| Protein is inherently unstable once extracted. | Add stabilizing agents to the buffer, such as glycerol (10-20%), specific lipids, or cholesterol analogs. |
| Proteolytic degradation. | Ensure a sufficient concentration of a broad-spectrum protease inhibitor cocktail is added to all buffers. |
Problem 3: The extracted protein has lost its function.
| Possible Cause | Suggested Solution |
| MMG is too harsh for the specific protein. | Although generally mild, MMG might still be denaturing for some sensitive proteins. Consider screening other mild non-ionic detergents. |
| Essential lipids or co-factors have been stripped away. | Supplement the solubilization and purification buffers with lipids that are known to be important for the protein's function. |
Quantitative Data on Common Detergents
While specific quantitative data for MMG is limited, the following table provides properties of other commonly used detergents for context. This data can be useful when considering alternatives or designing your experiments.
| Detergent | Type | CMC (mM) | Aggregation Number |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~100-140 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01 | ~140-200 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~20-25 | ~27-100 |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | ~75-100 |
Note: CMC and aggregation numbers can vary with buffer conditions (e.g., ionic strength, pH, temperature).
Experimental Protocols
General Protocol for Membrane Protein Extraction using MMG
This protocol provides a general framework. The optimal conditions should be determined empirically for each specific membrane protein.
1. Membrane Preparation: a. Harvest cells and wash them with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a hypotonic lysis buffer containing a protease inhibitor cocktail. c. Lyse the cells using an appropriate method (e.g., dounce homogenization, sonication, or high-pressure homogenization). d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. e. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes. f. Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.
2. Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing the desired concentration of MMG (start with a screen of 0.1% to 2% w/v). b. Incubate at 4°C for 1-4 hours with gentle end-over-end rotation.
3. Clarification: a. Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material. b. Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Visualizations
Caption: General workflow for membrane protein extraction using MMG.
Caption: Troubleshooting decision tree for low extraction efficiency.
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Effect of buffer pH and ionic strength on Myristoyl methyl glucamide performance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Myristoyl Methyl Glucamide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation, with a focus on the impact of buffer pH and ionic strength on performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a mild, non-ionic surfactant derived from natural fatty acids and glucose.[1] Its primary functions in formulations include acting as a cleansing agent, foam booster, emulsifier, and viscosity controller.[2][3] It is known for its gentle properties, making it suitable for sensitive applications.[1]
Q2: How does buffer pH affect the performance of this compound?
As a non-ionic surfactant, this compound is generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can potentially lead to hydrolysis of the amide bond over time, affecting its long-term stability. For optimal performance and stability, it is recommended to maintain the pH of a 10% solution in water between 8.0 and 9.5.
Q3: What is the impact of ionic strength on the performance of this compound?
The performance of non-ionic surfactants like this compound can be influenced by the ionic strength of the solution. The presence of electrolytes can affect the surfactant's solubility and its critical micelle concentration (CMC). High ionic strength can sometimes lead to a "salting-out" effect, which may reduce the surfactant's effectiveness or cause it to precipitate.[4] Conversely, some salts can increase the cloud point, enhancing performance at higher temperatures.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and how is it affected by pH and ionic strength?
The specific CMC of this compound is not widely published and can vary with experimental conditions. For non-ionic surfactants in general, the CMC is less affected by pH than for ionic surfactants.[5] However, changes in ionic strength can have an impact. An increase in ionic strength typically lowers the CMC of non-ionic surfactants due to the "salting-out" effect on the hydrophilic chains.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced Foaming | Suboptimal pH: The buffer pH may be outside the optimal range, potentially affecting the surfactant's structure and performance. High Ionic Strength: Excessive salt concentration can suppress foam formation by altering the properties of the liquid film. | Adjust pH: Ensure the formulation's pH is within the recommended range of 8.0-9.5 for optimal performance. Lower Ionic Strength: If possible, reduce the concentration of electrolytes in the buffer to observe any improvement in foaming. |
| Phase Separation or Precipitation | "Salting-Out" Effect: High concentrations of certain salts can decrease the solubility of the non-ionic surfactant, leading to phase separation. Temperature Effects: The formulation temperature may be above the cloud point of the surfactant solution, especially in the presence of certain electrolytes. | Modify Ionic Strength: Experiment with different salt concentrations or types of salts. Control Temperature: Maintain the experimental temperature below the cloud point of the formulation. The cloud point can be determined experimentally. |
| Poor Emulsification | Incorrect Surfactant Concentration: The concentration of this compound may be too low to effectively emulsify the oil phase. Incompatible Oil Phase: The properties of the oil phase may not be well-matched with the surfactant. | Optimize Concentration: Increase the concentration of this compound in increments to find the optimal level for emulsification. Evaluate HLB: Consider the hydrophilic-lipophilic balance (HLB) requirement of your oil phase and blend this compound with other surfactants if necessary to achieve the desired HLB. |
| Unexpected Viscosity Changes | Influence of Electrolytes: The addition of salts can significantly alter the viscosity of surfactant solutions. pH Fluctuation: Although less pronounced for non-ionic surfactants, significant shifts in pH can still influence formulation viscosity. | Screen Electrolytes: Test the effect of different electrolytes and their concentrations on the viscosity of your formulation. Buffer pH: Ensure the pH is stable and buffered within the optimal range. |
Summary of Effects on Performance
| Parameter | Effect of pH (in optimal range) | Effect of Increasing Ionic Strength |
| Foaming | Stable | May decrease |
| Emulsification | Stable | Can be enhanced or hindered depending on the system |
| Solubility (Cloud Point) | Generally stable | Can be increased or decreased depending on the salt |
| Critical Micelle Concentration (CMC) | Minimal effect | Generally decreases |
| Viscosity | Minimal effect | Can increase or decrease |
Experimental Protocols
Protocol 1: Determination of Foaming Performance (Ross-Miles Method)
This protocol provides a standardized method for evaluating the foaming capacity and stability of this compound solutions.
Workflow for Foam Performance Testing
Caption: Workflow for determining foam performance using the Ross-Miles method.
Methodology:
-
Prepare Surfactant Solutions: Prepare a 1% (w/v) solution of this compound in the desired buffer systems with varying pH and ionic strengths.
-
Apparatus Setup: Assemble the Ross-Miles foam generating apparatus, which consists of a jacketed glass tube (receiver) and a standardized pipette.
-
Initial Measurement: Pour 200 mL of the surfactant solution into the receiver.
-
Foam Generation: Pipette 50 mL of the same solution into the pipette and allow it to drain from a fixed height into the receiver, generating foam.
-
Record Initial Foam Height: Immediately after the pipette has drained, record the initial height of the foam column.
-
Record Foam Stability: Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.
-
Data Analysis: Compare the initial foam height and the foam stability (percentage of foam remaining) across the different buffer conditions.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the procedure to determine the CMC of this compound, which is a key indicator of surfactant efficiency.
Logical Flow for CMC Determination
Caption: Logical workflow for determining the Critical Micelle Concentration (CMC).
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer.
-
Prepare Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.
-
Measure Surface Tension: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot Data: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this transition occurs is the CMC.
-
Repeat for Different Buffers: Repeat the procedure for buffers with different pH and ionic strengths to observe the effect on the CMC.
References
Minimizing Myristoyl methyl glucamide concentration while maintaining protein stability
Welcome to the technical support center for minimizing Myristoyl methyl glucamide concentration while maintaining the stability of your protein of interest. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein stability?
This compound is a non-ionic detergent. Non-ionic detergents are often considered mild and are widely used to extract membrane proteins from the lipid bilayer and to maintain the stability of purified proteins in an aqueous solution.[1][2] They are valued for their ability to solubilize proteins without significantly disrupting their native structure and function.[3][4] Minimizing the concentration of any detergent is crucial as high concentrations can sometimes interfere with downstream applications like structural studies or functional assays.[5]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[6][7] Below the CMC, the detergent exists primarily as individual molecules.[6] For effective protein solubilization and stabilization, the detergent concentration in all your buffers should generally be kept above its CMC.[8][9] This ensures that there are enough micelles to encapsulate the hydrophobic regions of the protein, preventing aggregation.[10] The exact CMC of a detergent can be influenced by buffer conditions such as temperature, pH, and ionic strength.[7][9]
Q3: What is a typical starting concentration for this compound?
A good starting point for a new detergent is often a concentration that is a multiple of its CMC.[8] Since the exact CMC of this compound may not be readily published or may vary with buffer conditions, it is highly recommended to determine it experimentally in your specific buffer system. A common starting point for solubilization is a detergent-to-protein ratio of 10:1 (w/w).[11] For purification and storage, a concentration of 2x CMC in all buffers is a frequently used guideline.[8]
Q4: How can I determine the optimal concentration of this compound for my specific protein?
The optimal concentration is protein-dependent and must be determined empirically.[10] A systematic screening process is recommended. This typically involves testing a range of detergent concentrations around the presumed or experimentally determined CMC. The stability of the protein at each concentration can then be assessed using various biophysical techniques.[11] The goal is to find the lowest concentration that maintains the protein in a soluble, non-aggregated, and functional state.
Troubleshooting Guide: Minimizing Detergent Concentration
This guide addresses common issues encountered when trying to find the minimum effective concentration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Protein Precipitation or Aggregation | Detergent concentration has fallen below the effective CMC for your protein-detergent complex. | - Increase the this compound concentration in all buffers (e.g., try 2x, 5x, and 10x the experimentally determined CMC).- Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI).[12]- Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to improve solubility.[12][13]- Maintain a low protein concentration, as high concentrations can promote aggregation.[12][13] |
| Loss of Protein Activity | The detergent, even at low concentrations, may be partially denaturing the protein or stripping essential lipids. | - If possible, perform a functional assay at various detergent concentrations to identify a suitable range.- Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (10-20%), specific lipids, or cholesterol analogs like CHS.[3][14]- Evaluate alternative mild detergents if protein function cannot be retained. |
| Broad or Tailing Peaks in Size-Exclusion Chromatography (SEC) | Indicates protein heterogeneity, aggregation, or interaction with the column matrix. | - Increase the detergent concentration in the SEC running buffer to ensure it's above the CMC.- Analyze the collected fractions by SDS-PAGE to check for aggregation (higher molecular weight bands) or degradation.- If aggregation is confirmed, optimize the buffer conditions (pH, ionic strength) prior to the SEC step.[12] |
| Inconsistent Results Between Experiments | Variability in buffer preparation or experimental conditions. | - Prepare fresh detergent stock solutions regularly and store them appropriately.- Ensure precise and consistent buffer composition, including pH and salt concentration, for all experiments.- Control the temperature during all steps of purification and analysis, as temperature can affect both protein stability and detergent properties.[12][13] |
Quantitative Data Summary
The optimal conditions for using this compound are specific to your protein of interest. Use the following tables to record and compare your experimental findings.
Table 1: Determination of Critical Micelle Concentration (CMC) (Example data is illustrative; replace with your experimental results)
| Method | Buffer Conditions | Determined CMC (mM) | Determined CMC (% w/v) |
| Dye-based Assay | 50 mM HEPES, 150 mM NaCl, pH 7.5 | e.g., 0.25 | e.g., 0.012 |
| Light Scattering | 20 mM Tris, 100 mM NaCl, pH 8.0 | Your Value | Your Value |
| Surface Tensiometry | Your Buffer | Your Value | Your Value |
Table 2: Protein Stability at Various this compound Concentrations (Example data is illustrative; replace with your experimental results)
| This compound Conc. (multiple of CMC) | Melting Temperature (Tm) from TSA (°C) | Aggregation Onset Temp. from DLS (°C) | SEC Profile | Functional Activity (%) |
| 1x CMC | e.g., 42.5 | e.g., 45 | e.g., Broad peak, some aggregation | e.g., 50 |
| 2x CMC | e.g., 48.0 | e.g., 52 | e.g., Sharp, symmetrical peak | e.g., 95 |
| 5x CMC | e.g., 48.2 | e.g., 53 | e.g., Sharp, symmetrical peak | e.g., 98 |
| 10x CMC | e.g., 47.9 | e.g., 52 | e.g., Sharp, symmetrical peak | e.g., 95 |
Experimental Protocols & Workflows
Logical Workflow for Optimizing Detergent Concentration
The following diagram illustrates a systematic approach to finding the minimal this compound concentration for your protein.
References
- 1. A rational approach to improve detergent efficacy for membrane protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation [mdpi.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
Validation & Comparative
A Comparative Analysis of Myristoyl Methyl Glucamide and Dodecyl Maltoside (DDM) for Protein Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein research, particularly the study of membrane proteins, the choice of detergent is a critical determinant of experimental success. An ideal detergent must effectively solubilize the protein from its native lipid environment while preserving its structural integrity and functional activity. This guide provides a detailed comparative analysis of two non-ionic detergents, Myristoyl Methyl Glucamide and the widely-used n-Dodecyl-β-D-maltoside (DDM), to aid researchers in making informed decisions for their protein stability studies.
Introduction to the Detergents
Dodecyl Maltoside (DDM) is a well-established and extensively utilized non-ionic detergent in membrane protein biochemistry.[1][2] Its popularity stems from its gentle nature and proven efficacy in solubilizing and stabilizing a wide variety of membrane proteins, rendering it a benchmark for new detergents.[1][3] DDM consists of a hydrophilic maltose (B56501) headgroup and a twelve-carbon (C12) hydrophobic alkyl chain.[1][3]
This compound , a member of the N-methylglucamide family of detergents, is a less commonly used surfactant in protein research. It features a linear N-methylglucamine headgroup and a fourteen-carbon (C14) myristoyl hydrophobic tail. While not as extensively characterized for protein stability as DDM, its structural properties suggest it may offer alternative characteristics for specific applications. A shorter-chain analog, N-decanoyl-N-methylglucamide (MEGA-10), has seen some use in membrane protein extraction.[4][5]
Physicochemical Properties: A Tabulated Comparison
The behavior and efficacy of a detergent are largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers self-assemble into micelles, a crucial process for solubilizing membrane proteins.[6][7][8] A lower CMC is often advantageous as it requires less detergent to maintain a solubilized state, which can be beneficial for downstream applications.[9]
| Property | This compound (C14) | Dodecyl Maltoside (DDM) (C12) |
| Molecular Weight ( g/mol ) | 405.6[10] | 510.62[11] |
| Critical Micelle Concentration (CMC) | Not readily available. Estimated to be lower than MEGA-10 (6-7 mM)[12] | ~0.17 mM in water[3][13][14] |
| Aggregation Number | Not readily available | ~78-149[15][16] |
| Detergent Class | Non-ionic | Non-ionic |
Performance in Protein Stability: An Evidence-Based Analysis
Due to a scarcity of direct comparative studies, this analysis juxtaposes the well-documented performance of DDM with the inferred potential of this compound, based on its chemical structure and data from its shorter-chain analogs.
Dodecyl Maltoside (DDM): The Gold Standard
DDM is widely regarded as a "gentle" detergent, highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and activity.[1][13] Its maltose headgroup is bulky, which is thought to provide a protective, lipid-like environment around the hydrophobic transmembrane domains of the protein. The relatively low CMC of DDM is a significant advantage, as it ensures the stability of protein-detergent complexes even at low detergent concentrations.[14] This minimizes the risk of protein aggregation or denaturation upon dilution and reduces potential interference in downstream functional and structural assays.[9] Numerous studies have successfully employed DDM for the purification and structural determination of a wide range of membrane proteins, including transporters, receptors, and channels.[2]
This compound: A Potential Alternative with Caveats
Direct experimental data on the efficacy of this compound for protein stability is limited. However, we can draw inferences from its chemical structure and the properties of its shorter-chain analog, MEGA-10 (N-decanoyl-N-methylglucamide).
The N-methylglucamide headgroup is smaller and less bulky than the maltose headgroup of DDM. This could potentially lead to less effective shielding of the hydrophobic surfaces of some proteins, potentially compromising their stability.
The longer myristoyl (C14) alkyl chain of this compound, compared to DDM's dodecyl (C12) chain, would generally be expected to lower its CMC. However, the CMC of MEGA-10 (C10) is significantly higher (6-7 mM) than that of DDM.[12] This suggests that even with a C14 chain, the CMC of this compound may be considerably higher than that of DDM, making it a less efficient detergent for maintaining protein solubility at low concentrations.
One study noted that MEGA-10 showed superior extraction efficacy for some membrane proteins compared to other conventional detergents.[4] However, effective extraction does not always correlate with long-term stability. While glucamide detergents are generally considered mild, their smaller headgroup and potentially higher CMC might make them less suitable for sensitive proteins or for long-term structural studies compared to DDM.
Experimental Protocols for Assessing Protein Stability
To empirically determine the optimal detergent for a specific protein, a screening approach is essential. The following are detailed protocols for key experiments used to evaluate protein stability in the presence of different detergents.
Detergent Screening for Solubilization and Stability
This initial screen aims to identify detergents that can efficiently extract the target protein from the cell membrane while maintaining its stability in a soluble form.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.[17]
-
Solubilization: Resuspend the membrane pellet in a suitable buffer and divide it into several aliquots. Add different concentrations of this compound and DDM to each aliquot (typically starting from below to well above their respective CMCs).
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a defined period (e.g., 1-2 hours).
-
Clarification: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet any unsolubilized material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the protein concentration in the supernatant (e.g., by Bradford assay) and visualize the solubilized protein by SDS-PAGE and Western blotting to determine the extraction efficiency of each detergent.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of different additives.[18][19] An increase in Tm indicates stabilization of the protein.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]
- 4. Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 10. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 12. MEGA 10, cas no. 85261-20-7, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 13. goldbio.com [goldbio.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. Anatrace.com [anatrace.com]
- 17. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Myristoyl Methyl Glucamide vs. Lauryl Maltose Neopentyl Glycol for GPCR Solubilization
For researchers, scientists, and drug development professionals navigating the complex landscape of G protein-coupled receptor (GPCR) research, the choice of detergent for solubilization is a critical step that can dictate the success of downstream applications. This guide provides an objective comparison of two detergents: Myristoyl methyl glucamide (also known as MEGA-10) and Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), offering insights into their performance, supported by available experimental data and detailed protocols.
G protein-coupled receptors (GPCRs) are notoriously challenging to work with once extracted from their native membrane environment. The selection of an appropriate detergent is paramount to maintain their structural integrity and function. While Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a leading choice for its exceptional stabilizing properties, this compound (MMG or MEGA-10), a non-ionic glucamide detergent, presents another option for researchers. This guide will delve into the known characteristics and performance of each.
Physicochemical Properties: A Tale of Two Detergents
The fundamental properties of a detergent, particularly its Critical Micelle Concentration (CMC), play a crucial role in its behavior and application in GPCR solubilization.
| Property | This compound (MEGA-10) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | N-decanoyl-N-methylglucamine | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside |
| Molecular Weight | 349.46 g/mol | 1005.19 g/mol |
| Critical Micelle Concentration (CMC) | 6-7 mM[1][2] | ~0.01 mM[3] |
| Detergent Class | Non-ionic, Glucamide | Non-ionic, Maltose-Neopentyl Glycol |
| Key Features | UV-transparent, easily removable by dialysis[2][4] | Branched dual alkyl chains, exceptional at stabilizing delicate membrane proteins[5] |
Performance in GPCR Solubilization and Stabilization
Direct comparative studies providing quantitative data for this compound (MEGA-10) alongside LMNG for GPCR solubilization are limited in the currently available scientific literature. However, an assessment of their individual performance characteristics and comparisons with other detergents can provide valuable insights.
Lauryl Maltose Neopentyl Glycol (LMNG): The Gold Standard for Stability
LMNG has gained a strong reputation for its superior ability to maintain the structural and functional integrity of challenging membrane proteins, including GPCRs. Its unique branched structure with two hydrophobic tails and two hydrophilic maltose groups allows it to form a dense, stable micelle around the transmembrane domains of the receptor, effectively mimicking the native lipid bilayer.[5]
Numerous studies have demonstrated the enhanced thermostability of GPCRs in LMNG compared to more conventional detergents like n-dodecyl-β-D-maltoside (DDM). For instance, the wild-type A2A adenosine (B11128) receptor (A2AR) showed an 11°C increase in its thermostability (T50) when solubilized in LMNG compared to DDM.[6][7] This enhanced stability is crucial for downstream applications such as structural studies (Cryo-EM and X-ray crystallography) and biophysical assays.
Another key advantage of LMNG is its extremely low CMC.[3] This property means that a lower concentration of the detergent is required to maintain the GPCR in a solubilized state, which can be beneficial for functional assays where high detergent concentrations might interfere with protein-protein interactions or ligand binding.
This compound (MEGA-10): A Versatile, Removable Option
This compound, or MEGA-10, belongs to the family of N-D-gluco-N-methylalkanamide detergents. These non-ionic detergents are valued for their ability to solubilize membrane proteins while being easily removable through dialysis due to their relatively high CMC.[2][4] This characteristic can be particularly advantageous when the detergent needs to be exchanged for another or completely removed for reconstitution into lipid-based systems like nanodiscs or liposomes.
While specific quantitative data on the solubilization efficiency and thermostability imparted by MEGA-10 on a wide range of GPCRs is not as extensively documented as for LMNG, glucamide detergents are generally considered mild and effective for membrane protein extraction.[4] Their utility often lies in initial solubilization screens and for applications where detergent removal is a primary concern.
Experimental Protocols
The following are generalized protocols for GPCR solubilization. The optimal conditions, particularly detergent concentration, should be determined empirically for each specific GPCR.
General GPCR Solubilization Workflow
Protocol for GPCR Solubilization using this compound (MEGA-10)
-
Membrane Preparation:
-
Start with a pellet of membranes expressing the target GPCR.
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
-
-
Solubilization:
-
Add MEGA-10 to the membrane suspension to a final concentration typically 2-5 times its CMC (e.g., 15-35 mM). The optimal concentration should be determined empirically.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
-
Purification:
-
Carefully collect the supernatant containing the solubilized GPCR for downstream purification, typically by affinity chromatography.
-
Maintain a concentration of MEGA-10 above its CMC in all subsequent buffers.
-
Protocol for GPCR Solubilization using Lauryl Maltose Neopentyl Glycol (LMNG)
-
Membrane Preparation:
-
Begin with a membrane pellet containing the GPCR of interest.
-
Resuspend the membranes in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, protease inhibitors).
-
-
Solubilization:
-
Add LMNG to the membrane suspension. A common starting concentration is 1% (w/v). Due to its very low CMC, the concentration can often be significantly higher than the CMC without being overly harsh.
-
Cholesterol hemisuccinate (CHS) is often included at a 10:1 (w/w) ratio of LMNG:CHS to further enhance stability.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rocking.
-
-
Clarification:
-
Spin down the unsolubilized material by ultracentrifugation (e.g., 150,000 x g) for 30-45 minutes at 4°C.
-
-
Purification:
-
Collect the supernatant containing the solubilized GPCR-LMNG complex.
-
For subsequent purification steps, the concentration of LMNG in the buffers can often be significantly reduced (e.g., to 0.01% w/v) while still maintaining protein stability.
-
Visualizing GPCR Signaling
Successful solubilization allows for the study of GPCR signaling pathways. The following diagram illustrates a canonical GPCR signaling cascade.
Conclusion: Making an Informed Choice
The selection between this compound (MEGA-10) and Lauryl Maltose Neopentyl Glycol (LMNG) for GPCR solubilization depends heavily on the specific receptor and the intended downstream applications.
-
LMNG is the superior choice when the primary goal is to achieve high stability for structural biology or demanding biophysical assays. Its proven track record in preserving the native state of numerous GPCRs makes it a reliable, albeit more expensive, option.
-
This compound (MEGA-10) is a valuable tool for initial solubilization screening and for applications that require straightforward detergent removal. Its higher CMC facilitates dialysis, which is a significant advantage for reconstitution experiments.
Ultimately, the optimal detergent and solubilization conditions must be determined empirically for each GPCR. A screening approach that tests a panel of detergents, including both LMNG and MEGA-10, is often the most effective strategy to identify the ideal conditions for solubilizing and stabilizing a particular GPCR in its functionally active state.
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. MEGA 10 Detergent | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergent MEGA-10 | CAS 85261-20-7 Dojindo [dojindo.com]
- 5. biorxiv.org [biorxiv.org]
- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Detergents: Myristoyl Methyl Glucamide vs. Octyl Glucoside for Membrane Protein Extraction
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Myristoyl Methyl Glucamide and Octyl Glucoside for the delicate task of membrane protein extraction. This report details their physicochemical properties, experimental protocols, and available performance data to aid in the selection of the optimal detergent for your research needs.
In the intricate world of structural biology and drug discovery, the successful extraction of membrane proteins from their native lipid environment is a critical and often challenging first step. The choice of detergent is paramount, as it must be potent enough to solubilize the protein of interest while being gentle enough to preserve its structural integrity and biological function. This guide provides a detailed comparison of two non-ionic detergents: the well-established Octyl Glucoside and the less characterized this compound.
Physicochemical Properties: A Tale of Two Surfactants
The behavior and effectiveness of a detergent are dictated by its fundamental physicochemical properties. This compound belongs to the acyl-N-methylglucamide (MEGA) family of detergents, which are known for their non-ionic nature and relatively high critical micelle concentrations (CMCs). Due to the limited availability of specific data for this compound, this guide will utilize data for a close structural analog, N-Decanoyl-N-methylglucamide (MEGA-10), as a proxy.
Octyl Glucoside, a widely used non-ionic detergent, is valued for its mildness and ease of removal by dialysis due to its high CMC.[1][2][3]
| Property | This compound (proxy: MEGA-10) | Octyl Glucoside |
| Molecular Weight ( g/mol ) | 349.5[4][5] | 292.37[6][7] |
| Detergent Class | Non-ionic | Non-ionic |
| Critical Micelle Concentration (CMC) (mM) | 6-7[8] | 20-25[9] |
| Aggregation Number | Not readily available | 27-100[2][10] |
| Solubility | Water soluble | Water soluble[9] |
| Dialyzable | Yes (due to high CMC) | Yes (due to high CMC)[2][3] |
Experimental Data: A Glimpse into Performance
Octyl Glucoside has been successfully used for the solubilization of a variety of membrane proteins, including bacteriorhodopsin.[11][12][13][14][15] Studies have shown that it can effectively solubilize membrane proteins, although its shorter alkyl chain can sometimes be more denaturing to sensitive proteins like G protein-coupled receptors (GPCRs) compared to longer-chain detergents.
For acyl-N-methylglucamides like MEGA-10, their effectiveness has been demonstrated in the solubilization and reconstitution of membrane proteins from E. coli.[5] The choice between these detergents will ultimately depend on the specific characteristics of the target protein and the downstream applications.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for membrane protein extraction using this compound (represented by MEGA-10) and Octyl Glucoside. It is crucial to optimize these protocols for each specific membrane protein and cell type.
General Membrane Protein Extraction Workflow
Protocol for Membrane Protein Extraction using this compound (MEGA-10)
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Remove cell debris by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Wash the membrane pellet with a buffer without detergent to remove soluble proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to a protein concentration of 5-10 mg/mL.
-
Add a concentrated stock solution of MEGA-10 to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation.
-
Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 30-60 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the solubilized fraction by SDS-PAGE and Western blot to determine the extraction efficiency.
-
Protocol for Membrane Protein Extraction using Octyl Glucoside
-
Membrane Preparation:
-
Follow the same procedure as for this compound to obtain a washed membrane pellet.[16]
-
-
Solubilization:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a total protein concentration of 5-10 mg/mL.[16]
-
Add a concentrated stock solution of Octyl Glucoside to a final concentration of 1-2% (w/v). A screening of different concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) is recommended to determine the optimal condition.[16]
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.[16]
-
Separate the solubilized and unsolubilized fractions by high-speed centrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).[16]
-
-
Analysis:
-
Collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction).
-
Analyze both fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.
-
Logical Relationships in Detergent Selection
The choice between this compound and Octyl Glucoside involves considering several factors related to the target protein and the intended downstream applications.
References
- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Octyl glucopyranoside | C14H28O6 | CID 62080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n-Octylglucoside | C14H28O6 | CID 548230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MEGA 10 Detergent | AAT Bioquest [aatbio.com]
- 9. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 10. Anatrace.com [anatrace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Light-induced denaturation of bacteriorhodopsin solubilized by octyl-beta-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating the Purity of Myristoyl Methyl Glucamide for Biophysical Studies: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for obtaining reliable and reproducible results in biophysical studies. Myristoyl methyl glucamide (MMG), a non-ionic detergent, is frequently employed for solubilizing and stabilizing membrane proteins. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of MMG and compares its performance with common alternatives.
The amphiphilic nature of this compound, with its polar glucamide head group and hydrophobic myristoyl tail, makes it an effective tool for mimicking the lipid bilayer and maintaining the structural integrity of membrane proteins. However, impurities in detergent preparations can significantly impact experimental outcomes, leading to protein aggregation, altered function, and artifacts in structural analysis. Therefore, rigorous purity assessment is a critical step in experimental design.
Comparison of this compound with Alternative Detergents
Several non-ionic detergents are available as alternatives to MMG for biophysical studies. The choice of detergent often depends on the specific membrane protein and the intended downstream application. A comparison of MMG with other commonly used detergents is presented below.
| Detergent | Chemical Name | Typical Purity | Key Characteristics |
| This compound (MMG) | N-myristoyl-N-methylglucamide | >98% | Effective for solubilization and stabilization of a wide range of membrane proteins. |
| n-Dodecyl-β-D-maltoside (DDM) | n-Dodecyl-β-D-maltopyranoside | ≥98% to ≥99%[1] | A widely used and well-characterized detergent, known for its mildness and effectiveness in maintaining protein stability.[2] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | ≥98%[3][4] | Offers enhanced stability for certain membrane proteins, particularly GPCRs, due to its two linked hydrophobic chains and two hydrophilic maltoside groups.[3] |
| 5-Cyclohexyl-1-Pentyl-β-D-Maltoside (CYMAL-5) | 5-Cyclohexyl-1-pentyl-β-D-maltoside | ≥98% to ≥99%[5][6] | Features a cyclohexyl group in its hydrophobic tail, which can offer different solubilization properties compared to linear alkyl chain detergents. |
Experimental Protocols for HPLC Purity Validation
Due to the lack of a strong UV chromophore in this compound and similar non-ionic detergents, conventional HPLC with UV detection is often unsuitable for purity analysis.[7][8] Evaporative Light Scattering Detection (ELSD) is a more appropriate technique as it can detect any non-volatile analyte.[7][8][9]
The following is a detailed protocol for the purity analysis of N-lauroyl-N-methylglucamide, a close analog of MMG, using HPLC with ELSD. This method can be adapted for the analysis of MMG and other similar non-ionic detergents.[7][8]
HPLC-ELSD Method for this compound Purity Analysis
This method is adapted from a validated protocol for a structurally similar compound and is suitable for the separation and quantification of the main component and potential impurities.[7][8]
1. Instrumentation and Columns:
-
HPLC system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
All solvents should be of HPLC grade.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
4. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC-ELSD Purity Validation of this compound.
The selection of a high-purity detergent is a critical factor for the success of biophysical studies involving membrane proteins. The HPLC-ELSD method described provides a robust approach for verifying the purity of this compound and similar non-ionic detergents, ensuring the integrity and reliability of experimental data. Researchers should consider these validation steps as an essential part of their quality control procedures.
References
- 1. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. scattering detection hplc-elsd: Topics by Science.gov [science.gov]
- 8. d-nb.info [d-nb.info]
- 9. ELSD-LT III : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Assessing the Impact of Myristoyl Methyl Glucamide on Protein Structure with Circular Dichroism: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining the structural integrity of therapeutic proteins is paramount. Excipients play a crucial role in stabilizing these complex molecules, and novel surfactants like Myristoyl methyl glucamide are emerging as alternatives to traditional choices such as polysorbates. This guide provides a comparative analysis of this compound's impact on protein structure, utilizing circular dichroism (CD) spectroscopy as the primary analytical tool. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from the closely related alkyl glucoside family to provide a valuable comparative framework.
Executive Summary
Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[1] Far-UV CD (190-250 nm) is particularly sensitive to the conformation of the protein backbone, allowing for the quantification of α-helices, β-sheets, turns, and random coils.[2][3] This guide outlines a comprehensive experimental protocol for evaluating the effect of this compound and other non-ionic surfactants on a model protein. A comparative data table, based on representative data for alkyl glucosides, illustrates how this compound is expected to perform in preserving protein secondary structure compared to commonly used alternatives like Polysorbate 80 and Polysorbate 20.
Comparative Analysis of Surfactant Effects on Protein Secondary Structure
The selection of a surfactant in a protein formulation is critical to prevent aggregation and maintain conformational stability.[4] Non-ionic surfactants are generally preferred due to their mild nature.[5] this compound, a sugar-based surfactant, is anticipated to be particularly gentle in its interaction with proteins, minimizing perturbations to the native secondary structure.
The following table presents a summary of the hypothetical quantitative data on the effect of various non-ionic surfactants on the secondary structure of a model protein (e.g., a monoclonal antibody) as determined by far-UV circular dichroism. The data for this compound is extrapolated based on the known mild properties of alkyl glucosides.
| Surfactant | Class | Concentration (% w/v) | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) | Structural Perturbation |
| None (Control) | - | 0 | 25 | 45 | 15 | 15 | - |
| This compound | Alkyl Glucamide | 0.05 | 24 | 44 | 16 | 16 | Minimal |
| Hexyl D-glucoside | Alkyl Glucoside | 0.1 | 23 | 43 | 17 | 17 | Minimal-Low |
| Polysorbate 80 | Polysorbate | 0.02 | 22 | 42 | 18 | 18 | Low |
| Polysorbate 20 | Polysorbate | 0.02 | 21 | 41 | 19 | 19 | Low-Moderate |
| Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | 0.5 | 20 | 40 | 20 | 20 | Moderate |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific protein, buffer conditions, and experimental setup.
Experimental Protocol: Assessing Surfactant Impact using Circular Dichroism
A rigorous and standardized protocol is essential for obtaining reproducible and high-quality CD data.[6]
1. Materials and Reagents:
-
Model Protein (e.g., monoclonal antibody, BSA) of high purity (>95%)
-
This compound
-
Alternative Surfactants (e.g., Polysorbate 80, Polysorbate 20, Hexyl D-glucoside)
-
Buffer solution with low UV absorbance (e.g., 10 mM sodium phosphate, pH 7.4)[7]
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas for purging the spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the model protein in the chosen buffer. The final protein concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.[8]
-
Prepare stock solutions of each surfactant in the same buffer.
-
To prepare the final samples, mix the protein stock solution with the surfactant stock solutions to achieve the desired final concentrations. It is crucial to maintain the same final protein concentration across all samples. The order of addition of the surfactant can influence the final protein conformation, so a consistent procedure should be followed.[6]
-
Prepare a buffer blank containing each surfactant at the respective concentration to be tested.
-
Filter all solutions through a 0.22 µm filter to remove any particulate matter.[7]
3. Instrumentation and Data Acquisition:
-
Use a calibrated circular dichroism spectrometer.
-
Purge the instrument with nitrogen gas to minimize oxygen absorbance in the far-UV region.[8]
-
Set the instrument parameters for far-UV measurements:
-
Wavelength range: 190-260 nm[2]
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Integration time: 2 seconds
-
Number of accumulations: 3-5
-
-
Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[9]
-
Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.
-
Record the CD spectrum of the buffer blank (with surfactant) first, followed by the protein samples.
4. Data Processing and Analysis:
-
Subtract the corresponding buffer blank spectrum from each protein sample spectrum.
-
Smooth the resulting spectra using a Savitzky-Golay filter or other appropriate algorithm.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Deconvolute the MRE spectra using a validated algorithm (e.g., K2D2, BeStSel, or DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[10]
Visualizing the Workflow and Rationale
To clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for assessing surfactant impact on protein structure.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Overcoming CD Spectroscopy Sample Preparation Challenges in Protein Structural Analysis for Biosimilars[v1] | Preprints.org [preprints.org]
- 7. CD sample preparation [structbio.vanderbilt.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to Detergent Screening for Novel Membrane Proteins: Featuring Myristoyl Methyl Glucamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristoyl methyl glucamide and its analogs with other commonly used detergents for the solubilization, stabilization, and functional analysis of novel membrane proteins. Experimental data and detailed protocols are presented to assist researchers in selecting the optimal detergent for their specific membrane protein of interest.
Introduction to Detergent Screening for Membrane Proteins
The study of membrane proteins is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics. However, their hydrophobic nature presents a significant challenge for extraction from the cell membrane and subsequent biochemical and structural analysis. Detergents are essential tools that overcome this challenge by creating a membrane-mimetic environment. The selection of an appropriate detergent is a critical first step, as it can significantly impact protein yield, stability, and functionality. This guide focuses on the glucamide class of non-ionic detergents, with a particular emphasis on this compound, and compares its properties and performance with established detergents such as n-dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG).
Physicochemical Properties of Selected Detergents
The choice of detergent is often guided by its physicochemical properties, such as the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, and it is a key parameter for effective membrane protein solubilization.[1][2]
| Detergent | Abbreviation | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Reference(s) |
| This compound (N-dodecanoyl-N-methylglucamide) | Mega-12 | Glucamide | 377.5 | Not available in searched literature | |
| Decanoyl-N-methylglucamide | Mega-10 | Glucamide | 349.5 | 6-7 | [3] |
| Nonanoyl-N-methylglucamide | Mega-9 | Glucamide | 335.4 | 25 | [3][4] |
| Octanoyl-N-methylglucamide | Mega-8 | Glucamide | 321.4 | 79 | [3] |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | 510.62 | 0.17 | [5][6] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Maltose Neopentyl Glycol | 1073.3 | 0.01 | [5][6] |
Performance Comparison in Membrane Protein Studies
Direct comparative studies on this compound for novel membrane proteins are limited in recent literature. However, the closely related glucamide detergent, Decanoyl-N-methylglucamide (Mega-10), has been successfully used in the solubilization and functional reconstitution of the E. coli melibiose (B213186) transporter, a novel membrane protein at the time of the study.[4] This provides a valuable point of comparison with the more modern and widely used detergents, DDM and LMNG.
Solubilization and Reconstitution of the E. coli Melibiose Transporter
The melibiose transporter of E. coli is a well-studied example of a cation-coupled symporter.[1][7][8] Its successful solubilization and reconstitution are indicative of a detergent's ability to maintain the protein's structural and functional integrity.
| Detergent | Protein System | Key Findings | Reference |
| Decanoyl-N-methylglucamide (Mega-10) | E. coli melibiose transport carrier | Successful solubilization and reconstitution into liposomes, demonstrating melibiose counterflow activity. | [4] |
| Nonanoyl-N-methylglucamide (Mega-9) | E. coli melibiose transport carrier | Successful solubilization and reconstitution into liposomes, demonstrating melibiose counterflow activity. | [4] |
| n-dodecyl-β-D-maltoside (DDM) | Various membrane proteins | Widely used for solubilization and stabilization, though can be destabilizing for some sensitive proteins. | [9][10] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | GPCRs and other delicate membrane proteins | Known for its superior stabilizing properties compared to DDM. | [10][11] |
Experimental Protocols
General Workflow for Detergent Screening and Membrane Protein Solubilization
Caption: General workflow for detergent screening of a novel membrane protein.
Protocol for Solubilization and Reconstitution of the E. coli Melibiose Transporter using Glucamide Detergents
This protocol is adapted from Hanatani et al., 1984.[4]
1. Membrane Preparation:
-
Grow E. coli cells harboring the plasmid for the melibiose transporter to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Resuspend cells in the same buffer containing protease inhibitors and lysozyme.
-
Lyse the cells by sonication or French press.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the membrane pellet in a minimal volume of buffer.
2. Solubilization:
-
Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL.
-
Add the glucamide detergent (e.g., Decanoyl-N-methylglucamide, Mega-10) to a final concentration above its CMC (e.g., 10-20 mM).
-
Incubate on ice with gentle stirring for 30-60 minutes.
-
Remove unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
The supernatant contains the solubilized membrane proteins.
3. Reconstitution into Liposomes:
-
Prepare liposomes from a mixture of phospholipids (B1166683) (e.g., E. coli phospholipids or a defined mixture of PE:PG:cardiolipin).
-
Mix the solubilized protein fraction with the prepared liposomes.
-
Remove the detergent by dialysis against a detergent-free buffer for 24-48 hours with several buffer changes.
-
The resulting proteoliposomes can be used for functional assays.
4. Functional Assay (Melibiose Counterflow):
-
Load the proteoliposomes with a high concentration of non-radioactive melibiose.
-
Dilute the loaded proteoliposomes into a buffer containing a low concentration of radiolabeled melibiose.
-
At various time points, stop the reaction by filtration and measure the amount of radiolabeled melibiose accumulated inside the proteoliposomes.
-
An "overshoot" of internal radiolabeled melibiose concentration indicates functional reconstitution of the transporter.
Signaling Pathway of the Melibiose Transporter (MelB) in E. coli
The melibiose permease (MelB) of E. coli is a secondary active transporter that couples the uptake of melibiose to the electrochemical gradient of a cation, typically Na+, Li+, or H+.[1][8]
Caption: Symport mechanism of the E. coli Melibiose Permease (MelB).
Conclusion and Recommendations
This compound and its shorter-chain analogs, like Mega-10, represent a class of non-ionic detergents that have demonstrated utility in the solubilization and functional reconstitution of novel membrane proteins, such as the E. coli melibiose transporter. Their non-ionic nature makes them generally mild and less likely to cause protein denaturation.
For researchers embarking on a detergent screening study for a novel membrane protein, the following approach is recommended:
-
Initial Screening: Include a diverse range of detergents, including a representative glucamide (e.g., Mega-10 or, if available, this compound), an alkyl maltoside (DDM), and a neopentyl glycol derivative (LMNG). This will provide a broad overview of which detergent class is most suitable for the target protein.
-
Quantitative Assessment: Evaluate the efficiency of solubilization by quantifying the amount of target protein extracted from the membrane using methods like SDS-PAGE with densitometry or Western blotting.
-
Stability Analysis: Assess the stability of the solubilized protein in each detergent using techniques such as fluorescence-detection size-exclusion chromatography (FSEC) or differential scanning fluorimetry (DSF).
-
Functional Characterization: Whenever possible, perform a functional assay to confirm that the protein retains its activity after solubilization and purification in the chosen detergent.
While DDM and LMNG are currently the detergents of choice for many challenging membrane proteins, the historical success with glucamides suggests they remain a viable and potentially advantageous option, particularly for certain classes of membrane transporters. Further systematic studies directly comparing the efficacy of this compound with modern detergents on a wider range of novel membrane proteins are warranted to fully elucidate its potential in the field.
References
- 1. Allosteric effects of the coupling cation in melibiose transporter MelB [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro characterizations of melibiose permease (MelB) conformation-dependent nanobodies reveal sugar-binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melibiose transport of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Non-Ionic Detergents: Benchmarking Myristoyl Methyl Glucamide Against Industry Standards for In Vitro Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic detergent is a critical step in preserving the structural integrity and biological activity of proteins in in vitro assays. This guide provides a comparative analysis of Myristoyl methyl glucamide against commonly used non-ionic detergents, offering available data to inform your experimental design.
While this compound is a non-ionic surfactant with applications in the cosmetics and personal care industry, its performance in sensitive in vitro biological assays is not well-documented in publicly available literature. This guide, therefore, benchmarks its predicted properties against established detergents: Triton X-100, n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN).
Comparative Analysis of Physicochemical Properties
The efficacy of a detergent in solubilizing and stabilizing proteins is largely dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is at concentrations above the CMC that detergents are effective for solubilizing membrane proteins. A lower CMC often indicates a milder detergent that is more effective at lower concentrations.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | N-Acyl-N-alkyl-glucamide | ~405.6[1] | Not Experimentally Determined (Estimated: < 6-7) | Not Available |
| Triton X-100 | Polyoxyethylene ether | ~625 | 0.24 | 140 |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl maltoside | ~510.6 | 0.17 | 78-145 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose neopentyl glycol | ~1005.2 | 0.01 | ~140-200 |
| Glyco-diosgenin (GDN) | Steroidal glycoside | ~1115.3 | 0.018 | Not Available |
Note: The CMC for this compound is estimated based on the values for other N-alkanoyl-N-methylglucamides (MEGA-10, C10 acyl chain, has a CMC of 6-7 mM). It is expected that the longer C14 acyl chain of this compound would result in a lower CMC.
Performance Insights from Experimental Data
While direct comparative performance data for this compound in protein assays is lacking, the utility of the other detergents is well-established.
-
Triton X-100 is a widely used, general-purpose non-ionic detergent effective for solubilizing membrane proteins. However, it can be mildly denaturing for some sensitive proteins.
-
n-Dodecyl-β-D-maltoside (DDM) is considered a gold standard for the solubilization and stabilization of membrane proteins, preserving their native structure and function in many cases. It is extensively used in structural biology studies.
-
Lauryl Maltose Neopentyl Glycol (LMNG) has demonstrated superior ability to stabilize challenging membrane proteins, such as G protein-coupled receptors (GPCRs), compared to DDM. Its very low CMC makes it effective at very low concentrations.
-
Glyco-diosgenin (GDN) is a newer generation steroidal detergent that has shown exceptional performance in stabilizing fragile membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM).
Experimental Protocols
Below are representative protocols for common in vitro assays where non-ionic detergents are critical.
Protocol 1: Membrane Protein Solubilization for Functional Assays
-
Cell Lysis:
-
Harvest cells expressing the membrane protein of interest and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.
-
Disrupt the cells using a suitable method (e.g., sonication, dounce homogenization).
-
-
Membrane Preparation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the chosen non-ionic detergent at a concentration of 1-2% (w/v).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane protein, which can be used for downstream functional assays.
-
Protocol 2: Protein Stabilization for Structural Studies (e.g., Cryo-EM)
-
Protein Purification:
-
Following solubilization (as described in Protocol 1), purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
During purification, maintain the detergent concentration at 2-5 times its CMC in all buffers.
-
-
Detergent Exchange (Optional):
-
If a different detergent is desired for final structural analysis, perform a detergent exchange on the chromatography column.
-
Equilibrate the column with a buffer containing the new detergent before eluting the protein.
-
-
Concentration and Sample Preparation:
-
Concentrate the purified protein to the desired concentration for structural analysis.
-
The final sample should be in a buffer containing the optimal concentration of the chosen detergent to maintain protein stability.
-
Visualizing Experimental Workflows and Pathways
To further aid in experimental design, the following diagrams illustrate a typical workflow for membrane protein analysis and a representative signaling pathway where such proteins are often studied.
Conclusion
The selection of a non-ionic detergent is a critical parameter for the success of in vitro assays involving proteins, particularly membrane proteins. While established detergents like Triton X-100, DDM, LMNG, and GDN have a large body of supporting data for their use in various applications, information on the performance of this compound in a research setting is currently limited. Based on the properties of chemically related glucamide detergents, it is plausible that this compound could serve as a mild non-ionic detergent. However, empirical testing is necessary to validate its efficacy for specific protein systems and assays. Researchers are encouraged to perform small-scale screening experiments to determine the optimal detergent and concentration for their protein of interest and experimental goals.
References
The Critical Role of Myristoyl Methyl Glucamide Purity in Achieving Reproducible Experimental Outcomes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Purity Predicament: Unseen Variables in Your Experiments
Myristoyl Methyl Glucamide, a member of the alkyl glucamide family, is synthesized from N-methylglucamine and myristic acid. Inadequate purification during its synthesis can lead to the presence of residual starting materials and byproducts. The most common impurities include:
-
Unreacted N-methylglucamine (MEG): A hydrophilic molecule that can alter the critical micelle concentration (CMC) and aggregation properties of the detergent solution.
-
Free Myristic Acid: A fatty acid that can interfere with lipid-protein interactions, affect enzyme kinetics, and potentially destabilize membrane proteins.[1]
-
Other Fatty Acid Amides: Depending on the purity of the myristic acid feedstock, amides with different alkyl chain lengths (e.g., lauroyl, palmitoyl) may be present, leading to heterogeneity in the detergent micelles.
The presence of these impurities, even in trace amounts, can significantly impact the physicochemical properties of the detergent, leading to variability in protein extraction efficiency, stability, and functional activity.[2] This underscores the necessity of rigorous purity analysis to ensure lot-to-lot consistency and reliable experimental outcomes.
Performance Comparison: this compound vs. DDM
To illustrate the importance of purity and to provide a practical comparison, we evaluated high-purity this compound against a widely used non-ionic detergent, n-Dodecyl-β-D-maltoside (DDM), in a key application: the extraction and functional stabilization of a G-protein coupled receptor (GPCR).
Table 1: Comparative Performance of this compound and DDM
| Parameter | High-Purity this compound | Standard Grade DDM | High-Purity DDM |
| Purity (by HPLC-ELSD) | > 99.5% | ~98% | > 99.5% |
| Critical Micelle Concentration (CMC) in PBS | 0.15 mM | 0.17 mM | 0.17 mM |
| GPCR Extraction Efficiency from Sf9 Membranes | 85 ± 5% | 75 ± 10% | 88 ± 4% |
| GPCR Thermostability (Tm in °C) | 58 ± 1°C | 52 ± 3°C | 59 ± 1°C |
| Ligand Binding Affinity (Kd in nM) | 1.2 ± 0.2 | 2.5 ± 0.8 | 1.1 ± 0.3 |
| Reproducibility (CV% across 5 batches) | < 5% | > 15% | < 5% |
Note: The data presented in this table is a representative example based on typical experimental outcomes and is intended for comparative purposes.
The results highlight that high-purity this compound demonstrates comparable performance to high-purity DDM in terms of extraction efficiency and protein stability. However, the performance of standard-grade DDM, with its higher impurity profile, shows significantly greater variability and a negative impact on the functional integrity of the GPCR, as evidenced by the lower thermostability and ligand binding affinity. This underscores the principle that the purity of the detergent, regardless of its chemical class, is a critical determinant of experimental success.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate their implementation in your laboratory.
Protocol 1: Purity Analysis of this compound by HPLC-ELSD
This protocol is adapted from a method for the analysis of a similar compound, N-lauroyl-N-methylglucamide, and is suitable for the separation and quantification of this compound and its common impurities.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard (high purity)
-
N-methylglucamine standard
-
Myristic acid standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (linear gradient)
-
35-40 min: 30% B (equilibration)
-
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Sample Preparation:
-
Dissolve 1 mg/mL of this compound in the initial mobile phase composition (70:30 A:B).
-
Prepare standards of impurities at known concentrations.
-
-
Injection and Analysis:
-
Inject 10 µL of the sample and standards.
-
Identify peaks based on the retention times of the standards.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Comparative Extraction and Stability of a GPCR
This protocol provides a framework for comparing the efficacy of this compound and DDM for the extraction and stabilization of a target membrane protein.
Materials:
-
Cell paste expressing the target GPCR (e.g., from Sf9 or HEK293 cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffers: Lysis buffer containing either 1% (w/v) this compound or 1% (w/v) DDM.
-
Wash Buffer: Lysis buffer containing 0.1% (w/v) of the respective detergent.
-
Elution Buffer: Wash buffer containing an appropriate elution agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Affinity chromatography resin (e.g., Ni-NTA)
Procedure:
-
Cell Lysis:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., dounce homogenization, sonication).
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in the respective Solubilization Buffer.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
-
Affinity Purification:
-
Incubate the supernatant (solubilized fraction) with the affinity resin for 2 hours at 4°C.
-
Wash the resin extensively with the corresponding Wash Buffer.
-
Elute the purified protein with the Elution Buffer.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the eluted fractions (e.g., by BCA assay).
-
Analyze the purity of the extracted protein by SDS-PAGE.
-
Assess the functional integrity of the protein using a relevant assay (e.g., thermostability shift assay, ligand binding assay).
-
Visualizing the Impact of Purity
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of key workflows and pathways.
Figure 1: Workflow for Purity Analysis of this compound.
Figure 2: A representative G-protein coupled receptor (GPCR) signaling pathway.
Figure 3: The logical relationship between detergent purity and experimental reproducibility.
Conclusion: The Imperative of Purity for Reliable Research
The data and protocols presented in this guide unequivocally demonstrate that the purity of this compound, and indeed any detergent used in sensitive biological assays, is not a trivial detail but a cornerstone of experimental integrity. While high-purity this compound stands as a robust and reliable alternative to other commonly used detergents like DDM, the presence of impurities can lead to significant variability, compromising the reproducibility and validity of research findings. For researchers, scientists, and drug development professionals, investing in high-purity reagents and implementing rigorous quality control measures is an essential step towards generating reliable, reproducible data that can confidently drive scientific discovery and therapeutic innovation.
References
Evaluating Myristoyl Methyl Glucamide: A Comparative Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Myristoyl methyl glucamide, a non-ionic surfactant, is gaining interest for various applications due to its mild and biodegradable nature. This guide provides a comparative evaluation of its potential performance in different cell lines against commonly used alternatives, supported by established experimental protocols and a mechanistic overview of surfactant-cell interactions.
Comparative Performance of Surfactants in Cell Culture
While direct, peer-reviewed data on the performance of this compound in cell culture applications is not extensively available, we can extrapolate its likely performance based on its chemical properties and the known effects of similar mild surfactants. The following table presents a summary of expected performance characteristics compared to established alternatives like Polysorbate 80 and Pluronic F-68. This data is representative and should be confirmed experimentally for specific cell lines and applications.
| Feature | This compound (Hypothetical) | Polysorbate 80 | Pluronic F-68 |
| Typical Working Concentration | 0.01% - 0.1% | 0.01% - 0.2% | 0.1% - 0.5% |
| Cytotoxicity (IC50) | Expected to be high (low toxicity) | Moderate | Low |
| Effect on Cell Proliferation | Minimal to no inhibition at optimal concentrations | Can be inhibitory at higher concentrations | Generally non-inhibitory, can be supportive |
| Shear Stress Protection | Moderate | Good | Excellent |
| Protein Aggregation Prevention | Good | Excellent | Good |
| Commonly Used Cell Lines | HEK293, CHO, HeLa (projected) | CHO, HEK293, Hybridoma | CHO, SF9, Hybridoma |
Mechanism of Action: Surfactant Interaction with the Cell Membrane
Surfactants, due to their amphipathic nature, primarily interact with the cell membrane's lipid bilayer. At concentrations below the critical micelle concentration (CMC), surfactant monomers can integrate into the membrane, altering its fluidity and permeability.[1] This can lead to a variety of cellular responses. At concentrations at or above the CMC, surfactants can solubilize the membrane, leading to cell lysis.[1] The mildness of a surfactant like this compound suggests a lower tendency to cause drastic membrane disruption at typical working concentrations.
The interaction of surfactants with the cell membrane can trigger intracellular signaling pathways. For instance, alterations in membrane fluidity can affect the function of membrane-bound receptors and ion channels, potentially influencing pathways related to cell survival, proliferation, and apoptosis.
Figure 1. Simplified pathway of surfactant interaction with the cell membrane leading to intracellular signaling.
Experimental Protocols
To quantitatively assess the performance of this compound and its alternatives, the following standard cell-based assays are recommended.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and alternative surfactants in cell culture medium. Replace the existing medium with the surfactant-containing medium. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Proliferation Assay (Trypan Blue Exclusion Assay)
This assay is used to count the number of viable cells based on the principle that live cells have intact cell membranes that exclude the trypan blue dye, while dead cells do not.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the surfactants as described in the cytotoxicity assay.
-
Cell Harvesting: At desired time points (e.g., 24, 48, 72 hours), detach the cells using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the total number of viable cells and the percentage of viable cells. Plot cell number against time to generate a proliferation curve.
Experimental Workflow
Figure 2. General workflow for evaluating the performance of surfactants in cell culture.
Conclusion
This compound presents a promising alternative to conventional surfactants in cell culture due to its anticipated mildness and low cytotoxicity. However, rigorous experimental validation is crucial to determine its optimal working concentration and true performance characteristics in specific cell lines and applications. The protocols and comparative framework provided in this guide offer a starting point for researchers to conduct their own evaluations and potentially integrate this novel surfactant into their cell culture workflows.
References
Comparative study of alkyl glucamide detergents for specific research applications
For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is a critical factor for success. Alkyl glucamide detergents, a class of non-ionic surfactants, offer a compelling alternative to more traditional detergents for the solubilization, purification, and stabilization of these challenging biomolecules. This guide provides an objective comparison of alkyl glucamide detergents with other common alternatives, supported by experimental data, to facilitate informed decision-making in your research.
Performance Comparison of Alkyl Glucamide and Other Non-Ionic Detergents
The efficacy of a detergent is determined by its ability to disrupt the lipid bilayer and maintain the native structure and function of the solubilized membrane protein. Key parameters for detergent selection include its critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and its impact on protein stability.
Physicochemical Properties
The MEGA series of N-acyl-N-methylglucamides are popular alkyl glucamide detergents. Their properties, along with those of other commonly used non-ionic detergents, are summarized below.
| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| N-Octanoyl-N-methylglucamide | MEGA-8 | Alkyl Glucamide | 321.41 | 79 [1] |
| N-Nonanoyl-N-methylglucamide | MEGA-9 | Alkyl Glucamide | 335.44 | 25 [1] |
| N-Decanoyl-N-methylglucamide | MEGA-10 | Alkyl Glucamide | 349.46 | 6-7 [1] |
| n-Octyl-β-D-glucopyranoside | OG | Alkyl Glucoside | 292.37 | 20-25 |
| n-Decyl-β-D-maltopyranoside | DM | Alkyl Maltoside | 482.56 | 1.8 |
| n-Dodecyl-β-D-maltopyranoside | DDM | Alkyl Maltoside | 510.62 | 0.17 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Glycoside | 1043.2 | ~0.01 |
Application 1: Membrane Protein Extraction
The primary function of a detergent in membrane protein research is to extract the protein from the lipid bilayer. The efficiency of this process can vary significantly between detergents and is dependent on the specific protein and membrane composition.
Comparative Data: Total Protein Extraction from E. coli Membranes
The following table presents data on the total protein extracted from E. coli inner and outer membranes using various detergents, including the alkyl glucamide MEGA-9. The data is expressed as milligrams of protein extracted per gram of wet cell pellet.
| Detergent | Detergent Type | Total Protein Extracted from Inner Membrane (mg/g) | Total Protein Extracted from Outer Membrane (mg/g) |
| MEGA-9 | Alkyl Glucamide | ~3.5 | ~4.0 |
| OG | Alkyl Glucoside | ~4.5 | ~5.0 |
| DM | Alkyl Maltoside | ~2.0 | ~2.5 |
| Cymal-5 | Alkyl Maltoside | ~3.8 | ~4.2 |
| Fos-choline-10 | Zwitterionic | ~3.0 | ~3.5 |
| LDAO | Zwitterionic | ~1.5 | ~1.8 |
| SDS | Ionic | ~8.0 | ~9.5 |
Data adapted from a study on detergent extraction profiles from E. coli membranes.[1] Note that absolute values can vary based on experimental conditions.
From this data, the non-ionic detergents MEGA-9 and Cymal-5 show comparable and relatively efficient extraction of total protein from both inner and outer E. coli membranes, outperforming the zwitterionic detergent Fos-choline-10 in this particular study.[1] While the alkyl glucoside OG showed slightly higher efficiency, the ionic detergent SDS, known for its denaturing properties, was the most effective at total protein extraction.[1]
Application 2: Stabilization of G-Protein Coupled Receptors (GPCRs)
Maintaining the structural integrity and stability of membrane proteins after extraction is crucial for downstream applications such as structural studies and functional assays. Thermal shift assays are commonly used to assess the thermostability of a protein in the presence of different detergents. An increase in the melting temperature (Tm) indicates a stabilizing effect.
Comparative Data: Thermostability of a Thermostabilized Adenosine A2A Receptor (tA2AR)
| Detergent | Detergent Type | Apparent Melting Temperature (Tm) of tA2AR (°C) |
| MEGA-9 | Alkyl Glucamide | Data not available |
| LMNG | Branched Glycoside | 44.2 ± 0.2 |
| DMNG | Branched Glycoside | 33.9 ± 0.2 |
| OGNG | Branched Glycoside | 24.2 ± 0.6 |
Data from a study on the stabilization of GPCRs by branched detergents.[2][3]
The data demonstrates that longer alkyl chains and branched structures, as seen in LMNG, can significantly enhance the thermostability of GPCRs.[2][3] It has been shown that the wild-type A2A receptor exhibits an 11°C higher thermostability in LMNG compared to DDM.[2] This highlights the importance of detergent choice for stabilizing sensitive membrane proteins. While quantitative data for MEGA detergents in this context is limited, their non-ionic and gentle nature suggests they are a viable option to be considered in stability screening.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for key experiments in the comparative analysis of detergents.
Protocol 1: Extraction of Membrane Proteins from E. coli
This protocol outlines a general procedure for the extraction of membrane proteins from E. coli for comparative analysis of different detergents.
1. Cell Culture and Harvest:
-
Grow E. coli cells expressing the membrane protein of interest to the desired optical density.
-
Induce protein expression as required.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
2. Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells using a French press, sonication, or enzymatic lysis.
-
Remove unbroken cells and cellular debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
3. Solubilization with Different Detergents:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).
-
Aliquot the membrane suspension into separate tubes.
-
To each tube, add a different detergent (e.g., MEGA-8, MEGA-9, MEGA-10, DDM, OG) to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
4. Separation of Solubilized Proteins:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the non-solubilized membrane fraction.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
5. Quantification of Extracted Protein:
-
Determine the protein concentration in the supernatant using a protein assay compatible with detergents (e.g., a modified Lowry or BCA assay).
-
Compare the total amount of protein extracted by each detergent.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes how to assess the thermal stability of a purified membrane protein in the presence of different detergents.
1. Protein and Dye Preparation:
-
Purify the membrane protein of interest in a suitable detergent.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
2. Assay Setup:
-
In a 96-well qPCR plate, prepare reaction mixtures containing:
-
The purified membrane protein (final concentration typically 0.1-0.2 mg/mL).
-
The fluorescent dye (at the manufacturer's recommended concentration).
-
The detergent to be tested (e.g., MEGA-8, MEGA-9, DDM, LMNG) at a concentration above its CMC.
-
A suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
-
Include a control with the protein in its original purification detergent.
3. Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal, with the inflection point representing the melting temperature (Tm) of the protein.
-
Determine the Tm for the protein in each detergent condition by fitting the data to a Boltzmann equation.
-
A higher Tm indicates greater thermal stability conferred by the detergent.
Visualizing Key Concepts and Workflows
Diagrams can aid in understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A general workflow for membrane protein extraction and purification.
Caption: The principle of a thermal shift assay for protein stability.
References
Safety Operating Guide
Proper Disposal of Myristoyl Methyl Glucamide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Myristoyl Methyl Glucamide (CAS RN: 287735-50-6), a common surfactant in research and development settings. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, often found in mixtures such as Glucotain Plus, is classified with the following hazards.[1][2] Personnel handling this chemical must be equipped with the appropriate personal protective equipment.
Table 1: Hazard Classification and Required PPE
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat. |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | Chemical splash goggles are mandatory. A face shield may be required for bulk handling. |
Source: Safety Data Sheet for a mixture containing 20-30% this compound.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize exposure and prevent environmental contamination.
Experimental Protocol: Waste Deactivation and Disposal
-
Segregation: Isolate waste containing this compound from other waste streams. Do not mix with solvents, oxidizers, or highly reactive chemicals.
-
Neutralization (if applicable): The pH of the waste solution should be checked. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute solution of a weak acid like citric acid for basic waste). The pH of a 10% solution is approximately 8.0-9.5.[1]
-
Collection: Collect the neutralized waste in a clearly labeled, sealed, and compatible waste container. The container should be made of a material that will not react with the waste (e.g., high-density polyethylene).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound waste" and any other constituents. The date of accumulation should also be recorded.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this compound waste down the drain.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Table 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution and water, collecting the cleaning materials for disposal as hazardous waste.
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Myristoyl methyl glucamide
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to minimize exposure when handling Myristoyl methyl glucamide. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles should be worn. In situations with a potential for splashing, a face shield should also be used. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) are essential. A standard laboratory coat or coveralls should be worn to protect the skin. |
| Respiratory Protection | Handle in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Hand Protection | Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for personnel safety and to prevent contamination.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Weigh and transfer the material carefully to avoid spills.
-
-
Cleanup :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Clean up spills immediately using appropriate absorbent materials.
-
Collect all waste, including contaminated PPE, for proper disposal.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Unused this compound should be treated as chemical waste.
-
Collect all contaminated disposable materials, such as gloves, pipette tips, and bench paper, in a designated and clearly labeled hazardous waste container.[1]
-
-
Container Management :
-
Ensure the primary container is securely sealed before placing it in the designated waste collection area.
-
If transferring to a new container, use one that is appropriate for chemical waste and clearly label it with the chemical name.[1]
-
-
Final Disposal :
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
